1-Methylpiperazine-2-carboxylic acid dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-methylpiperazine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-8-3-2-7-4-5(8)6(9)10;;/h5,7H,2-4H2,1H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSADJSWCEFUWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246550-14-0 | |
| Record name | 1-methylpiperazine-2-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-Methylpiperazine-2-carboxylic acid Dihydrochloride: Properties, Analysis, and Applications
Abstract: This technical guide provides an in-depth examination of 1-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS No. 1246550-14-0), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in pharmacology, and this specific derivative offers a unique combination of a chiral carboxylic acid and a methylated tertiary amine, presenting a versatile synthon for creating complex molecular architectures. This document details the compound's physicochemical properties, provides validated analytical and characterization methodologies, discusses its synthetic relevance and potential applications, and outlines essential safety and handling protocols. The insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic workflows.
Introduction: The Strategic Value of the Piperazine Moiety
The piperazine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and biologically active molecules. Its prevalence is attributed to several key factors: the two nitrogen atoms can be functionalized to modulate basicity and lipophilicity, it can serve as a rigid linker to orient pharmacophoric groups in three-dimensional space, and its inherent aqueous solubility often improves the pharmacokinetic profile of drug candidates.
This compound emerges as a particularly valuable intermediate. It incorporates three key features onto the piperazine core:
-
A Chiral Center: The carboxylic acid at the C-2 position introduces stereochemistry, crucial for enantioselective interactions with biological targets.
-
Differential Reactivity: It possesses a secondary amine, a tertiary amine, and a carboxylic acid. The nitrogens' basicity and nucleophilicity are tempered by their protonation in the dihydrochloride salt form, allowing for selective reactions, often starting with the carboxylic acid.
-
Enhanced Solubility: The dihydrochloride salt form significantly improves solubility in polar and aqueous media, a desirable trait for both reaction setup and subsequent biological testing of its derivatives.[1][2]
This guide serves as a comprehensive resource for understanding and utilizing this potent chemical tool.
Physicochemical and Structural Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
CAS Number: 1246550-14-0[3]
-
Molecular Formula: C₆H₁₄Cl₂N₂O₂[3]
-
Molecular Weight: 217.09 g/mol [3]
-
Structure: (Note: Image is a representation) The structure consists of a piperazine ring N-methylated at the 1-position and substituted with a carboxylic acid at the 2-position. The two basic nitrogen atoms are protonated and associated with two chloride counter-ions.
Core Chemical Properties
All quantitative data are summarized in the table below for efficient reference.
| Property | Value | Source(s) |
| CAS Number | 1246550-14-0 | [3] |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [3] |
| Molecular Weight | 217.09 g/mol | [3] |
| Appearance | White to off-white powder/solid | [1] |
| Purity | Typically ≥97% | [3] |
| Canonical SMILES | CN1CCNCC1C(=O)O.Cl.Cl | [4] |
| InChIKey | CCOAGJXNPXLMGI-UHFFFAOYSA-N | [4] |
| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place | [1] |
*Data inferred from chemically similar compounds or the parent free base.
Solubility Profile
As a dihydrochloride salt, the compound exhibits enhanced solubility in polar solvents.[1][2] This is a direct consequence of the charged ammonium groups, which readily interact with polar solvent molecules like water, methanol, and DMSO. This property is highly advantageous for preparing stock solutions for high-throughput screening or for conducting reactions in aqueous or polar organic media. Preliminary solubility tests are recommended for specific applications, starting with water, methanol, and ethanol.
General Synthetic Strategy
While specific, proprietary synthesis routes may vary between suppliers, a general and logical synthetic approach can be conceptualized based on established organic chemistry principles for piperazine derivatives.[5][6]
Retrosynthetic Analysis
A logical retrosynthetic pathway illustrates how the target molecule can be constructed from simpler, commercially available precursors. The primary disconnections are the N-methyl bond and the formation of the piperazine ring itself.
Caption: Retrosynthetic pathway for 1-Methylpiperazine-2-carboxylic acid.
Exemplary Synthetic Protocol
The following is a generalized, multi-step protocol based on common synthetic transformations for this class of compounds.
Step 1: Hydrogenation of a Pyrazine Precursor
-
To a solution of pyrazine-2-carboxamide in an appropriate solvent (e.g., water or methanol), add a hydrogenation catalyst such as Palladium on carbon (Pd/C).[6]
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Heat and stir the reaction mixture until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield racemic piperazine-2-carboxamide.[6]
Step 2: Chiral Resolution and Hydrolysis
-
The racemic intermediate can be resolved using enzymatic methods. For instance, an aminopeptidase can selectively hydrolyze one enantiomer of the amide to the corresponding carboxylic acid.[6]
-
The mixture of the enantiopure acid and the remaining amide enantiomer can then be separated by extraction or chromatography.
-
The separated amide can be hydrolyzed to the carboxylic acid under acidic or basic conditions to access the other enantiomer if desired.
Step 3: N-Methylation
-
The enantiopure piperazine-2-carboxylic acid is subjected to reductive amination with formaldehyde. The Eschweiler-Clarke reaction is a classic and effective choice.
-
Dissolve the piperazine acid in a mixture of aqueous formaldehyde and formic acid.
-
Heat the solution to reflux. The formic acid acts as the reducing agent.
-
Monitor the reaction for the formation of the N-methylated product.
-
Upon completion, cool the reaction and neutralize to isolate the 1-methylpiperazine-2-carboxylic acid free base.
Step 4: Dihydrochloride Salt Formation
-
Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in the chosen solvent.[7]
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield the final product.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the compound. The following section describes the expected outcomes from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. For this compound in a solvent like D₂O:
-
¹H NMR:
-
N-CH₃: A singlet integrating to 3 protons, expected around δ 2.8-3.2 ppm.
-
Piperazine Ring Protons (CH, CH₂): A series of complex, overlapping multiplets between δ 3.0-4.5 ppm, integrating to 7 protons. The proton at the C2 chiral center will appear as a distinct multiplet (likely a doublet of doublets).
-
NH Protons: These protons will exchange with D₂O and may not be visible. In a non-deuterated solvent like DMSO-d₆, they would appear as broad signals.
-
COOH Proton: This will also exchange in D₂O. In DMSO-d₆, it would appear as a very broad singlet at high chemical shift (δ > 10 ppm).
-
-
¹³C NMR:
-
C=O: A signal in the δ 168-175 ppm range.
-
Piperazine Ring Carbons: Multiple signals between δ 40-60 ppm.
-
N-CH₃: A signal around δ 40-45 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H Stretch (Ammonium): Broad absorption in the 2400-2800 cm⁻¹ range, often appearing as multiple small peaks on top of the O-H band.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Technique: Electrospray ionization (ESI) is ideal due to the compound's polarity and salt nature.
-
Expected Ion: In positive ion mode, the primary ion observed would be for the free base [M+H]⁺, corresponding to the molecular weight of C₆H₁₂N₂O₂ plus a proton (m/z ≈ 145.09).
Workflow for Analytical Characterization
A systematic workflow ensures that all critical quality attributes of the compound are verified.
Caption: Standard analytical workflow for compound characterization.
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile synthetic intermediate.
Key Reactive Sites
-
Carboxylic Acid: This is often the primary site for initial modification. It can be readily converted to amides via coupling reactions (using reagents like HATU, HOBt, or EDC), transformed into esters, or reduced to a primary alcohol.
-
Secondary Amine: Once the free base is generated (e.g., by adding a non-nucleophilic base like diisopropylethylamine), the secondary amine becomes a potent nucleophile. It can undergo acylation, alkylation, reductive amination, or be used in reactions like Buchwald-Hartwig amination.
-
Tertiary Amine: The N-methyl group is generally stable, though it can influence the conformation of the piperazine ring and provides a permanent basic center in the final molecule.
Role as a Building Block
This compound serves as a key intermediate for synthesizing a wide array of more complex molecules, particularly in the development of treatments for central nervous system (CNS) disorders, analgesics, and antidepressants.[1][2] The piperazine scaffold is a core component of numerous approved drugs, and this building block provides a direct route to novel chiral derivatives.[8]
Safety, Handling, and Storage
Adherence to proper safety protocols is critical when working with any chemical reagent. The information below is based on data for closely related compounds and general laboratory safety principles.
Hazard Identification
-
Skin/Eye Contact: As a dihydrochloride salt, aqueous solutions can be acidic and may cause skin and eye irritation or burns.[9] Direct contact should be avoided.
-
Inhalation: Inhalation of the dust may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.[10]
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[11]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
-
Storage and Stability
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[11] Recommended storage temperature is often refrigerated (0-8 °C) to ensure long-term stability.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11]
Conclusion
This compound is a high-value synthetic intermediate that provides a robust platform for the development of novel chemical entities. Its combination of a chiral core, differentiated reactive sites, and favorable physical properties makes it an essential tool for medicinal chemists. By understanding its properties as detailed in this guide, researchers can confidently and safely integrate this building block into their synthetic programs to accelerate the discovery of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 3. 1246550-14-0 | 1-Methyl-piperazine-2-carboxylic acid dihydrochloride - Moldb [moldb.com]
- 4. PubChemLite - this compound (C6H12N2O2) [pubchemlite.lcsb.uni.lu]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.fi [fishersci.fi]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
1-Methylpiperazine-2-carboxylic acid dihydrochloride CAS number 1246550-14-0
An In-depth Technical Guide to 1-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS: 1246550-14-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1246550-14-0), a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The piperazine scaffold is a privileged structure in modern drug discovery, and this particular derivative offers a unique combination of functionalities for the synthesis of novel chemical entities. This document delves into the compound's physicochemical properties, outlines potential synthetic and analytical strategies, and explores its applications as a versatile intermediate. The content is structured to provide not just data, but also expert insights into the causality behind methodological choices, ensuring a technically accurate and field-relevant resource for scientists engaged in drug discovery and process development.
The Strategic Importance of the Piperazine Scaffold in Medicinal Chemistry
The piperazine ring is one of the most ubiquitous heterocycles found in biologically active compounds and approved pharmaceuticals.[1] Its prevalence is not coincidental; the six-membered ring containing two opposing nitrogen atoms imparts a desirable combination of structural and physicochemical properties to a molecule. These properties often include:
-
Improved Aqueous Solubility: The basic nitrogen atoms can be protonated at physiological pH, enhancing a drug candidate's solubility and suitability for formulation.
-
Modulation of Pharmacokinetics: The piperazine moiety can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Versatile Synthetic Handle: The distinct nitrogen atoms (which can be primary, secondary, or tertiary) provide multiple points for chemical modification, allowing for the systematic exploration of a chemical space.
-
Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring can act as a rigid scaffold, positioning pharmacophoric groups in a precise three-dimensional orientation for optimal interaction with biological targets.[1]
This compound is a functionalized example of this critical scaffold, offering medicinal chemists a pre-built, chiral starting material to accelerate the synthesis of complex target molecules.
Caption: General structure of a piperazine-containing drug.
Physicochemical Profile
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. The dihydrochloride salt form of 1-Methylpiperazine-2-carboxylic acid enhances its stability and handling characteristics compared to the free base.
| Property | Value | Source |
| CAS Number | 1246550-14-0 | [2][3] |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [2] |
| Molecular Weight | 217.09 g/mol | [2] |
| Common Synonyms | 1-Methyl-piperazine-2-carboxylic acid dihydrochloride | [2] |
| Typical Purity | ≥97% | [2] |
| Compound Type | Heterocyclic Building Block | [2] |
| InChIKey (Free Base) | CCOAGJXNPXLMGI-UHFFFAOYSA-N | [4] |
| SMILES (Free Base) | CN1CCNCC1C(=O)O | [4] |
Synthesis and Manufacturing Strategies
As a specialized building block, this compound is not typically synthesized from simple precursors in a standard research lab. However, understanding its logical synthetic routes is crucial for assessing scalability, potential impurities, and cost. A plausible retrosynthetic analysis suggests two key transformations: the formation of the core piperazine-2-carboxylic acid ring and the subsequent selective N-methylation.
Proposed Synthetic Pathway
A modern and efficient approach would leverage biocatalysis to establish the stereochemistry of the carboxylic acid group, followed by a standard chemical methylation.
-
Step 1: Synthesis of the (S)-Piperazine-2-carboxylic acid Precursor: A highly effective method involves the chiral resolution of racemic piperazine-2-carboxamide using an aminopeptidase enzyme. This biocatalytic approach offers excellent stereoselectivity under mild, aqueous conditions.[5] The resulting enantiopure (S)-piperazine-2-carboxylic acid can then be isolated.
-
Step 2: N-Methylation: The secondary amine at the N1 position can be selectively methylated. The Eschweiler-Clarke reaction, using formic acid and formaldehyde, is a classic and effective method for exhaustive methylation of primary and secondary amines and would be a suitable choice here.
-
Step 3: Salt Formation: The final product is isolated as a stable dihydrochloride salt by treating the N-methylated product with hydrochloric acid.
Caption: Proposed workflow for the synthesis of the target compound.
Exemplary Protocol: N-Methylation
This protocol is an illustrative example of a standard chemical transformation and should be adapted and optimized based on laboratory safety protocols and specific experimental goals.
-
Reaction Setup: To a solution of (S)-Piperazine-2-carboxylic acid (1.0 eq) in 90% aqueous formic acid (5.0 eq), add 37% aqueous formaldehyde (5.0 eq).
-
Causality: The Eschweiler-Clarke reaction is chosen for its high yield and the use of inexpensive reagents. Formic acid acts as both the solvent and the hydride donor, while formaldehyde provides the methyl group. The reaction proceeds via the formation of an iminium ion, which is then reduced by formate.
-
Heating: Heat the reaction mixture to reflux (approx. 100 °C) for 6-8 hours. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove excess formic acid and formaldehyde.
-
Isolation: Dissolve the residue in water and adjust the pH to be basic (pH > 10) with a suitable base (e.g., NaOH). Extract the aqueous layer with an organic solvent like dichloromethane. The free base of the product will move to the organic phase.
-
Salt Formation: Dry the combined organic extracts, filter, and then bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the dihydrochloride salt.
-
Purification: Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
Analytical Quality Control
Confirming the identity, purity, and integrity of a starting material is a non-negotiable step in chemical synthesis. A combination of chromatographic and spectroscopic methods should be employed.
| Method | Purpose | Expected Outcome |
| HPLC/LC-MS | Purity assessment and mass confirmation | A major peak (>97%) with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.[2][6] |
| ¹H NMR | Structural confirmation and identity | The proton NMR spectrum should show characteristic signals for the methyl group, the piperazine ring protons, and the alpha-proton adjacent to the carboxyl group. The integration of these signals should match the expected number of protons. |
| TLC | Rapid purity check and reaction monitoring | A single spot under appropriate visualization conditions. |
Protocol: Thin-Layer Chromatography (TLC) Analysis
This protocol is adapted from standard methods for analyzing piperazine derivatives.[7]
-
Plate Preparation: Use a silica gel GF254 plate. No prior heat activation is necessary for commercially available plates.
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent like methanol at a concentration of approximately 1 mg/mL.
-
Spotting: Apply 1-2 µL of the sample solution to the baseline of the TLC plate.
-
Mobile Phase (Eluent): Prepare a solvent system of Methanol:Aqueous Ammonia (100:1.5 by volume).
-
Causality: This polar, basic mobile phase is chosen to ensure the basic piperazine compound moves up the polar silica plate, providing good separation from non-polar impurities. The ammonia helps to prevent "streaking" of the amine spot.
-
Development: Place the plate in a TLC tank saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualization:
-
Examine the dried plate under UV light (254 nm).
-
Stain the plate using a visualization reagent such as Dragendorff reagent or Iodoplatinate reagent, which are highly sensitive for nitrogen-containing compounds.[7]
-
-
Validation: A single, well-defined spot confirms the presence of a major component. The retention factor (Rf) can be calculated and used for future comparisons.
Caption: Quality control workflow for starting material validation.
Applications in Medicinal Chemistry
This compound is a trifunctional building block. The presence of a carboxylic acid, a tertiary amine, and a secondary amine (in its precursor form) or the potential for reactions at the ring CH bonds provides multiple avenues for diversification.
-
Amide Coupling: The carboxylic acid is a prime handle for standard amide bond formation (e.g., using HATU or EDC coupling agents) to link the scaffold to other fragments or pharmacophores.
-
Scaffold Elaboration: The piperazine ring itself serves as a rigid core. In its non-methylated precursor form, the secondary amine at the N4 position is available for reactions like reductive amination, arylation (e.g., Buchwald-Hartwig amination), or alkylation to build out complex structures.
-
Physicochemical Modulation: The N-methyl group and the carboxylic acid significantly influence the molecule's pKa and lipophilicity, which can be fine-tuned in the final drug candidate by derivatizing these positions.
Caption: Potential sites for chemical modification and library synthesis.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its defined stereochemistry, multiple functionalization points, and incorporation of the privileged piperazine scaffold make it a valuable starting material for creating libraries of novel compounds. By understanding its synthesis, analytical characterization, and potential applications, research and development teams can strategically leverage this building block to accelerate their programs and efficiently navigate the complex path of discovering new therapeutic agents.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1246550-14-0 | 1-Methyl-piperazine-2-carboxylic acid dihydrochloride - Moldb [moldb.com]
- 3. arctomsci.com [arctomsci.com]
- 4. PubChemLite - this compound (C6H12N2O2) [pubchemlite.lcsb.uni.lu]
- 5. biosynth.com [biosynth.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Physical and chemical properties of 1-Methylpiperazine-2-carboxylic acid dihydrochloride
An In-depth Technical Guide to 1-Methylpiperazine-2-carboxylic acid dihydrochloride
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 1246550-14-0). Designed for researchers, chemists, and professionals in drug development, this document details the compound's structural characteristics, physicochemical data, reactivity profile, and its applications as a key heterocyclic building block. Furthermore, it outlines robust analytical methodologies for its characterization, ensuring scientific integrity and reproducibility in a laboratory setting.
Introduction and Strategic Importance
This compound is a chiral heterocyclic compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry.[1] The piperazine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents due to its ability to modulate pharmacokinetic properties and interact with various biological targets. The presence of a carboxylic acid and a methylated nitrogen within this structure provides two distinct points for chemical modification, making it a versatile building block for creating complex molecules and compound libraries.
Its dihydrochloride salt form enhances stability and aqueous solubility, which is often advantageous for handling, formulation, and certain reaction conditions. Understanding the fundamental properties of this reagent is critical for its effective utilization in the synthesis of novel pharmaceutical candidates.
Molecular Structure and Chemical Identifiers
The structural integrity of a starting material is the foundation of any synthetic campaign. This compound possesses a six-membered piperazine ring with a carboxylic acid group at the 2-position and a methyl group on the nitrogen at the 1-position. The dihydrochloride salt form indicates that both nitrogen atoms are protonated.
-
Molecular Formula: C₆H₁₄Cl₂N₂O₂[1]
-
Molecular Weight: 217.09 g/mol [1]
-
CAS Number: 1246550-14-0[1]
-
IUPAC Name: 1-methylpiperazine-2-carboxylic acid;dihydrochloride
-
SMILES: CN1CCNCC1C(=O)O.Cl.Cl
-
InChI Key: CCOAGJXNPXLMGI-UHFFFAOYSA-N[2]
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. This data is essential for selecting appropriate solvents, reaction conditions, and purification techniques.
| Property | Value / Description | Source(s) |
| Appearance | White to off-white powder or crystalline solid. | [3] |
| Molecular Weight | 217.09 g/mol | [1] |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [1] |
| Purity | Typically ≥97% (often determined by NMR or HPLC). | [1] |
| Solubility | Soluble in water and other polar solvents like methanol.[4][5] | |
| Stability | The product is chemically stable under standard ambient conditions (room temperature). It is known to be hygroscopic and moisture-sensitive. | |
| Storage Conditions | Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage may be at 0-8 °C.[3] |
Reactivity Profile and Synthetic Utility
The synthetic value of this compound stems from its distinct functional groups.
-
Carboxylic Acid Group: This group is a primary site for modification. It can be readily converted into esters, amides, or reduced to an alcohol. Standard coupling reagents (e.g., HATU, EDC) can be used to form amide bonds with various amines, a cornerstone of medicinal chemistry for library synthesis.
-
Secondary Amine (as Hydrochloride Salt): The nitrogen at the 4-position, present as a hydrochloride salt, can be deprotonated with a suitable base to yield a free secondary amine. This nucleophilic site is reactive towards alkylating agents, acylating agents (e.g., acid chlorides, anhydrides), and can participate in reductive amination reactions.
-
Tertiary Amine: The N-methyl group at the 1-position is generally stable, though it influences the overall basicity and nucleophilicity of the second nitrogen atom.
This dual functionality allows for sequential and selective modifications, enabling the construction of complex molecular architectures from a simple, readily available starting material.
Caption: Reactivity map of the core molecule.
Analytical Characterization Protocols
Ensuring the identity, purity, and stability of this reagent is paramount. The following protocols are standard methodologies for its characterization.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. For a polar, salt-based compound like this, specific mobile phase additives are crucial for achieving good peak shape and retention.
Methodology:
-
System Preparation: Use a standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Rationale: TFA acts as an ion-pairing agent, neutralizing the positive charges on the protonated amines. This minimizes peak tailing, which is a common issue with basic compounds on silica-based columns.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Rationale: The molecule lacks a strong chromophore, so detection at a low wavelength is necessary to observe the amide and carboxyl functionalities.
-
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in the initial mobile phase composition (95:5 Mobile Phase A:B).
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule.
Methodology:
-
Solvent: Deuterated water (D₂O) is an excellent choice due to the high solubility of the dihydrochloride salt.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected Signals: Resonances corresponding to the N-methyl group (a singlet), and a series of multiplets for the non-equivalent protons on the piperazine ring. The proton at the chiral center (position 2) will likely appear as a distinct multiplet.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: A peak for the carbonyl carbon of the carboxylic acid (typically ~170 ppm), signals for the carbons of the piperazine ring, and a signal for the N-methyl carbon.
-
Identity Confirmation by Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight that confirms the compound's identity.
Methodology:
-
Ionization Technique: Electrospray Ionization (ESI) in positive mode is ideal for this compound as the nitrogen atoms are easily protonated.
-
Sample Infusion: Introduce a dilute solution of the sample (in methanol or water) directly into the mass spectrometer.
-
Expected Ion: The primary ion observed will be for the free base form [M+H]⁺.
-
Free Base (C₆H₁₂N₂O₂) Monoisotopic Mass: ~144.09 Da.[2]
-
Expected [M+H]⁺: m/z ≈ 145.10.
-
Caption: Analytical workflow for compound validation.
Conclusion
This compound is a strategically important building block for chemical and pharmaceutical research. Its well-defined structure and dual reactive sites offer significant synthetic flexibility. By applying the rigorous analytical protocols described herein, researchers can ensure the quality and integrity of this starting material, which is a critical prerequisite for the successful and reproducible synthesis of novel chemical entities.
References
An In-depth Technical Guide to the Solubility of 1-Methylpiperazine-2-carboxylic acid dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the solubility of 1-Methylpiperazine-2-carboxylic acid dihydrochloride, a critical parameter for its application in research and pharmaceutical development. This document will delve into the physicochemical properties that govern its solubility, present available data for related compounds, and provide detailed, field-proven protocols for the experimental determination of its solubility.
The Imperative of Solubility in Drug Development
The therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its bioavailability, which is significantly influenced by its solubility. A compound must be in a dissolved state to be absorbed and exert its pharmacological effect. For a salt form like this compound, understanding its solubility profile in aqueous and relevant biological media is paramount during pre-formulation and formulation development. This knowledge informs critical decisions regarding dosage form design, route of administration, and potential biopharmaceutical challenges.
Physicochemical Landscape of this compound
The solubility of this compound is dictated by its molecular structure and resulting physicochemical properties. As a dihydrochloride salt of a substituted piperazine carboxylic acid, it is anticipated to be an ionizable molecule with pH-dependent solubility.
Molecular Structure:
Key Physicochemical Parameters (Predicted):
-
pKa (Predicted): 1-Methylpiperazine-2-carboxylic acid possesses three ionizable centers: the carboxylic acid group and the two nitrogen atoms of the piperazine ring.
-
The carboxylic acid is expected to have a pKa1 in the range of 2-4 , typical for a carboxylic acid.
-
The piperazine nitrogens will have distinct pKa values. The nitrogen adjacent to the electron-withdrawing carboxylic acid will be less basic, with a predicted pKa2 around 5-7 . The N-methylated nitrogen is expected to be more basic, with a predicted pKa3 in the range of 9-10 .
-
These multiple pKa values indicate that the net charge of the molecule, and therefore its solubility, will be highly dependent on the pH of the solution.
-
-
logP (Predicted): The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. For the neutral form of 1-Methylpiperazine-2-carboxylic acid, the predicted logP is expected to be low (likely negative), suggesting a hydrophilic nature. The high degree of ionization at physiological pH will further enhance its aqueous solubility.
Solubility Profile: Insights from Structurally Related Compounds
Although specific quantitative solubility data for this compound is not publicly available, examining the solubility of its parent structures and analogs provides valuable qualitative insights. The dihydrochloride salt form is intentionally designed to enhance aqueous solubility.[4]
| Compound | Solvent | Solubility | Citation |
| N-Methylpiperazine | Water | >200 g/L | |
| Piperazine | Water | Freely Soluble | [5] |
| Piperazine-2-carboxylic acid dihydrochloride | Water | Soluble | |
| 1,4-Bis-Boc-piperazine-2-carboxylic acid | Water | Insoluble | [6] |
| Z-piperazine-2-carboxylic acid | Polar Solvents | Excellent Solubility | [7] |
The high aqueous solubility of N-methylpiperazine and piperazine strongly suggests that this compound will also exhibit good solubility in water and aqueous buffer systems. The insolubility of the Boc-protected analog highlights the importance of the ionizable groups for aqueous solubility.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This protocol is aligned with guidelines from the International Council for Harmonisation (ICH) and is designed to be a self-validating system.
Principle of the Shake-Flask Method
An excess of the solid compound is equilibrated with a specific solvent in a sealed container at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., purified water, 0.1 N HCl, phosphate buffered saline pH 7.4)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Protocol:
-
Preparation of Solvent Media: Prepare the desired aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 as per ICH guidelines) and verify their pH.
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials. A visual excess of solid should be present throughout the experiment.
-
Equilibration: Add a known volume of the selected solvent to each vial. Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Equilibrate for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For viscous solutions or fine suspensions, centrifugation may be necessary.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.
-
pH Measurement: Measure the pH of the final saturated solution to confirm the equilibrium pH.
-
Quantification: Dilute the filtered saturated solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.
Causality Behind Experimental Choices
-
Excess Solid: Ensures that the solution is truly saturated and that equilibrium is maintained.
-
Constant Temperature: Solubility is a temperature-dependent property; precise temperature control is crucial for reproducible results.
-
Agitation: Facilitates the dissolution process and ensures the system reaches equilibrium faster.
-
Filtration: Prevents undissolved solid particles from artificially inflating the measured concentration.
-
Validated HPLC Method: Provides accurate and precise quantification of the dissolved analyte.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.
Alternative Method: Potentiometric Titration
For ionizable compounds like this compound, potentiometric titration can be a powerful tool for determining both pKa and solubility.
Principle of Potentiometric Titration for Solubility
A solution of the compound is titrated with a strong acid or base. The pH is monitored throughout the titration. The point at which the compound precipitates is indicated by a deviation in the titration curve, from which the solubility product (Ksp) and intrinsic solubility can be calculated.
Experimental Workflow Diagram
Caption: Workflow for pKa and Solubility Determination by Potentiometric Titration.
Conclusion
While specific quantitative solubility data for this compound requires experimental determination, its chemical structure and the solubility of related compounds strongly suggest good aqueous solubility. The provided detailed protocols for the shake-flask and potentiometric titration methods offer robust and scientifically sound approaches for generating this critical data. Understanding and experimentally verifying the solubility of this compound is an indispensable step in its journey from a promising molecule to a potential therapeutic agent.
References
- 1. acdlabs.com [acdlabs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. Piperazine | 110-85-0 [chemicalbook.com]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Stability and Storage of 1-Methylpiperazine-2-carboxylic acid dihydrochloride
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 1-Methylpiperazine-2-carboxylic acid dihydrochloride. It is intended for researchers, scientists, and drug development professionals who handle this compound. The information herein is synthesized from established principles of pharmaceutical stability testing, data on analogous chemical structures, and regulatory guidelines.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a piperazine ring, a carboxylic acid group, and a methyl substituent on one of the nitrogen atoms. The dihydrochloride salt form generally enhances water solubility and stability compared to the free base. Its structure suggests potential susceptibility to certain degradation pathways, particularly related to its hygroscopicity and the reactivity of the amine and carboxylic acid functional groups.
A foundational understanding of the molecule's structure is critical to predicting its stability profile.
Caption: Chemical structure of this compound.
Core Stability Concerns and Influencing Factors
The primary stability concerns for this compound revolve around its hygroscopicity and potential for chemical degradation.
Hygroscopicity
As a dihydrochloride salt, the compound is expected to be hygroscopic, readily absorbing moisture from the atmosphere. This can lead to:
-
Physical Changes: Caking, deliquescence, and changes in crystal form.
-
Chemical Degradation: The presence of absorbed water can facilitate hydrolytic and other degradation reactions.
Strategies to mitigate the impact of hygroscopicity are crucial for maintaining the integrity of the compound.[1][2] This includes the use of controlled humidity environments and appropriate packaging.[1]
Chemical Degradation Pathways
Based on the structure, several potential degradation pathways can be postulated:
-
Oxidative Degradation: The tertiary amine of the N-methyl group and the secondary amine in the piperazine ring are susceptible to oxidation.[3][4][5] This can lead to the formation of N-oxides, demethylation, or ring-opening products.[3][6]
-
Thermal Degradation: Elevated temperatures can accelerate degradation, potentially leading to decarboxylation, ring cleavage, or other complex reactions. Studies on related piperazine compounds show that methyl substitution can increase the rate of thermal degradation.
-
Hydrolytic Degradation: While the carboxylic acid itself is stable to hydrolysis, the presence of moisture can influence other degradation pathways. The hydrolysis of carboxylic acid derivatives is a well-known reaction, though less of a concern for the free acid.[7][8][9][10]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in some piperazine-containing molecules.
The following diagram illustrates the potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability of this compound, the following storage and handling conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. | Minimizes thermal degradation. |
| Humidity | Store in a dry environment with low relative humidity (RH), ideally below 40% RH.[11] | Prevents moisture absorption due to hygroscopicity.[2][11] |
| Light | Protect from light. Store in amber glass vials or other light-resistant containers. | Prevents photolytic degradation. |
| Atmosphere | For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation. |
| Container | Tightly sealed, non-reactive containers (e.g., glass or appropriate plastic). | Prevents exposure to moisture and air. |
Handling Precautions:
-
When handling, minimize exposure to ambient air.
-
Use a glove box or a controlled humidity environment for weighing and aliquoting if possible.
-
Reseal containers promptly and tightly after use.
-
Use of desiccants in secondary containers is a good practice.[11]
Experimental Protocols for Stability Assessment
A comprehensive stability assessment should be conducted according to ICH guidelines (Q1A(R2)).[12][13][14][15][16] This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[17][18][19][20][21]
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[17][18][19][20][21]
Experimental Workflow for Forced Degradation:
Caption: Workflow for forced degradation studies.
Long-Term and Accelerated Stability Studies
These studies are performed on the solid compound to determine its shelf-life under recommended storage conditions.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table based on ICH Q1A(R2) guidelines.[12][13][14][15][16]
Step-by-Step Protocol:
-
Sample Preparation: Place a known quantity of this compound in appropriate containers that mimic the proposed packaging.
-
Storage: Place the samples in stability chambers set to the conditions outlined in the table above.
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: Analyze the samples using a validated stability-indicating method. Key parameters to assess include:
-
Appearance
-
Assay of the active substance
-
Quantification of degradation products
-
Moisture content
-
Development of a Stability-Indicating Analytical Method
A crucial component of any stability study is a validated analytical method that can separate and quantify the parent compound from its degradation products.[22][23][24][25][26] High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection is the most common technique.
Key considerations for method development:
-
Column Chemistry: A C18 column is a good starting point, but other stationary phases may be necessary to achieve optimal separation.
-
Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is typically required. The pH of the mobile phase will be critical for achieving good peak shape for the amine-containing compound.
-
Detection: UV detection at a wavelength of maximum absorbance. MS detection is invaluable for identifying unknown degradation products.
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[22][23][24][26]
Conclusion and Recommendations
The stability of this compound is primarily influenced by its hygroscopicity and susceptibility to oxidative and thermal degradation. Strict control of storage conditions, particularly humidity and temperature, is paramount to maintaining its quality and integrity.
For researchers and drug development professionals, it is imperative to:
-
Store the compound in tightly sealed, light-resistant containers in a dry and cool environment.
-
Minimize exposure to ambient conditions during handling.
-
Conduct comprehensive stability studies, including forced degradation, to understand the specific degradation profile of the molecule.
-
Develop and validate a robust stability-indicating analytical method for accurate monitoring of the compound's purity over time.
By adhering to these principles, the risks of degradation can be effectively mitigated, ensuring the reliability of experimental results and the quality of any resulting pharmaceutical products.
References
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 8. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 9. youtube.com [youtube.com]
- 10. books.rsc.org [books.rsc.org]
- 11. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. youtube.com [youtube.com]
- 15. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 16. ikev.org [ikev.org]
- 17. onyxipca.com [onyxipca.com]
- 18. ijrpp.com [ijrpp.com]
- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 20. ajpsonline.com [ajpsonline.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. Analytical Method Validation Requirements in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 23. Method Validation & Analytical Robustness for Stability-Indicating Assays – FDA Guidelines [fdaguidelines.com]
- 24. books.rsc.org [books.rsc.org]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. chromatographyonline.com [chromatographyonline.com]
biological activity of 1-Methylpiperazine-2-carboxylic acid dihydrochloride
An In-depth Technical Guide to the Biological Activity and Synthetic Utility of 1-Methylpiperazine-2-carboxylic acid dihydrochloride
Introduction: A Chiral Building Block in Modern Drug Discovery
This compound is a heterocyclic organic compound that has garnered attention not for its intrinsic biological activity, but as a crucial and versatile chiral building block in the synthesis of complex pharmaceutical agents. Its rigid, stereochemically defined piperazine scaffold is a valuable starting point for creating molecules with high selectivity for biological targets.[1] The dihydrochloride salt form enhances its solubility and stability, making it a practical intermediate for a variety of synthetic transformations in aqueous and organic media.[2]
This guide deviates from a direct analysis of the compound's standalone bioactivity, for which public-domain data is scarce. Instead, we will explore its biological relevance through the lens of the potent, targeted molecules synthesized from it. As senior application scientists, our focus is on the practical utility and the "why" behind its application in drug development. We will delve into the structure-activity relationships it enables and provide robust protocols for evaluating the biological effects of its derivatives. This approach reflects the real-world application of such a compound in medicinal chemistry, where its value is realized in the final, more complex active pharmaceutical ingredient (API).
Section 1: Physicochemical Properties and Synthetic Rationale
The utility of any synthetic intermediate is grounded in its chemical and physical properties. The dihydrochloride salt of 1-methylpiperazine-2-carboxylic acid offers specific advantages in a laboratory and process chemistry setting.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₆H₁₂N₂O₂ · 2HCl | [3] |
| Molecular Weight | 217.10 g/mol (dihydrochloride salt) | [3] |
| Form | Typically a solid, which is advantageous for handling, weighing, and storage compared to a liquid or oil. | |
| Solubility | The hydrochloride salt form generally confers enhanced solubility in water and polar protic solvents, facilitating its use in a wider range of reaction conditions. | [2] |
| Chirality | Exists as (S)- and (R)-enantiomers. The defined stereochemistry at the C2 position is critical for achieving selective interactions with chiral biological targets like enzymes.[4] | [1] |
| Key Functional Groups | 1. Carboxylic Acid: A versatile handle for amide bond formation. 2. Secondary Amine (at N4): A nucleophilic site for alkylation, acylation, or sulfonylation. 3. Tertiary Amine (at N1): Influences the basicity and pharmacokinetic properties of the final molecule. |
The strategic value of this molecule lies in its capacity for controlled, sequential modification. The diagram below illustrates a generalized synthetic workflow, showcasing how the two key functional groups can be independently addressed to build molecular complexity.
References
An In-Depth Technical Guide to the Potential Mechanism of Action of 1-Methylpiperazine-2-carboxylic acid dihydrochloride
Introduction: Unveiling the Potential of a Privileged Scaffold
1-Methylpiperazine-2-carboxylic acid dihydrochloride is a heterocyclic organic compound featuring a piperazine ring, a foundational scaffold in modern medicinal chemistry. The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a well-established "privileged structure" in drug discovery. Its prevalence in a wide array of pharmaceuticals stems from its ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions with a multitude of biological targets.[1][2] This guide will delve into the hypothesized mechanism of action of this compound, drawing upon the extensive pharmacology of the broader piperazine class and insights from structurally related molecules. While direct research on this specific compound is limited, its structural features suggest a strong potential for biological activity, likely within the central nervous system (CNS).
The piperazine scaffold is a key component in numerous FDA-approved drugs, highlighting its versatility.[3] These drugs span a wide range of therapeutic areas, including antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[4] The common thread among many of these CNS-active agents is their ability to modulate monoamine neurotransmitter pathways, such as those involving dopamine and serotonin.[4][5] This established precedent forms the basis for our exploration of the potential therapeutic actions of this compound.
Hypothesized Mechanism of Action: A Focus on Neuromodulation
Based on the extensive literature on piperazine derivatives, a plausible mechanism of action for this compound is the modulation of neurotransmitter receptors and transporters within the CNS. The presence of the N-methyl group and the carboxylic acid moiety at the 2-position on the piperazine ring suggests a potential for specific interactions with biological targets.
A structurally similar compound, (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (a piperidine derivative), has been studied for its potential effects on neurotransmitter systems, particularly its influence on serotonin.[6] This suggests that our target compound may share a similar propensity for interacting with monoaminergic systems. The piperazine nucleus itself is known to interact with G protein-coupled receptors (GPCRs), ion channels, and enzymes.[7]
Proposed Signaling Pathway:
The following diagram illustrates a hypothesized signaling pathway where this compound acts as a modulator of a generic neurotransmitter receptor, such as a serotonin or dopamine receptor.
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocols for Mechanism of Action Elucidation
To investigate the proposed mechanism of action, a systematic, multi-tiered experimental approach is required. The following protocols outline a logical workflow from initial screening to more detailed mechanistic studies.
Tier 1: Receptor Binding and Functional Assays
Objective: To identify potential molecular targets for this compound.
Methodology:
-
Receptor Panel Screening:
-
Utilize a commercially available radioligand binding assay panel (e.g., the Psychoactive Drug Screening Program panel) to screen the compound against a broad range of CNS receptors, transporters, and ion channels.
-
Initial screening should be performed at a fixed concentration (e.g., 10 µM) to identify initial "hits."
-
-
Dose-Response Analysis:
-
For any receptors showing significant binding in the initial screen, perform saturation binding assays with varying concentrations of the compound to determine its binding affinity (Ki).
-
-
Functional Assays:
-
For validated binding targets, proceed to functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
-
Examples include:
-
Calcium Flux Assays: For GPCRs that couple to Gq.
-
cAMP Assays: For GPCRs that couple to Gs or Gi.
-
Electrophysiology (Patch-Clamp): For ion channels.
-
-
Tier 2: Cellular and Ex Vivo Assays
Objective: To assess the effect of the compound on neuronal function.
Methodology:
-
Neurotransmitter Uptake Assays:
-
Use synaptosome preparations or cell lines expressing specific neurotransmitter transporters (e.g., SERT, DAT) to measure the effect of the compound on neurotransmitter reuptake.
-
-
Primary Neuronal Cultures:
-
Treat primary neuronal cultures (e.g., cortical or hippocampal neurons) with the compound and measure changes in neuronal activity, such as spontaneous firing rate or synaptic plasticity, using techniques like multi-electrode arrays (MEAs) or calcium imaging.
-
Experimental Workflow Diagram:
Caption: Experimental workflow for elucidating the mechanism of action.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available, the following table provides a template for summarizing key parameters that would be determined through the proposed experimental workflow.
| Parameter | Description | Target Value/Range |
| Binding Affinity (Ki) | The concentration of the compound required to occupy 50% of the target receptors. | To be determined |
| Functional Potency (EC50/IC50) | The concentration of the compound that produces 50% of its maximal effect (agonist) or inhibits 50% of the response (antagonist). | To be determined |
| Selectivity | The ratio of binding affinity for the primary target versus off-target receptors. | >100-fold for promising lead compounds |
| Neurotransmitter Uptake Inhibition (IC50) | The concentration of the compound that inhibits 50% of neurotransmitter reuptake. | To be determined |
Conclusion and Future Directions
This compound is a compound with significant potential for biological activity, particularly within the central nervous system. Its piperazine core, a privileged scaffold in medicinal chemistry, suggests a high likelihood of interaction with key neuromodulatory targets. The hypothesized mechanism of action, centered on the modulation of monoamine neurotransmitter systems, provides a strong foundation for future research.
The experimental workflow detailed in this guide offers a clear and logical path forward for elucidating the precise molecular mechanisms of this compound. Successful execution of these studies will not only reveal the therapeutic potential of this compound but also contribute to the broader understanding of piperazine-based pharmacophores in drug discovery. Further in vivo studies will be necessary to validate these findings and assess the compound's overall pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. adanipharma.net [adanipharma.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
Whitepaper: An In-Depth Technical Guide to the Potential Therapeutic Applications of 1-Methylpiperazine-2-carboxylic Acid Dihydrochloride
Executive Summary
1-Methylpiperazine-2-carboxylic acid dihydrochloride is a chiral heterocyclic compound for which direct therapeutic applications have not yet been extensively explored in published literature. However, a detailed analysis of its structural components—the N-methylated piperazine ring and the alpha-amino acid-like carboxyl group—provides a strong scientific rationale for its potential as a valuable scaffold in modern drug discovery. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs targeting a wide array of conditions, particularly central nervous system (CNS) disorders, infectious diseases, and cancer.[1][2][3][4] This guide synthesizes data from structurally analogous compounds and the broader pharmacology of the piperazine core to build a hypothesis-driven framework for investigating the therapeutic potential of this compound. We will explore its chemical rationale, propose high-potential therapeutic avenues, and outline detailed, self-validating experimental workflows to systematically evaluate these hypotheses.
Introduction: Deconstructing a Molecule of Potential
While direct biological data on this compound is sparse, its potential can be inferred from its constituent parts. The piperazine ring is a cornerstone of medicinal chemistry, prized for its ability to improve pharmacokinetic properties such as aqueous solubility and bioavailability, and for its stable chair conformation that provides a rigid scaffold for orienting pharmacophoric groups. The addition of a methyl group at the N1 position and a carboxylic acid at the C2 position creates a chiral alpha-amino acid analogue with distinct physicochemical properties that can be exploited for specific biological targeting.
This guide will serve as a technical roadmap for researchers, providing:
-
An overview of the compound's chemical properties and potential synthetic routes.
-
A deep dive into the pharmacological significance of the piperazine scaffold.
-
Evidence-based hypotheses for its application in CNS disorders, infectious diseases, and oncology.
-
Detailed, actionable protocols for in vitro and in vivo validation.
Physicochemical Properties and Proposed Synthesis
A foundational understanding of a compound's properties is critical for any drug development program.
Core Chemical Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | MolDb |
| Molecular Weight | 217.09 g/mol | MolDb |
| CAS Number | 1246550-14-0 | MolDb |
| Chirality | Exists as (S) and (R) enantiomers. The (2S) dihydrochloride CAS is 2306249-71-6. | - |
Table 1: Physicochemical properties of this compound.
Proposed Synthetic Pathway
The synthesis of optically active piperazine-2-carboxylic acid derivatives is a key step. A robust method involves the asymmetric hydrogenation of a corresponding pyrazinecarboxylic acid derivative, which can be catalyzed by chiral rhodium or palladium complexes.[5][6] This approach offers high enantioselectivity, which is crucial as biological activity is often enantiomer-dependent.
Workflow: Asymmetric Synthesis
-
Precursor Synthesis: Prepare the pyrazine-2-carboxylic acid precursor.
-
Asymmetric Hydrogenation: Hydrogenate the pyrazine ring using a chiral catalyst (e.g., a Palladium complex with a chiral phosphine ligand) to stereoselectively form the piperazine ring.
-
N-Methylation: Introduce the methyl group at the N1 position via reductive amination or using a methylating agent.
-
Salt Formation: React the final compound with hydrochloric acid to yield the stable dihydrochloride salt.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Comprehensive Analytical Strategies for the Characterization of 1-Methylpiperazine-2-carboxylic acid dihydrochloride
**Abstract
This guide provides a comprehensive overview of robust analytical methods for the characterization of 1-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS: 1246550-14-0), a key heterocyclic building block in pharmaceutical research and development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step instructions for chromatographic and spectroscopic analysis. The methodologies focus on ensuring identity, purity, and structural integrity, grounded in established scientific principles for analyzing polar, non-chromophoric small molecules.
Introduction and Physicochemical Profile
This compound is a substituted piperazine derivative. Piperazine rings are privileged structures in medicinal chemistry, and their derivatives are explored for various therapeutic applications.[1][2] Accurate and reliable analytical methods are therefore critical for ensuring the quality and consistency of this intermediate in drug synthesis and development pipelines.
The compound's structure—a polar zwitterionic free base that is supplied as a dihydrochloride salt—presents specific analytical challenges, including poor volatility and the lack of a strong UV chromophore. The methods outlined below are tailored to address these properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1246550-14-0 | [3] |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [3] |
| Molecular Weight | 217.09 g/mol | [3][4] |
| Free Base Formula | C₆H₁₂N₂O₂ | [5] |
| Free Base MW | 144.17 g/mol | [6] |
| Appearance | White to off-white solid | Typical |
| Solubility | Freely soluble in water, soluble in methanol, insoluble in non-polar organic solvents like diethyl ether.[7] | Inferred |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are essential for determining the purity of this compound and quantifying it in various matrices. Given its high polarity and salt form, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) require specialized approaches.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Direct analysis by reversed-phase (RP) HPLC is challenging due to the analyte's poor retention on standard C18 columns. To overcome this, two primary strategies are presented: Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed for polar compounds, and a pre-column derivatization method that adds a hydrophobic, chromophoric tag to enable standard RP-HPLC analysis.
Protocol 1: HILIC Method for Direct Analysis
This method is ideal for quantifying the parent compound and related polar impurities without chemical modification.
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Dilute further as needed for calibration curves.
-
Chromatographic System: An HPLC system equipped with a Diode Array Detector (DAD) or UV detector is required.
-
HPLC Conditions:
Parameter Condition Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient 95% B to 50% B over 10 minutes Flow Rate 0.4 mL/min Column Temperature 40 °C Detection UV at 205 nm Injection Volume 5 µL -
Trustworthiness (System Suitability): Before analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
Protocol 2: Pre-Column Derivatization for RP-HPLC Analysis
This approach is useful when HILIC is unavailable or when enhanced sensitivity is required. Derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) targets the secondary amine of the piperazine ring, adding a highly UV-active group.
-
Derivatization Reagent Preparation: Prepare a 5 mM solution of FMOC-Cl in anhydrous acetonitrile.
-
Sample Derivatization: a. To 100 µL of a 100 µg/mL sample solution (in water), add 200 µL of 0.1 M borate buffer (pH 9.0). b. Add 300 µL of the 5 mM FMOC-Cl solution. c. Vortex immediately and let the reaction proceed at room temperature for 15 minutes. d. Quench the reaction by adding 100 µL of 1% (v/v) glycine solution to consume excess FMOC-Cl. e. The sample is now ready for injection.
-
RP-HPLC Conditions:
Parameter Condition Column C18 Column (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm) Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Mobile Phase B Acetonitrile Gradient 30% B to 90% B over 20 minutes Flow Rate 1.0 mL/min Column Temperature 30 °C Detection UV at 265 nm Injection Volume 20 µL
Workflow Diagram: HPLC Analysis
Caption: General workflow for HPLC analysis of the target compound.
Gas Chromatography (GC)
Expertise & Causality: As a salt, this compound is non-volatile and thermally labile. Direct GC analysis is not feasible. Therefore, derivatization is mandatory to convert the polar functional groups (amines and carboxylic acid) into volatile, thermally stable analogues. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective method for this purpose. A method for related piperazines can be adapted.[8]
Protocol: GC-FID with Silylation
-
Sample Preparation: a. Place approximately 1-2 mg of the sample into a 2 mL GC vial. b. Add 200 µL of anhydrous pyridine and 200 µL of BSTFA with 1% TMCS (trimethylchlorosilane). c. Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven. d. Cool to room temperature before injection.
-
GC Conditions:
Parameter Condition Column DB-5 or equivalent (5% Phenyl)-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film) Carrier Gas Helium, constant flow at 1.2 mL/min Injector Temperature 250 °C Injection Mode Split (20:1) Injection Volume 1 µL Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min Detector Flame Ionization Detector (FID) Detector Temperature 300 °C -
Trustworthiness (Validation): The method should be validated for specificity, linearity, and precision. Specificity is confirmed by injecting a blank (reagents only) to ensure no interfering peaks are present.
Workflow Diagram: GC Analysis
Caption: Mandatory derivatization workflow for GC analysis.
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods provide definitive structural information and are essential for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR spectra will confirm the presence of all key functional groups and their connectivity. Spectral data for related compounds like 1-methylpiperazine and other piperazine derivatives can serve as a reference for chemical shift assignments.[2][9]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O) or deuterated methanol (CD₃OD). D₂O is preferred due to the sample's salt form and high solubility.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for complete assignment.
-
Expected ¹H NMR Signals (in D₂O): The acidic protons on the carboxyl group and ammonium nitrogens will exchange with deuterium and may not be visible.
Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration N-CH₃ ~2.9 - 3.1 Singlet 3H Piperazine Ring Protons ~3.2 - 4.0 Complex Multiplets 7H -
Expected ¹³C NMR Signals (in D₂O):
Carbon Predicted Chemical Shift (δ, ppm) C=O (Carboxylic Acid) ~170 - 175 Piperazine Ring Carbons ~45 - 65 N-CH₃ ~42 - 46
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is used to confirm the molecular weight of the compound. Due to the analyte's polarity and pre-ionized state as a salt, Electrospray Ionization (ESI) is the ideal technique. Analysis will detect the protonated molecular ion of the free base, [M+H]⁺.
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a 50:50 mixture of methanol and water containing 0.1% formic acid to promote ionization.
-
Instrumentation: A mass spectrometer with an ESI source, such as a single quadrupole, Q-TOF, or Orbitrap.
-
Analysis Mode: Infuse the sample directly or use an LC-MS setup (with the HILIC method described above). Acquire spectra in positive ion mode.
-
Expected Results:
Ion Expected m/z Notes [M+H]⁺ 145.097 Corresponds to the protonated free base (C₆H₁₃N₂O₂⁺).[5] [M+Na]⁺ 167.079 Sodium adduct of the free base.[5] -
Fragmentation (MS/MS): Tandem MS can provide further structural confirmation. A characteristic fragmentation pathway for N-methylpiperazine containing structures involves the neutral loss of the N-methylpiperazine moiety or parts thereof.[1]
Summary of Recommended Methods
Table 2: Comparison of Analytical Techniques
| Technique | Primary Purpose | Strengths | Limitations |
| HILIC-HPLC | Purity, Quantification | Direct analysis, good for polar impurities. | Requires specialized column and expertise. |
| RP-HPLC (Deriv.) | Purity, Quantification | High sensitivity, uses standard columns. | Indirect method, derivatization adds complexity. |
| GC-FID (Deriv.) | Purity, Orthogonal check | High resolution, robust detection. | Destructive, requires derivatization. |
| NMR | Identity, Structure Elucidation | Definitive structural information. | Lower sensitivity, requires higher sample amount. |
| ESI-MS | Identity, Molecular Weight | High sensitivity, confirms MW. | Provides limited structural information alone. |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 1246550-14-0 | 1-Methyl-piperazine-2-carboxylic acid dihydrochloride - Moldb [moldb.com]
- 4. (R)-Piperazine-2-carboxylic acid methyl ester DiHCl [cymitquimica.com]
- 5. PubChemLite - this compound (C6H12N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Methyl Piperazine-2-carboxylate | C6H12N2O2 | CID 2760426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
The Synthetic Chemist's Guide to 1-Methylpiperazine-2-carboxylic acid dihydrochloride: A Versatile Building Block
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and organic synthesis, the piperazine moiety remains a cornerstone scaffold. Its prevalence in blockbuster pharmaceuticals is a testament to its favorable physicochemical properties and its ability to serve as a versatile linker or pharmacophore. Within this esteemed class of heterocyles, 1-Methylpiperazine-2-carboxylic acid dihydrochloride emerges as a particularly valuable, yet under-documented, building block. This guide is designed to bridge that knowledge gap for researchers, scientists, and drug development professionals. We will move beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices, offering field-proven insights into the practical application of this reagent. Every protocol herein is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Compound Profile and Strategic Value
This compound (CAS 1246550-14-0) is a chiral heterocyclic compound that offers a unique combination of structural features for the synthetic chemist.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [1] |
| Molecular Weight | 217.09 g/mol | [1] |
| Appearance | Typically a solid | [2] |
| Purity | Commercially available up to 97% | [1] |
The strategic value of this reagent lies in its trifunctional nature:
-
A Secondary Amine (within the ring): Available for further functionalization, though less reactive than the exocyclic primary amine.
-
A Tertiary Amine (the N-methyl group): Influences the basicity and nucleophilicity of the ring nitrogens and can play a role in modulating pharmacokinetic properties of the final molecule.
-
A Carboxylic Acid: A versatile handle for amide bond formation, esterification, or reduction to the corresponding alcohol.
The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, although it necessitates the use of a base in subsequent reactions to liberate the free amine and carboxylate.
Core Applications in Organic Synthesis
The primary utility of this compound is as a constrained, chiral building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its rigid piperazine core can introduce favorable conformational constraints into a molecule, which can be advantageous for optimizing binding to biological targets.
Amide Bond Formation: A Gateway to Novel Scaffolds
The most common application of this reagent is in amide coupling reactions, where the carboxylic acid moiety is coupled with a primary or secondary amine to form a new amide bond. This reaction is a cornerstone of peptide synthesis and the construction of many active pharmaceutical ingredients (APIs).[3]
Mechanistic Rationale:
The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is achieved through the use of a coupling reagent.
Causality in Reagent Selection:
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as epimerization at the chiral center.[3]
-
Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization. To suppress this, an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included.[3]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally more efficient and lead to less racemization than carbodiimides alone.[3] HATU is particularly effective for coupling sterically hindered amino acids.
Experimental Protocols
General Protocol for Amide Coupling with an Amine
This protocol provides a representative procedure for the coupling of this compound with a generic primary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Primary amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous DMF. Add DIPEA (4.0 eq) to the solution. The amount of base is crucial to neutralize the two hydrochloride equivalents and the carboxylic acid proton, as well as the hexafluorophosphate salt of HATU. Stir for 10-15 minutes at room temperature.
-
Activation: Add HATU (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add the primary amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the desired amide.
Self-Validation and Causality:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the activated intermediate.
-
Anhydrous Solvent: Ensures that water does not compete with the amine as a nucleophile.
-
Excess Base (DIPEA): A non-nucleophilic base is used to avoid competing reactions. Sufficient equivalents are necessary to neutralize all acidic protons in the reaction mixture, allowing the coupling to proceed efficiently.[4]
-
Pre-activation: Activating the carboxylic acid before adding the amine can improve yields, especially with less reactive amines.
-
Aqueous Workup: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to break up any emulsions.
N-Boc Deprotection: A Note on Synthesis
While this guide focuses on the application of the title compound, it is often synthesized from a Boc-protected precursor. The removal of the tert-Butyloxycarbonyl (Boc) group is a common and critical step.
Protocol for Boc Deprotection:
-
Dissolve the N-Boc protected piperazine derivative in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).[5][6]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt (e.g., TFA or HCl salt) and may be used directly or after a basic workup to obtain the free amine.
Safety and Handling
As of the latest update, a specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for related piperazine derivatives.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]
-
In case of exposure:
Seek immediate medical attention in all cases of significant exposure.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of complex organic molecules. Its utility, particularly in the construction of novel amide-containing scaffolds, makes it a reagent of significant interest for researchers in drug discovery and medicinal chemistry. By understanding the principles of amide coupling and applying robust, well-reasoned protocols, chemists can effectively leverage the unique structural features of this compound to advance their synthetic programs.
References
- 1. 1246550-14-0 | 1-Methyl-piperazine-2-carboxylic acid dihydrochloride - Moldb [moldb.com]
- 2. (R)-Piperazine-2-carboxylic acid methyl ester DiHCl [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. Buy (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | 796096-64-5 [smolecule.com]
- 6. peptide.com [peptide.com]
- 7. fishersci.ie [fishersci.ie]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. aksci.com [aksci.com]
Application Notes and Protocols for 1-Methylpiperazine-2-carboxylic acid dihydrochloride
Version: 1.0
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
1-Methylpiperazine-2-carboxylic acid dihydrochloride is a unique heterocyclic compound poised for significant applications in contemporary drug discovery and chemical biology. As a bifunctional molecule, it incorporates a constrained cyclic diamine scaffold with a carboxylic acid moiety, offering a rich platform for chemical modification and derivatization. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. The N-methyl group can enhance metabolic stability and receptor interactions, while the carboxylic acid at the 2-position provides a convenient handle for amide bond formation, allowing for its integration into larger molecular frameworks.
This document serves as a comprehensive guide for researchers, providing detailed protocols and scientific rationale for the utilization of this compound as a versatile research chemical. The protocols outlined herein are grounded in established synthetic methodologies for analogous piperazine derivatives and are designed to be adaptable for a range of research applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 1246550-14-0 | Vendor Data |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | Vendor Data |
| Molecular Weight | 217.09 g/mol | Vendor Data |
| Appearance | White to off-white solid | General knowledge for similar compounds |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | Inferred from dihydrochloride salt nature |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Hygroscopic. | [1][2] |
Health and Safety Precautions
As with any research chemical, proper handling and safety precautions are essential. This compound is a dihydrochloride salt of an amine, and similar compounds are known to be irritants.
General Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile), protective clothing, and eye/face protection (safety glasses or goggles).[2]
-
In case of insufficient ventilation, wear suitable respiratory equipment.
Storage and Stability:
-
Store in a cool, dry place.[1]
-
Keep the container tightly closed to prevent moisture absorption, as the compound is likely hygroscopic.[1]
-
Incompatible with strong oxidizing agents.[1]
Application 1: Use as a Scaffold in Small Molecule Synthesis
The primary application of this compound is as a building block in the synthesis of more complex molecules. The carboxylic acid functionality allows for standard amide bond coupling reactions, while the secondary amine of the piperazine ring can be further functionalized.
Protocol 1: Amide Bond Formation with a Primary Amine
This protocol details the coupling of this compound with a generic primary amine (R-NH₂) using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Scientific Rationale: The dihydrochloride form of the starting material means the piperazine nitrogens are protonated. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the amine of the piperazine ring, allowing the coupling reaction to proceed. HATU is an efficient coupling reagent that minimizes side reactions and racemization.
Experimental Workflow Diagram:
Caption: Workflow for amide coupling of 1-Methylpiperazine-2-carboxylic acid.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the primary amine (R-NH₂) (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) dropwise to the reaction mixture. The addition of base is crucial to neutralize the dihydrochloride and deprotonate the carboxylic acid.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired amide product.
Application 2: Biological Screening as a Potential Enzyme Inhibitor
Given that many piperazine-containing molecules exhibit biological activity, it is plausible to screen this compound for inhibitory effects against various enzymes. This protocol provides a general framework for a preliminary in vitro enzyme inhibition assay.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Scientific Rationale: The piperazine scaffold is present in several compounds that target the central nervous system.[3] Acetylcholinesterase (AChE) is a key enzyme in neurotransmission, and its inhibition is a therapeutic strategy for Alzheimer's disease.[4][5] This assay is a colorimetric method to determine AChE activity and can be adapted to screen for potential inhibitors.[4] The assay measures the production of thiocholine when acetylthiocholine is hydrolyzed by AChE. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified spectrophotometrically.
Workflow for Biological Screening:
Caption: General workflow for an in vitro enzyme inhibition assay.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer at the desired concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add the phosphate buffer to each well.
-
Add serial dilutions of the test compound stock solution to the appropriate wells. Include a positive control (a known AChE inhibitor) and a negative control (DMSO vehicle).
-
Add the AChE solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
To initiate the reaction, add a solution containing both DTNB and ATCI to all wells.
-
-
Data Acquisition:
-
Immediately begin measuring the absorbance at 412 nm every minute for a specified duration (e.g., 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. Its unique structural features provide a solid foundation for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in this guide offer a starting point for researchers to explore the synthetic utility and biological potential of this intriguing molecule. As with any research chemical, careful planning, adherence to safety protocols, and methodical optimization of experimental conditions are paramount for successful outcomes.
References
- 1. fishersci.fi [fishersci.fi]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual screening and biological evaluation of piperazine derivatives as human acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Methylpiperazine-2-carboxylic acid dihydrochloride in Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold". Its frequent appearance in clinically successful drugs is no coincidence; this simple heterocycle offers a powerful combination of physicochemical and structural properties that medicinal chemists leverage to overcome complex pharmacological challenges.[1] The piperazine moiety can enhance aqueous solubility, modulate basicity (pKa), and provide a conformationally restricted linker to orient pharmacophoric elements for optimal target engagement.[1]
This guide focuses on a specific and highly valuable derivative: 1-Methylpiperazine-2-carboxylic acid dihydrochloride . The strategic placement of substituents on this scaffold—a methyl group on one nitrogen and a carboxylic acid on an adjacent carbon—creates a versatile building block with distinct advantages. The N-methyl group fine-tunes the compound's basicity and can block metabolic N-dealkylation, potentially improving pharmacokinetic profiles. The carboxylic acid serves as a robust chemical handle for synthetic elaboration, most commonly through amide bond formation, one of the most utilized reactions in medicinal chemistry.[2] Furthermore, the chiral center at the 2-position allows for the synthesis of enantiomerically pure molecules, a critical consideration for improving therapeutic index and reducing off-target effects.
These application notes provide an in-depth look at the properties of this compound and deliver a field-proven protocol for its incorporation into lead compounds, explaining not just the steps, but the chemical causality behind them.
Physicochemical Properties & Handling
Understanding the fundamental properties of a building block is paramount for its successful application in synthesis and for ensuring stability and safety.
| Property | Value | Source(s) |
| CAS Number | 1246550-14-0 | [3] |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [3] |
| Molecular Weight | 217.09 g/mol | [3] |
| Appearance | White to off-white powder/solid | [3] |
| IUPAC Name | 1-methylpiperazine-2-carboxylic acid;dihydrochloride | [4] |
| Solubility | Soluble in water and polar organic solvents like methanol. | [5] |
| Storage | Store in a cool, dry place under an inert atmosphere. Recommended 0-8 °C. | [3] |
Safe Handling: As a dihydrochloride salt of an amine, this compound is acidic and can be irritating. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle in a well-ventilated area or chemical fume hood.
The Strategic Role in Drug Design
The decision to incorporate 1-Methylpiperazine-2-carboxylic acid into a drug candidate is driven by its ability to solve specific design challenges.
-
Solubility Enhancement: The protonatable nitrogen atoms of the piperazine ring significantly increase the aqueous solubility of a parent molecule, a crucial factor for oral bioavailability and formulation.
-
pKa Modulation: The two nitrogen atoms of the piperazine ring have distinct pKa values. The N-methylation at the 1-position lowers the basicity of this nitrogen compared to the unsubstituted secondary amine at the 4-position. This differential basicity can be exploited to fine-tune interactions with biological targets and control the overall ionization state of the molecule at physiological pH (pH 7.4), which impacts cell permeability and target binding.
-
Vectorial Exit Point: The carboxylic acid at the 2-position provides a defined point for synthetic elaboration. It allows the piperazine ring to be seamlessly integrated into a larger molecule, often acting as a bridge between two other pharmacophoric fragments.
-
Metabolic Stability: N-methylation can prevent or slow metabolism at that nitrogen center, a common metabolic pathway for secondary amines, potentially leading to a longer in-vivo half-life.
-
Stereochemical Control: The chiral center at C2 is critical. Synthesizing a single enantiomer can lead to a more potent and selective drug with a cleaner safety profile by eliminating unwanted activity from the other enantiomer.
Core Application: Amide Bond Formation Protocol
The most common application of this building block is its use in forming amide bonds with primary or secondary amines. The following protocol details a robust and reliable method using a standard uronium-based coupling reagent, HATU, which is known for its high efficiency and low rate of racemization.
Workflow for Amide Coupling
The following diagram illustrates the general workflow for coupling 1-Methylpiperazine-2-carboxylic acid with a target amine (R-NH₂).
Caption: General workflow for HATU-mediated amide coupling.
Detailed Step-by-Step Methodology
This protocol describes the coupling of 1 equivalent of this compound with 1.1 equivalents of a generic primary amine.
Materials:
-
This compound
-
Target Amine (R-NH₂)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Protocol:
-
Reaction Setup and Free Base Generation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the solid in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DIPEA (4.0 eq) to the solution. Two equivalents are required to neutralize the dihydrochloride salt, and two additional equivalents are needed for the subsequent coupling step.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Causality: This step is critical. The dihydrochloride salt must be neutralized to the free base or zwitterion. Amide coupling reagents like HATU are basic and would be quenched by the acidic starting material, preventing the reaction. DIPEA is a non-nucleophilic base, so it will not compete with the target amine.[3]
-
-
Carboxylic Acid Activation:
-
To the reaction mixture at 0 °C, add HATU (1.2 eq) in one portion.
-
Stir the reaction at 0 °C for 15 minutes. A slight color change may be observed.
-
Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is an excellent electrophile, readily susceptible to nucleophilic attack by the amine. This activation step is necessary because direct condensation of an amine and a carboxylic acid is extremely slow and forms an unreactive ammonium-carboxylate salt.[2]
-
-
Amide Bond Formation:
-
Add the target amine (1.1 eq), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the limiting reagent (typically the amine).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 times) to remove unreacted acid and DMF, followed by brine (1 time) to remove residual water.
-
Causality: The aqueous washes are essential to remove the water-soluble byproducts (e.g., tetramethylurea from HATU) and excess reagents, simplifying the final purification.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to yield the pure amide product.
-
Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its unique trifecta of properties—a handle for synthesis, a chiral center for stereocontrol, and a privileged scaffold for modulating pharmacokinetics—makes it an exceptionally valuable building block in the design of novel therapeutics. The robust protocol for amide bond formation provided herein offers a reliable pathway for its incorporation, enabling researchers to efficiently explore new chemical space and accelerate the journey from hit-to-lead and beyond.
References
Experimental Use of 1-Methylpiperazine-2-carboxylic acid dihydrochloride in Neuroscience Research: Application Notes and Protocols
Introduction: The Piperazine Scaffold in CNS Research
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its versatile structure allows for modifications that can fine-tune the pharmacological properties of a molecule, influencing its ability to interact with various neurotransmitter receptors.[1] Many successful CNS drugs, including antipsychotics, antidepressants, and anxiolytics, incorporate the piperazine moiety.[3][4] These derivatives often modulate monoamine pathways, such as those involving serotonin and dopamine, by acting as receptor agonists, antagonists, or reuptake inhibitors.[1][3]
This guide focuses on the experimental applications of 1-Methylpiperazine-2-carboxylic acid dihydrochloride, a specific derivative of this important class of compounds. While direct research on this particular molecule is limited, its structural features suggest potential for significant neuropharmacological activity. These notes provide a scientifically-grounded framework for its investigation, drawing on the broader knowledge of piperazine pharmacology to propose potential mechanisms and detailed experimental protocols.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 1246550-14-0 | [5] |
| Molecular Formula | C6H14Cl2N2O2 | [6] |
| Molecular Weight | 217.09 g/mol | [6] |
| Chemical Structure | A piperazine ring with a methyl group on one nitrogen and a carboxylic acid group on an adjacent carbon. | [6] |
| Form | Dihydrochloride salt | [5] |
The dihydrochloride salt form generally enhances water solubility, which is advantageous for in vitro and in vivo experimental preparations.
Hypothesized Mechanism of Action and Potential Applications
Based on its structural similarity to other neuroactive piperazine derivatives, this compound is hypothesized to interact with various CNS targets. The N-methyl group and the carboxylic acid moiety could influence receptor binding affinity and selectivity.
Potential areas of investigation include:
-
Serotonergic System Modulation: Many piperazine derivatives interact with serotonin (5-HT) receptors.[1] This compound could be investigated for its potential as a 5-HT receptor agonist or antagonist, which could have implications for mood disorders and anxiety.[7]
-
Dopaminergic System Modulation: The piperazine scaffold is also common in dopamine receptor ligands.[4] Its effects on dopamine pathways could be relevant for research into psychosis and movement disorders.
-
Cholinesterase Inhibition: Some piperazine-2-carboxylic acid derivatives have been investigated as potential treatments for Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8]
The following diagram illustrates a potential, generalized signaling pathway that could be modulated by a piperazine derivative targeting a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1246550-14-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. PubChemLite - this compound (C6H12N2O2) [pubchemlite.lcsb.uni.lu]
- 7. Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Leveraging 1-Methylpiperazine-2-carboxylic acid dihydrochloride in Modern Drug Discovery
Introduction: The Strategic Value of the N-Methylpiperazine Scaffold
In the landscape of medicinal chemistry, privileged scaffolds serve as foundational frameworks for constructing novel therapeutic agents. The piperazine ring is a quintessential example, prized for its versatile physicochemical properties that can enhance aqueous solubility, modulate basicity, and improve the pharmacokinetic profile of drug candidates. The introduction of a methyl group on one of the piperazine nitrogens and a carboxylic acid on the ring structure, as seen in 1-Methylpiperazine-2-carboxylic acid dihydrochloride, creates a chiral building block of significant strategic value. This molecule offers a unique combination of a constrained cyclic amino acid scaffold with a tertiary amine, providing a three-dimensional architecture that can be pivotal for achieving high-affinity and selective interactions with biological targets.
These structural features make this compound an exceptionally useful synthon, particularly in the design of kinase inhibitors. The N-methylpiperazine moiety is a common feature in numerous approved kinase inhibitors, where it often serves to occupy solvent-exposed regions of the ATP-binding pocket, enhance solubility, and provide a basic handle for salt formation.[1] The carboxylic acid at the 2-position provides a convenient and reactive handle for synthetic elaboration, most commonly through amide bond formation, allowing for its seamless integration into a larger molecular construct.
This document provides a detailed guide for researchers and drug development professionals on the application of this compound, focusing on its role as a key building block in the synthesis of targeted therapeutics like kinase inhibitors. We will explore the rationale for its use, provide detailed experimental protocols for its incorporation into lead compounds, and illustrate its relevance in the context of a well-established cancer signaling pathway.
Physicochemical and Structural Data
A thorough understanding of a building block's properties is critical for its effective use in synthesis and for predicting its influence on the characteristics of the final compound.
| Property | Value | Source(s) |
| CAS Number | 1246550-14-0 | [2] |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [2] |
| Molecular Weight | 217.09 g/mol | [2] |
| Canonical SMILES | CN1CCNCC1C(=O)O | [3] |
| Purity | Typically ≥97% | [2] |
| Form | Solid | N/A |
| Predicted XlogP | -3.0 | [3] |
| Monoisotopic Mass | 144.08987 Da (free base) | [3] |
Core Application: A Scaffold for Kinase Inhibitor Synthesis
The N-methylpiperazine group is a well-established pharmacophore in the field of protein kinase inhibitors. Its presence can significantly influence a compound's potency, selectivity, and drug-like properties. For instance, this moiety is found in drugs targeting critical cancer-related kinases such as BCR-ABL, ALK, and EGFR.[4][5] The primary role of this compound is to serve as a versatile starting material to introduce this valuable scaffold.
The carboxylic acid functionality is the key to its application, enabling covalent linkage to an amine-containing fragment of a target molecule via an amide bond. This is a cornerstone reaction in medicinal chemistry.[6] The resulting 1-methylpiperazine-2-carboxamide substructure can then be further elaborated to construct the final inhibitor.
Rationale for Use in Targeting the BCR-ABL Pathway
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results in the formation of the BCR-ABL fusion oncoprotein.[1][7] This fusion protein possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and inhibiting apoptosis through the activation of multiple downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[5][8] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of BCR-ABL have revolutionized the treatment of CML.
The N-methylpiperazine group is a common feature in potent BCR-ABL inhibitors. It often extends into the solvent-exposed region of the kinase domain, where its basic nitrogen can form favorable interactions and its overall structure contributes to optimizing the molecule's pharmacokinetic profile. By using this compound, medicinal chemists can efficiently incorporate this key fragment.
Below is a diagram illustrating the central role of the BCR-ABL kinase and the downstream pathways it activates, representing key targets for therapeutic intervention.
Experimental Protocols
The primary synthetic application for this compound is its use in amide bond formation. The presence of an N-methyl group adjacent to the carboxylic acid introduces steric hindrance, which can make coupling challenging. Therefore, the choice of coupling reagent is critical. Uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for such sterically demanding couplings, known for their high reactivity, fast reaction times, and low rates of racemization.[9][10]
The following diagram outlines a general workflow for incorporating the building block into a target molecule.
Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for coupling this compound with a primary or secondary amine using HATU.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)[9]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried) and magnetic stirrer
Causality and Rationale Behind Procedural Steps:
-
Inert Atmosphere and Anhydrous Solvent: The coupling reagents, particularly the activated carboxylic acid intermediate, are sensitive to moisture. Performing the reaction under an inert atmosphere (N₂ or Ar) using anhydrous DMF prevents hydrolysis of the active ester, which would otherwise reduce the yield and form undesired byproducts.
-
Use of Dihydrochloride Salt: The starting material is a dihydrochloride salt. The hydrochloric acid must be neutralized for the reaction to proceed. DIPEA is used as a non-nucleophilic organic base for this purpose. An excess is required to neutralize both equivalents of HCl and to facilitate the coupling reaction itself.
-
Pre-activation Step: The carboxylic acid is mixed with the coupling reagent (HATU) and base (DIPEA) before the addition of the amine. This "pre-activation" step allows for the formation of the highly reactive OAt-active ester intermediate.[9] This ensures that when the amine is introduced, it reacts rapidly with the activated species, maximizing the rate of the desired amide bond formation over potential side reactions.
-
Choice of Base (DIPEA): DIPEA is a sterically hindered, non-nucleophilic base. This is crucial because a less hindered base (like triethylamine) could potentially act as a nucleophile and react with the activated ester. DIPEA is strong enough to deprotonate the carboxylic acid and the ammonium salts but is too bulky to compete with the desired amine nucleophile.
-
Reaction Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent. This prevents unnecessarily long reaction times which can lead to degradation or side product formation.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed. This involves washing the diluted reaction mixture with a mild aqueous acid (e.g., 1M HCl or citric acid) to remove excess DIPEA, followed by a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOAt byproduct, and finally a brine wash to remove residual water before drying.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Add anhydrous DMF to dissolve the solid (a typical concentration is 0.1-0.5 M).
-
Add HATU (1.1 equiv) to the solution and stir for 2-3 minutes.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add DIPEA (3.0 equiv) dropwise to the stirred solution. The first two equivalents neutralize the HCl salts, and the third facilitates the coupling.
-
Allow the mixture to stir at 0 °C for 15-30 minutes to ensure complete pre-activation.
-
In a separate vial, dissolve the amine coupling partner (1.1 equiv) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.
-
Monitor the reaction's progress by TLC or LC-MS until the starting amine is fully consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate or Dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Conclusion
This compound is a high-value building block for modern drug discovery, particularly for synthesizing kinase inhibitors. Its pre-formed, chiral scaffold combines the favorable pharmacokinetic contributions of an N-methylpiperazine moiety with a conveniently placed carboxylic acid handle for synthetic elaboration. Understanding the rationale behind its application and employing robust, optimized protocols for its incorporation—such as the HATU-mediated coupling described herein—enables research scientists to efficiently access complex molecular architectures and accelerate the development of novel, targeted therapeutics.
References
- 1. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1246550-14-0 | 1-Methyl-piperazine-2-carboxylic acid dihydrochloride - Moldb [moldb.com]
- 3. PubChemLite - this compound (C6H12N2O2) [pubchemlite.lcsb.uni.lu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AU2019211485A1 - GCN2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
Application Notes & Protocols: 1-Methylpiperazine-2-carboxylic acid dihydrochloride as a Versatile Chiral Building Block for Heterocyclic Compound Synthesis
Section 1: Introduction and Strategic Overview
The piperazine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its prevalence is due to the unique physicochemical properties it imparts to molecules, such as increased polarity, aqueous solubility, and often improved oral bioavailability and metabolic stability.[3] The two nitrogen atoms provide handles for substitution, allowing for fine-tuning of a compound's pharmacological and pharmacokinetic profile.[4][5]
Among the vast library of piperazine-based synthons, 1-Methylpiperazine-2-carboxylic acid dihydrochloride stands out as a particularly valuable and versatile building block. Its structure offers three distinct points for synthetic modification, with two of these sites possessing orthogonal reactivity. This allows for a directed and highly controlled approach to building molecular complexity.
This guide provides an in-depth look at the strategic application of this building block, complete with detailed protocols and the scientific rationale behind key experimental choices.
Key Structural Features and Synthetic Potential
The strategic value of this compound lies in its pre-defined and differentially protected functional groups:
-
C2-Carboxylic Acid: A versatile handle for forming amide bonds, esters, or for reduction to a primary alcohol.
-
N4-Secondary Amine: (Available upon neutralization) A nucleophilic center ideal for N-alkylation, N-arylation, acylation, or reductive amination.
-
N1-Tertiary Amine: A fixed methyl group that locks one nitrogen, influencing the overall basicity and conformational properties of the piperazine ring.
-
C2-Chiral Center: Provides a stereochemically defined scaffold, which is critical for specificity in drug-target interactions.
Caption: Figure 1: Key Reactive Sites of 1-Methylpiperazine-2-carboxylic acid.
Section 2: Physicochemical Properties and Handling
Accurate knowledge of a building block's properties is fundamental to successful and safe experimentation.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1246550-14-0 | [6] |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [6] |
| Molecular Weight | 217.09 g/mol | [6] |
| Appearance | White to off-white powder/solid | [7][8] |
| Form | Dihydrochloride salt |[6] |
Storage and Handling Protocol
As a hydrochloride salt, this compound is likely hygroscopic and requires careful handling to ensure its integrity.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place (0-8 °C is recommended).[7][9] Protect from moisture to prevent hydrolysis and clumping.
-
Handling: Use in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Avoid breathing dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[9][10]
Section 3: Core Synthetic Principles & Workflow
The primary advantage of this building block is the ability to selectively functionalize either the carboxylic acid or the N4-amine. This orthogonality is the key to its utility. The choice of which functional group to react first depends entirely on the synthetic strategy and the desired final product.
References
- 1. scilit.com [scilit.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1246550-14-0 | 1-Methyl-piperazine-2-carboxylic acid dihydrochloride - Moldb [moldb.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Quantitative Analysis of 1-Methylpiperazine-2-carboxylic acid dihydrochloride using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 1-Methylpiperazine-2-carboxylic acid dihydrochloride, a polar heterocyclic compound often used as a building block in pharmaceutical development. Due to its high polarity, traditional reversed-phase liquid chromatography (RPLC) offers poor retention. This method overcomes this challenge by employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) for selective and sensitive detection. The protocol provides detailed steps for sample preparation, instrument configuration, and data acquisition, making it suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this and structurally similar polar analytes.
Introduction
1-Methylpiperazine-2-carboxylic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its physicochemical properties, particularly its high polarity and charge states, make it a challenging analyte for standard chromatographic techniques like reversed-phase HPLC.[3] Inadequate retention on nonpolar stationary phases leads to poor peak shape and potential co-elution with matrix components, compromising analytical accuracy.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for retaining and separating highly polar compounds.[4][5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, creating an aqueous-rich layer on the stationary phase surface into which polar analytes can partition.[6] This mechanism provides excellent retention for compounds that elute in or near the void volume in RPLC.[3]
Coupling HILIC with tandem mass spectrometry (MS/MS) provides an analytical system with exceptional sensitivity and selectivity. The high organic content of the HILIC mobile phase is advantageous for electrospray ionization (ESI), as it promotes efficient desolvation and analyte ionization, often leading to a significant enhancement in signal intensity compared to RPLC conditions.[5][6] This method employs HILIC-MS/MS for the reliable quantification of this compound in a simple solvent matrix, providing a workflow that can be adapted for more complex matrices such as plasma or reaction mixtures.
Experimental
Materials and Reagents
-
Analyte: this compound (Purity ≥97%).[7]
-
Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade).
-
Additives: Ammonium formate (LC-MS Grade), Formic acid (LC-MS Grade).
-
Internal Standard (IS): An isotopically labeled version of the analyte (e.g., 1-(Methyl-d3)-piperazine-2-carboxylic acid) is recommended for highest accuracy. If unavailable, a structurally similar polar compound with stable retention and ionization characteristics can be used. For this note, no IS was used, but its inclusion is best practice.
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system capable of precise gradient delivery at analytical flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of LC-MS grade water.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Working Stock Solution into a diluent of 90:10 (v/v) acetonitrile:water. This high organic content is crucial for good peak shape in HILIC injections.[4]
LC Method
The chromatographic conditions are designed to provide robust retention and symmetrical peak shape for the polar analyte.
| Parameter | Condition |
| Column | HILIC Column (e.g., BEH HILIC, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Causality Behind Choices:
-
HILIC Column: A polar stationary phase is essential for retaining the highly polar analyte.[3][4][6]
-
Ammonium Formate/Formic Acid Buffer: This buffer system provides good pH control and the volatile salt is compatible with MS detection. The acidic pH ensures the carboxylic acid group is protonated, which can aid in consistent retention.
-
High Acetonitrile Start (95% B): This is characteristic of HILIC and is required to establish the aqueous layer on the stationary phase for analyte partitioning and retention.[5]
-
Gradient Elution: Increasing the aqueous component (Mobile Phase A) decreases the mobile phase strength, eluting the polar analyte from the column.
MS Method
The mass spectrometer is operated in positive ion electrospray mode using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Analyte-Specific MRM Transitions: The molecular formula of the free base is C6H12N2O2, with a monoisotopic mass of approximately 144.09 Da.[8] The protonated molecule [M+H]+ will be the precursor ion.
-
Precursor Ion (Q1): m/z 145.1
-
Product Ions (Q3): Fragmentation of the piperazine ring is expected. Common losses include the carboxylic acid group and fragments of the ring structure.[9] Two intense and stable product ions should be selected for quantification and confirmation.
-
Quantifier Ion: m/z 99.1 (Proposed: [M+H - HCOOH]+)
-
Qualifier Ion: m/z 70.1 (Proposed: Fragment of piperazine ring)
-
Causality Behind Choices:
-
ESI Positive Mode: The two nitrogen atoms in the piperazine ring are basic and readily accept a proton, making positive mode ESI highly efficient for this class of compounds.[10][11][12]
-
MRM: This mode provides superior selectivity and sensitivity by isolating a specific precursor ion and detecting only specific fragment ions, effectively filtering out chemical noise from the matrix and background.[13]
Workflow and Principle Visualization
The overall analytical workflow is depicted below, from sample preparation to data analysis.
Caption: Overall analytical workflow for the quantification of 1-Methylpiperazine-2-carboxylic acid.
The principle of MS/MS detection in MRM mode is based on the specific fragmentation of the target analyte.
Caption: Principle of MRM detection for 1-Methylpiperazine-2-carboxylic acid.
Expected Performance & Results
A method developed according to these principles is expected to exhibit high sensitivity and a wide linear dynamic range.
-
Chromatography: A sharp, symmetrical peak for 1-Methylpiperazine-2-carboxylic acid should be observed, well-retained away from the solvent front.
-
Linearity: The calibration curve should demonstrate excellent linearity (R² > 0.995) over a concentration range appropriate for the application (e.g., 1 ng/mL to 1000 ng/mL).
-
Sensitivity: The Lower Limit of Quantification (LLOQ) is expected to be in the low ng/mL range, defined as the lowest concentration on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (80-120% of nominal).[14][15]
-
Specificity: The use of MRM ensures high specificity, with no significant interfering peaks observed at the retention time of the analyte in blank injections.[14][16]
| Method Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| LLOQ Precision (%RSD) | ≤ 20% | < 15% |
| LLOQ Accuracy (%Bias) | ± 20% | Within ± 15% |
| QC Precision (%RSD) | ≤ 15% | < 10% |
| QC Accuracy (%Bias) | ± 15% | Within ± 10% |
These performance characteristics are based on established guidelines for bioanalytical method validation and are typical for well-developed LC-MS/MS assays.[14][15][16][17]
Detailed Protocol
Step 1: System Preparation
-
Prepare Mobile Phases A and B as described in Table 2.4.
-
Purge the LC pumps thoroughly.
-
Equilibrate the HILIC column with the initial mobile phase conditions (95% B) for at least 20-30 minutes or until a stable baseline is achieved. Note: HILIC columns require longer equilibration times than RPLC columns.
Step 2: Sequence Setup
-
Create a sequence table in the instrument control software.
-
Include solvent blanks (90:10 ACN:H₂O) at the beginning of the run to confirm system cleanliness.
-
Inject the full calibration curve, from the lowest concentration to the highest.
-
Inject Quality Control (QC) samples at low, medium, and high concentrations throughout the sequence to monitor system performance and verify accuracy.
-
Inject test samples.
-
Bracket the test samples with QC samples.
Step 3: Data Acquisition
-
Load the prepared standards, QCs, and samples into the autosampler.
-
Start the acquisition sequence using the LC and MS methods detailed in Sections 2.4 and 2.5.
Step 4: Data Processing
-
Integrate the peaks for the quantifier MRM transition (m/z 145.1 -> 99.1) for all standards and samples.
-
Check the peak for the qualifier transition (m/z 145.1 -> 70.1) to confirm analyte identity. The ion ratio (qualifier/quantifier) should be consistent across all samples.
-
Generate a calibration curve by plotting the peak area response against the nominal concentration of the standards. Use a linear regression with 1/x or 1/x² weighting.
-
Calculate the concentration of the analyte in the QC and test samples using the regression equation from the calibration curve.
-
Verify that all QC samples meet the pre-defined acceptance criteria for accuracy and precision.
Conclusion
This application note presents a reliable HILIC-MS/MS method for the quantitative analysis of this compound. The described approach provides the necessary retention for this polar molecule, while tandem mass spectrometry ensures highly selective and sensitive detection. The protocol is grounded in established chromatographic and spectrometric principles and can be readily implemented in analytical laboratories supporting pharmaceutical research and development. This method serves as a strong foundation that can be further validated for specific matrices and regulatory requirements.
References
- 1. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1246550-14-0 | 1-Methyl-piperazine-2-carboxylic acid dihydrochloride - Moldb [moldb.com]
- 8. PubChemLite - this compound (C6H12N2O2) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolian.com [resolian.com]
- 15. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylpiperazine-2-carboxylic Acid Dihydrochloride
Welcome to the technical support center for the synthesis of 1-Methylpiperazine-2-carboxylic acid dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the rationale behind them, ensuring a deeper understanding of the reaction dynamics.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis strategy.
Q1: What is the most common and reliable method for synthesizing 1-Methylpiperazine-2-carboxylic acid?
A1: The most prevalent and well-established method for the N-methylation of secondary amines like piperazine-2-carboxylic acid is the Eschweiler-Clarke reaction .[1][2] This reductive amination procedure uses formaldehyde as the methyl source and formic acid as the reducing agent.[1] The reaction is known for its reliability, high yields (often >80%), and the significant advantage of preventing over-methylation to form quaternary ammonium salts.[1][2] The reaction is irreversible due to the formation of carbon dioxide gas, which drives the reaction to completion.[2]
Q2: Why is the product isolated as a dihydrochloride salt?
A2: 1-Methylpiperazine-2-carboxylic acid is a zwitterionic and highly polar molecule, making it very soluble in water and difficult to isolate from aqueous media.[3] Converting it to the dihydrochloride salt serves two primary purposes:
-
Ease of Isolation: The salt form is typically a stable, crystalline solid that can be precipitated from a solution by adding an appropriate solvent (like isopropanol or acetone) or by bubbling HCl gas.[4][5] This greatly simplifies purification and handling.
-
Stability and Storage: Hydrochloride salts of amines are generally more stable for long-term storage compared to their freebase forms.[6]
Q3: What are the critical starting materials for this synthesis?
A3: The primary starting material is piperazine-2-carboxylic acid or its dihydrochloride salt. The quality of this starting material is crucial. For the Eschweiler-Clarke reaction, you will also need high-purity formaldehyde (often as a 37 wt. % aqueous solution) and formic acid (typically 88-98%).
Q4: Can alternative N-methylation methods be used?
A4: Yes, while Eschweiler-Clarke is common, other methods exist. Reductive amination using paraformaldehyde and a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride can be effective, though conditions need careful optimization.[2][7] Another approach involves direct alkylation with a methylating agent like methyl iodide, but this method carries a higher risk of over-alkylation (quaternization) and may require careful control of stoichiometry and the use of a base.
Part 2: Troubleshooting Guide - The N-Methylation Reaction
This section focuses on issues arising during the core Eschweiler-Clarke reaction step.
Q5: My reaction yield is consistently low. What are the most likely causes?
A5: Low yield in an Eschweiler-Clarke reaction can typically be traced to several key parameters. The primary suspects are reagent stoichiometry, temperature control, and reaction time.
-
Incorrect Stoichiometry: An excess of both formaldehyde and formic acid is required.[2][8] Formic acid acts as both a reactant and a solvent.[9] Insufficient formic acid can lead to an incomplete reaction. A common starting point is a molar ratio of 1:3:3 for amine:formaldehyde:formic acid.
-
Suboptimal Temperature: The reaction is typically heated to 80-100 °C.[1] Too low a temperature will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to the decomposition of formic acid or other side reactions. The reaction should be heated until the evolution of CO2 gas ceases, indicating completion.[2]
-
Presence of Water: While the reaction is often performed in an aqueous solution, excessive dilution can hinder the reaction. If the starting amine is poorly soluble in water, using a higher concentration of formic acid is beneficial.[9]
Troubleshooting Workflow: Diagnosing Low Yield
This diagram outlines a systematic approach to identifying the cause of low reaction yield.
Caption: A logical workflow for troubleshooting low product yield.
Q6: I am observing significant side products in my crude reaction mixture. What are they and how can I avoid them?
A6: The Eschweiler-Clarke reaction is generally very clean. However, side products can form under non-optimal conditions.
-
N-formyl derivative: If the reduction step is incomplete (e.g., due to insufficient formic acid or low temperature), the intermediate N-formylpiperazine derivative may be isolated. This can be mitigated by ensuring an adequate excess of formic acid and sufficient heating.
-
Unreacted Starting Material: This is the most common "impurity" and directly points to an incomplete reaction. See Q5 for remediation.
-
Over-methylation (Quaternization): This is highly unlikely with the Eschweiler-Clarke reaction, as the mechanism does not support the formation of a quaternary ammonium salt from a tertiary amine.[2] If you suspect quaternization, it may indicate that an alternative methylation process is inadvertently occurring.
Reaction Parameter Optimization
The interplay between reaction parameters is critical for maximizing yield.
| Parameter | Recommended Range | Rationale & Impact on Yield |
| Amine:HCHO:HCOOH Ratio | 1 : 2.5-3.5 : 2.5-3.5 (molar) | Ensures complete iminium ion formation and subsequent reduction. Excess formic acid also serves as the solvent.[8][9] Insufficient reagents will directly lead to low conversion. |
| Temperature | 90 - 100 °C | Facilitates the dehydration to the iminium ion and the hydride transfer from formate.[1] Temperatures below this range slow the reaction; above may cause decomposition. |
| Reaction Time | Heat until CO₂ evolution ceases + 1-2 hours | The cessation of gas evolution is the primary indicator of reaction completion.[2] Continued heating ensures trace amounts of intermediates are converted. |
| Concentration | Use formic acid as solvent | For amines poorly soluble in water, using concentrated formic acid as the solvent ensures a homogenous reaction mixture and drives the reaction forward.[9] |
Part 3: Troubleshooting Guide - Work-up and Purification
Q7: I'm having difficulty isolating the product from the reaction mixture. What is the best procedure?
A7: The work-up is critical for obtaining a pure product. After the reaction is complete, the excess formic acid and formaldehyde must be removed.
-
Removal of Volatiles: The first step is to cool the reaction mixture and remove the excess formic acid and water under reduced pressure (rotary evaporation).
-
Conversion to Dihydrochloride Salt: The resulting residue, containing the crude 1-Methylpiperazine-2-carboxylic acid, should be dissolved in a suitable solvent like methanol or isopropanol.[3]
-
Precipitation: The dihydrochloride salt can be precipitated by either:
-
Bubbling anhydrous HCl gas through the solution.
-
Adding a concentrated solution of HCl in isopropanol or diethyl ether.
-
-
Isolation: The precipitated solid should be collected by filtration, washed with a cold, non-polar solvent (like acetone or diethyl ether) to remove any remaining organic impurities, and dried under vacuum.[4]
Q8: The final product is an oil or a sticky solid, not a crystalline powder. How can I improve its physical form?
A8: A non-crystalline product often indicates the presence of impurities or residual solvent.
-
Residual Solvent: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50 °C) if the product is stable at that temperature.
-
Impurities: The presence of unreacted starting material or side products can inhibit crystallization. Recrystallization is the best method to address this. A common solvent system for recrystallizing amine hydrochlorides is a mixture of an alcohol (like ethanol or isopropanol) and an anti-solvent (like diethyl ether or ethyl acetate).[4] Dissolve the crude product in a minimal amount of the hot alcohol and slowly add the anti-solvent until turbidity is observed. Allowing the solution to cool slowly should yield crystalline material.
Part 4: Experimental Protocols & Mechanisms
Detailed Synthesis Protocol: this compound
Materials:
-
Piperazine-2-carboxylic acid dihydrochloride (1 equiv.)
-
Sodium hydroxide (2 equiv.)
-
Formaldehyde (37 wt. % in H₂O, 3 equiv.)
-
Formic Acid (98%, 3 equiv.)
-
Methanol
-
Concentrated Hydrochloric Acid (or HCl in isopropanol)
-
Isopropanol
-
Diethyl Ether
Procedure:
-
Free Base Generation: In a round-bottom flask, dissolve piperazine-2-carboxylic acid dihydrochloride (1 equiv.) in water. Cool the solution in an ice bath and add a solution of sodium hydroxide (2 equiv.) dropwise to generate the free amine in situ. Note: This step can be skipped if starting with the free amine.
-
Reaction Setup: To the aqueous solution of piperazine-2-carboxylic acid, add formic acid (3 equiv.) followed by the slow addition of formaldehyde (3 equiv.) while maintaining the temperature below 20 °C.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 95-100 °C. Vigorous evolution of CO₂ should be observed. Maintain heating until gas evolution ceases (typically 4-6 hours). Continue heating for an additional 1-2 hours to ensure the reaction is complete.
-
Work-up (Step 1): Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove water and excess formic acid. The residue will be a viscous oil or semi-solid.
-
Work-up (Step 2 - Salt Formation): Dissolve the residue in a minimal amount of methanol or isopropanol. Cool the solution in an ice bath.
-
Precipitation: Slowly add a solution of concentrated HCl (at least 2 equivalents) or a saturated solution of HCl in isopropanol. A white precipitate should form.
-
Isolation and Purification: Stir the slurry for 30 minutes in the ice bath. Collect the solid by vacuum filtration. Wash the filter cake with cold isopropanol, followed by diethyl ether.
-
Drying: Dry the white solid under high vacuum to a constant weight to yield this compound.
Reaction Mechanism: Eschweiler-Clarke Methylation
The mechanism proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid.
Caption: Mechanism of the Eschweiler-Clarke reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. reddit.com [reddit.com]
- 8. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 9. EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google Patents [patents.google.com]
purification techniques for 1-Methylpiperazine-2-carboxylic acid dihydrochloride
Welcome to the technical support guide for 1-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS: 1246550-14-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile heterocyclic building block. The following sections provide answers to frequently asked questions and troubleshoot specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of your compound is the first step toward a successful purification strategy. As a dihydrochloride salt, its behavior is dominated by high polarity and aqueous solubility.
| Property | Value | Source |
| CAS Number | 1246550-14-0 | [1] |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [1] |
| Molecular Weight | 217.09 g/mol | [1] |
| Typical Purity | ≥95-97% | [1][2] |
| Form | Solid | |
| Solubility | The hydrochloride salt form is intended to enhance aqueous solubility.[3] |
Rationale: The dihydrochloride salt form is crucial. It protonates both nitrogen atoms on the piperazine ring, significantly increasing the compound's polarity and melting point while making it highly soluble in polar protic solvents like water and alcohols. This property is the cornerstone of most purification strategies, particularly recrystallization.
Q2: What are the common impurities I should expect in a crude sample?
Impurities in your crude product typically originate from the synthetic route. Common synthesis pathways involve the hydrogenation of a pyrazine precursor or the N-methylation of a piperazine-2-carboxylic acid derivative.[4][5]
Potential Impurities Include:
-
Unreacted Starting Materials: Such as piperazine-2-carboxylic acid or its esters.
-
Reagents: Residual coupling agents or protecting groups (e.g., Boc, Cbz) from preceding steps.[][7]
-
Enantiomeric Impurity: If a specific stereoisomer ((R) or (S)) is desired, the other enantiomer is a critical impurity that must be controlled and removed.[8][9][10]
-
By-products: Resulting from incomplete reactions (e.g., partially reduced pyrazine ring) or side reactions.
-
Residual Solvents: Solvents used in the synthesis or workup (e.g., methanol, dichloromethane).[4]
Q3: How can I accurately assess the purity of my purified compound?
A multi-pronged analytical approach is necessary for a comprehensive purity assessment.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and detects organic impurities. The presence of unexpected signals or incorrect integration values points to impurities.
-
LC-MS/HPLC: Ideal for quantifying purity and detecting non-volatile impurities. An appropriate method for such a polar compound would involve a polar-modified C18 column or a HILIC column with an acidic mobile phase (e.g., water/acetonitrile with formic acid or TFA).
-
Chiral HPLC: Absolutely essential if enantiomeric purity is critical. This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess (ee).[11]
-
Elemental Analysis (CHN): Determines the percentage of Carbon, Hydrogen, and Nitrogen. The results should match the theoretical values for the C₆H₁₄Cl₂N₂O₂ formula, which also confirms the correct salt stoichiometry.
Troubleshooting Guide
Problem: My recrystallization attempt failed; the product "oiled out" instead of forming crystals.
Cause: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is common with highly polar, hygroscopic compounds like amine salts, especially when cooled too quickly or when an inappropriate solvent system is used.
Solution:
-
Re-dissolve and Slow Down: Gently heat the mixture to re-dissolve the oil. If it doesn't dissolve, add a small amount of the primary (good) solvent until it does. Allow the solution to cool to room temperature very slowly, then transfer it to a refrigerator, and finally to a freezer. Drastic temperature changes promote oiling.
-
Optimize the Solvent System: This compound is very polar. A single solvent may not work. A common strategy is to dissolve the compound in a minimal amount of a "good" solvent (like water or methanol) and then slowly add a "poor" solvent (an anti-solvent like isopropanol, acetone, or acetonitrile) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Add one or two drops of the good solvent to clarify, then cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
Problem: The final yield after recrystallization is unacceptably low.
Cause: Significant product loss can occur due to the compound's high solubility in the mother liquor, especially if too much solvent was used or if the solution was not cooled sufficiently.
Solution:
-
Minimize Solvent Volume: During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small increments.
-
Maximize Precipitation: Ensure the crystallization mixture is thoroughly chilled before filtration. An ice bath is standard, but for some solvent systems, a dry ice/acetone bath may be appropriate if the solvent's freezing point allows.
-
Recover from Mother Liquor: Do not discard the filtrate (mother liquor) immediately. Concentrate it by 50-75% using a rotary evaporator and attempt a second crystallization. This "second crop" of crystals can significantly boost your overall yield, though it may be slightly less pure than the first.
-
Wash Wisely: When washing the filtered crystals, use a minimal amount of ice-cold anti-solvent. Using a warm or room-temperature solvent, or too much of it, will re-dissolve a portion of your purified product.
Workflow: Selecting a Purification Strategy
This decision tree illustrates a logical workflow for choosing the appropriate purification technique based on the nature of the impurities identified.
Caption: Purification strategy decision workflow.
Problem: Standard silica gel chromatography is failing; the compound either doesn't move from the origin or streaks badly.
Cause: this compound is a highly polar salt. It interacts very strongly with the acidic silanol groups on standard silica gel, leading to irreversible binding or severe tailing. Standard non-polar solvent systems (like hexanes/ethyl acetate) will not elute the compound.
Solution:
-
Avoid Standard Silica Gel: Do not use standard silica gel for this compound.
-
Use Reverse-Phase Chromatography: Preparative HPLC using a C18 column is a much better option. The mobile phase should be a mixture of water and an organic solvent (methanol or acetonitrile) with an acidic modifier (0.1% TFA or formic acid) to ensure the compound remains protonated and elutes with a good peak shape.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for highly polar compounds. It uses a polar stationary phase and a high-organic mobile phase, providing excellent retention and separation for compounds that are unretained in reverse-phase.
-
Ion-Exchange Chromatography: As a cation, this compound can be purified using a strong cation-exchange (SCX) resin. The compound is loaded onto the column, washed with a non-polar solvent to remove neutral impurities, and then eluted by washing with a solution containing a counter-ion (e.g., an ammonium or sodium salt solution) or a basic solution (e.g., ammonia in methanol).
Experimental Protocol: Recrystallization
This protocol provides a robust starting point for the purification of gram-scale quantities of this compound.
Objective: To remove less polar organic impurities and colored by-products.
Materials:
-
Crude this compound
-
Methanol (ACS Grade)
-
Isopropanol (ACS Grade), chilled
-
50 mL Erlenmeyer flask with a stir bar
-
Hot plate/stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place 1.0 g of the crude material into the Erlenmeyer flask. Add the stir bar and begin stirring. Add methanol in 0.5 mL portions while gently heating (do not exceed 50°C) until the solid is completely dissolved. Note the total volume of methanol used (e.g., ~2-3 mL).
-
Anti-Solvent Addition: Remove the flask from the heat. While stirring, slowly add isopropanol (the anti-solvent) dropwise. Continue adding until a persistent cloudiness (turbidity) appears.
-
Clarification: Add 1-2 drops of methanol to re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask and turn off the stirring. Allow the flask to cool slowly to room temperature over 1-2 hours. Small, seed crystals should begin to form.
-
Chilling: Once at room temperature, place the flask in a 4°C refrigerator for at least 4 hours (or overnight) to maximize crystal formation. For even better recovery, subsequently place in a -20°C freezer for 1-2 hours.
-
Isolation: Collect the crystals by vacuum filtration using the Büchner funnel.
-
Washing: Wash the collected crystals with a small amount (2 x 1 mL) of ice-cold isopropanol to remove residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under high vacuum for several hours to remove all residual solvents. The final product should be a fine, white crystalline solid.
References
- 1. 1246550-14-0 | 1-Methyl-piperazine-2-carboxylic acid dihydrochloride - Moldb [moldb.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemimpex.com [chemimpex.com]
- 4. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. biosynth.com [biosynth.com]
- 7. 126937-43-7 Cas No. | Methyl piperazine-2-carboxylate, N1-CBZ protected | Apollo [store.apolloscientific.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. (2S)-1-methylpiperazine-2-carboxylic acid;dihydrochloride - CAS:2306249-71-6 - 阿镁生物 [amaybio.com]
- 10. 2165824-72-4|(R)-1-Methylpiperazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Methylpiperazine-2-carboxylic acid dihydrochloride
Welcome to the technical support resource for the synthesis of 1-Methylpiperazine-2-carboxylic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis, with a specific focus on the identification and control of impurities.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section addresses specific issues you may encounter during your synthesis, providing insights into their root causes and offering practical solutions.
Issue 1: Presence of an Impurity with a Molecular Weight Corresponding to the Starting Material
Q1: I'm observing a significant peak in my HPLC/LC-MS analysis that corresponds to the molecular weight of piperazine-2-carboxylic acid. What is the likely cause and how can I resolve this?
A1: This is a common issue indicating an incomplete N-methylation reaction. The primary cause is often related to the efficiency of the reductive amination step.
Causality of Incomplete N-methylation: Reductive amination, a frequently used method for N-methylation of secondary amines like piperazine-2-carboxylic acid, involves the reaction with formaldehyde to form an intermediate iminium ion, which is then reduced.[1] If any of the following conditions are not optimal, the reaction may not proceed to completion:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to the substrate and formaldehyde is critical. An insufficient amount will leave unreacted starting material.[2]
-
Inactive Reducing Agent: Some reducing agents, like sodium triacetoxyborohydride, are moisture-sensitive.[2] Degradation of the reagent will lead to lower reactivity and incomplete conversion.
-
Reaction Temperature and Time: While many reductive aminations proceed at room temperature, sluggish reactions may require gentle heating or extended reaction times to ensure full conversion.
-
pH of the Reaction Mixture: The formation of the iminium ion is pH-dependent. A non-optimal pH can slow down or stall the reaction.
Recommended Actions:
-
Verify Reagent Stoichiometry and Quality: Ensure a slight excess of formaldehyde and the reducing agent are used. It is also advisable to use a freshly opened bottle of the reducing agent or to test its activity on a small scale.
-
Optimize Reaction Conditions: If incomplete conversion is consistently observed, consider increasing the reaction time or gently warming the reaction mixture (e.g., to 40-50 °C). Monitoring the reaction progress by TLC or LC-MS is highly recommended.
-
Control pH: For reductive aminations with sodium cyanoborohydride, maintaining a slightly acidic pH (around 5-6) can facilitate iminium ion formation without significantly hydrolyzing it.
-
Purification: If the impurity is present in the final product, recrystallization or column chromatography may be necessary to remove the unreacted starting material.
Issue 2: Observation of a Dimer Impurity
Q2: My mass spectrometry data shows a peak that suggests the formation of a dimer of my target molecule or a related species. How is this possible?
A2: Dimer formation can occur, particularly if the synthesis involves the use of coupling agents or if there are side reactions involving both the amino and carboxylic acid functionalities of the piperazine ring.
Plausible Dimerization Pathway: If the synthesis involves activation of the carboxylic acid group (for example, in a peptide coupling-like side reaction), it can react with the secondary amine of another molecule of piperazine-2-carboxylic acid (either the starting material or the product) to form an amide-linked dimer. While less common in a well-controlled N-methylation, it can be a concern if inappropriate reagents are present.
Mitigation Strategies:
-
Protection of the Carboxylic Acid: If dimerization is a persistent issue, consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before the N-methylation step. The ester can then be hydrolyzed in a final step to yield the desired product.
-
Control of Reaction Conditions: Ensure that no unintended activating agents for carboxylic acids are present in the reaction mixture.
-
Purification: Dimeric impurities are generally much larger and less polar than the desired product, making them amenable to removal by crystallization or chromatography.
Issue 3: Presence of N-Formyl Impurity
Q3: I have identified an impurity with a mass increase of 28 Da compared to my starting material, suggesting the presence of an N-formyl group instead of an N-methyl group. What leads to this?
A3: The formation of an N-formyl impurity is a known side reaction in reductive aminations that use formaldehyde, especially under certain conditions.[3]
Mechanism of N-Formyl Impurity Formation: This impurity can arise from the Cannizzaro reaction of formaldehyde, which can disproportionate to formic acid and methanol in the presence of a base. The formic acid can then acylate the secondary amine of piperazine-2-carboxylic acid. Additionally, in some reductive amination procedures, N-formyl compounds can be intermediates.[3]
Troubleshooting and Prevention:
-
Choice of Reducing Agent: Using a reducing agent like sodium triacetoxyborohydride, which is effective under mildly acidic conditions, can suppress the Cannizzaro reaction.
-
Reaction Condition Control: Avoid strongly basic conditions during the reductive amination step.
-
Alternative Methylating Agent: If N-formyl impurity formation is persistent, consider an alternative methylation strategy that does not involve formaldehyde, such as the use of methyl iodide or dimethyl sulfate, although these reagents are more hazardous and may require different reaction conditions.
Frequently Asked Questions (FAQs)
Q4: What is a common synthetic route for this compound?
A4: A common and efficient synthetic approach is the N-methylation of piperazine-2-carboxylic acid or its protected derivative. A typical sequence is as follows:
-
Starting Material: The synthesis usually begins with piperazine-2-carboxylic acid or its dihydrochloride salt.[4]
-
N-Methylation: The most direct method is reductive amination using formaldehyde as the carbon source and a suitable reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[1][2]
-
Salt Formation and Isolation: After the reaction is complete and the product is purified, it is treated with hydrochloric acid (often as a solution in an organic solvent like isopropanol or dioxane) to precipitate the dihydrochloride salt, which is typically a stable, crystalline solid.
Q5: What are the key analytical techniques for monitoring the reaction and assessing the purity of the final product?
A5: A combination of chromatographic and spectroscopic techniques is essential for proper analysis:
-
High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometry (MS) detection: This is the workhorse for monitoring reaction progress and determining the purity of the final product. It can separate the desired product from starting materials, byproducts, and other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural confirmation of the final product and can also be used to identify and quantify impurities if their signals are resolved from the product's signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups in the molecule.
Q6: How can I effectively remove residual starting material (piperazine-2-carboxylic acid) from my final product?
A6: The separation can be challenging due to the similar polarity of the starting material and the product. Here are a few approaches:
-
Recrystallization: If the product is a solid and the impurity level is not too high, recrystallization from a suitable solvent system (e.g., methanol/isopropanol, ethanol/water) can be effective.
-
Column Chromatography: For more challenging separations, column chromatography using a polar stationary phase like silica gel can be employed. A mobile phase gradient of dichloromethane/methanol with an amine additive (like triethylamine) might be necessary to achieve good separation.
-
Ion-Exchange Chromatography: Given the zwitterionic nature of these compounds, ion-exchange chromatography can be a powerful purification technique.
Experimental Protocols and Data
Protocol: HPLC-UV Method for Purity Analysis
This protocol provides a general method for the analysis of this compound. Optimization may be required based on your specific instrumentation and impurity profile.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in water or mobile phase A at 1 mg/mL |
Visualizing the Synthesis and Impurity Formation
The following diagrams illustrate the likely synthetic pathway and the origins of common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: 1-Methylpiperazine-2-carboxylic acid dihydrochloride
Welcome to the dedicated technical support guide for 1-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS No. 101305-71-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability. This guide provides field-proven insights into potential degradation pathways, robust analytical strategies, and practical troubleshooting to ensure the integrity of your experiments.
Understanding the Stability of 1-Methylpiperazine-2-carboxylic acid
1-Methylpiperazine-2-carboxylic acid is a heterocyclic compound featuring a tertiary amine within a piperazine ring and a carboxylic acid group. This unique combination of functional groups dictates its chemical reactivity and potential degradation pathways. As a dihydrochloride salt, it is supplied in a more stable, crystalline form, but its stability in solution—especially under stress conditions—must be thoroughly understood to ensure data integrity and product quality.
Forced degradation studies, performed under conditions more severe than standard stability testing, are essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[1][2] These studies are a cornerstone of developing stability-indicating analytical methods.
Potential Degradation Pathways
Based on the structure of 1-Methylpiperazine-2-carboxylic acid, several degradation pathways can be anticipated under forced stress conditions. The primary sites of chemical instability are the tertiary amine, the piperazine ring itself, and the carboxylic acid moiety.
A. Oxidative Degradation
The tertiary amine (N-methyl group) and the secondary amine within the piperazine ring are susceptible to oxidation. The piperazine ring is known to be a fragile site for oxidative cleavage.[3]
-
N-Oxidation: The tertiary nitrogen can be oxidized to form an N-oxide, a common metabolic and degradation pathway for tertiary amines.
-
N-Demethylation: Oxidative removal of the methyl group would yield piperazine-2-carboxylic acid.
-
Ring Opening/Cleavage: Stronger oxidative conditions can lead to the cleavage of the piperazine ring, potentially forming linear amine derivatives like ethylenediamine and various carboxylate ions.[4][5] Studies on similar piperazine structures have identified products such as 2-oxopiperazine and N-formylpiperazine under oxidative stress.[4][6]
Caption: Potential Oxidative Degradation Pathways.
B. Hydrolytic Degradation
While the core structure is generally stable to hydrolysis, extreme pH conditions (strong acid or base) at elevated temperatures could potentially promote degradation, although this is often less significant than oxidation for this class of compounds.
C. Thermal Degradation
At elevated temperatures, the carboxylic acid group is the most likely site of degradation.
-
Decarboxylation: The primary thermal degradation pathway for many carboxylic acids is decarboxylation, which involves the loss of carbon dioxide (CO2) to yield 1-methylpiperazine.[7][8][9] This reaction can be influenced by factors such as the physical state (solid vs. solution) and the presence of catalysts.
Studies on aqueous piperazine have shown that thermal degradation can also be initiated by a nucleophilic attack of one piperazine molecule on another, leading to ring-opening and the formation of products like N-(2-aminoethyl)piperazine.[10][11]
Caption: Potential Thermal Degradation Pathways.
D. Photolytic Degradation
Exposure to UV light can induce photochemical degradation. For piperazine derivatives, this can involve photooxidation and photolysis, leading to a complex mixture of degradants.[12][13] The specific products are highly dependent on the wavelength of light and the presence of photosensitizers.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products I will encounter? A1: Based on the molecule's structure, the most common degradation products arise from oxidation and thermal stress. Under oxidative conditions (e.g., exposure to air, H₂O₂), look for the corresponding N-oxide and the N-demethylated product (piperazine-2-carboxylic acid). Under thermal stress, the primary degradant is likely to be 1-methylpiperazine resulting from decarboxylation.
Q2: My aqueous solution of the compound is turning slightly yellow over time. What is happening? A2: A color change is often a sign of oxidative degradation. The nitrogen atoms in the piperazine ring can react with atmospheric oxygen, especially when in solution, leading to the formation of small quantities of colored impurities.[14] To minimize this, use freshly prepared solutions, degas your solvents, and consider storing stock solutions under an inert atmosphere (nitrogen or argon) at low temperatures.
Q3: What are the ideal storage conditions for this compound? A3:
-
Solid Form: Store the dihydrochloride salt in a tightly sealed, light-resistant container in a cool, dry place. For long-term storage, refrigeration (-20°C) is recommended.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a validated buffer system at the pH of maximum stability (which must be determined experimentally). Store solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[14] Avoid room temperature storage for extended periods.[15]
Q4: How do I begin a forced degradation study for this compound? A4: A forced degradation study involves subjecting the compound to a range of stress conditions to produce a target degradation of 10-15%.[16] The goal is to generate detectable degradation products without completely destroying the parent molecule. A typical study includes acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photostability testing.[1][2][17] See the detailed protocol in Section 5.
Troubleshooting Guide
Analytical & HPLC Issues
Q5: I am trying to analyze 1-Methylpiperazine-2-carboxylic acid on a standard C18 column, but it has very poor or no retention. What should I do? A5: This is a common issue for highly polar, zwitterionic, or small basic compounds.[18] A standard C18 column may not provide sufficient retention under typical reversed-phase conditions.
-
Try a Polar-Embedded Column: These columns (often with brand names like Aqua, AQ, Hydro) have a polar group embedded near the base of the alkyl chain.[19] This feature prevents the bonded phase from collapsing in highly aqueous mobile phases, allowing you to use 100% aqueous conditions to retain very polar analytes.
-
Use HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode of separation that uses a polar stationary phase (like bare silica or a bonded diol) and a high organic mobile phase. It is specifically designed for retaining and separating very polar compounds.
-
Consider Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ion pairing) to the mobile phase can form a neutral complex with your analyte, significantly increasing its retention on a C18 column.
Q6: My peaks are tailing badly. How can I improve the peak shape? A6: Peak tailing for basic compounds like this is often due to secondary interactions with acidic silanol groups on the silica surface of the HPLC column.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the piperazine nitrogens (typically by 2 pH units or more). A lower pH (e.g., 2.5-3.5) keeps the molecule consistently protonated and minimizes interactions with silanols.
-
Use a High-Purity, End-Capped Column: Modern, base-deactivated columns have fewer accessible silanol groups and provide much better peak shapes for basic analytes.
-
Add a Competing Base: A small amount of a competing amine, like triethylamine (TEA), in the mobile phase (e.g., 0.1%) can mask the active silanol sites and improve peak symmetry.[14]
Q7: I see new, small peaks appearing in my chromatogram when samples are left in the autosampler for several hours. Is this degradation? A7: Yes, this is a strong indication of on-instrument instability. The conditions in an autosampler (often at room temperature) can be sufficient to cause degradation, especially in aqueous or reactive matrices.
-
Use the Autosampler Cooler: Set your autosampler temperature to a low setting (e.g., 4°C) to slow down degradation.
-
Limit Sample Residence Time: Analyze samples as quickly as possible after preparation. For long sequences, consider preparing smaller batches of samples to be loaded throughout the run.
-
Check Solvent Compatibility: Ensure your sample solvent is compatible with the mobile phase and does not promote degradation. Whenever possible, dissolve your sample in the initial mobile phase.[20]
Experimental & Formulation Issues
Q8: My cell-based assay results are inconsistent when using the same stock solution over several days. Could this be a stability problem? A8: Absolutely. Inconsistent biological activity is a classic sign of compound degradation.[14] The degradation products may be inactive, less active, or even cytotoxic, leading to variable results. Always use freshly prepared solutions for biological experiments. If you must use a stock, validate its stability under your specific storage and assay conditions by running a fresh standard alongside the aged one.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions to induce degradation. The goal is to achieve 10-15% degradation of the parent compound.[16][17] Samples should be analyzed against an unstressed control.
Table 1: Forced Degradation Experimental Conditions
| Stress Condition | Reagent/Condition | Temperature | Time (Initial) |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solid) | Dry Heat Oven | 80°C | 48 hours |
| Thermal (Solution) | In Water/Buffer | 80°C | 48 hours |
| Photostability | ICH Option 1/2 Light Box | Room Temp | Per ICH Q1B |
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).
-
Stress Application:
-
Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Place in a heated water bath. At designated time points, withdraw an aliquot, neutralize it (base for the acid sample, acid for the base sample), and dilute for analysis.
-
Oxidation: Mix the stock solution with a solution of H₂O₂ (e.g., 6%). Keep at room temperature and protect from light. Withdraw samples and dilute for analysis.
-
Thermal: For the solid-state test, place the powder in an oven. For the solution test, place the stock solution in a sealed vial in an oven.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control solution, using a suitable stability-indicating HPLC method.
-
Evaluation: Calculate the percentage of degradation. If degradation is minimal, extend the time or increase the severity of the condition (e.g., higher temperature). If degradation is too extensive, reduce the stress.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products.
1. Initial Column & Mobile Phase Selection:
-
Column: Polar-Embedded C18 or C8 Column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV, at a low wavelength (e.g., 205-215 nm) as the molecule lacks a strong chromophore. If sensitivity is an issue, derivatization or use of LC-MS/CAD/ELSD may be necessary.[21][22][23]
2. Workflow for Method Development:
Caption: Workflow for Stability-Indicating HPLC Method Development.
3. Optimization Steps:
-
Gradient Optimization: Adjust the gradient slope to improve the separation of closely eluting peaks.
-
pH Adjustment: Test different mobile phase pH values (e.g., using phosphate buffer at pH 3.0 vs. formic acid at pH ~2.7) to see the effect on retention and selectivity.
-
Temperature Control: Using a column oven (e.g., 30-40°C) can improve peak shape and run-to-run reproducibility.
By following this structured approach, you can successfully characterize the stability of this compound and develop robust analytical methods, ensuring the quality and reliability of your research.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalytic Degradation of Antibiotics Using Nanomaterials: Mechanisms, Applications, and Future Perspectives [mdpi.com]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of drug decomposition. Part 46. Photooxidation and photolysis of some perazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. biomedres.us [biomedres.us]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. youtube.com [youtube.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. jocpr.com [jocpr.com]
- 23. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Crystallization of 1-Methylpiperazine-2-carboxylic acid dihydrochloride
Welcome to the technical support center for the crystallization of 1-Methylpiperazine-2-carboxylic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. As a dihydrochloride salt of a chiral piperazine derivative, its crystallization behavior can be complex. This resource provides in-depth troubleshooting guides and frequently asked questions to assist you in achieving high-purity crystalline material.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound, offering step-by-step solutions and the scientific rationale behind them.
Problem 1: The Compound Fails to Crystallize and Remains in Solution.
Symptoms: After dissolving the compound in a hot solvent and allowing it to cool, no solid precipitates, even after an extended period.
Possible Causes & Solutions:
-
Excessive Solvent: The most common reason for crystallization failure is the use of too much solvent, keeping the compound soluble even at lower temperatures.
-
Solution: Gently reheat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute. Once a slight cloudiness (saturation point) is observed, or after reducing the volume by 20-30%, allow the solution to cool again slowly. To check for saturation, dip a glass rod into the solution and withdraw it; rapid formation of crystals on the rod upon solvent evaporation indicates a saturated solution.[1]
-
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for the compound at all temperatures.
-
Solution: Consider a mixed-solvent system. If your compound is highly soluble in a polar solvent like methanol or ethanol, try adding a less polar anti-solvent (in which the compound is insoluble) dropwise to the warm solution until persistent turbidity is observed. Then, add a few drops of the polar solvent to redissolve the precipitate and allow the mixture to cool slowly. Common anti-solvents for amine hydrochlorides include ethers (like diethyl ether or MTBE) or esters (like ethyl acetate).
-
-
High Purity & Lack of Nucleation Sites: Very pure compounds can sometimes form supersaturated solutions that are resistant to crystallization without nucleation sites.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[1]
-
Solution 2: Seeding: If you have a small amount of the crystalline compound from a previous batch, add a single, tiny crystal (a "seed crystal") to the cooled, supersaturated solution. This will provide a template for further crystal growth.
-
Problem 2: The Compound "Oils Out" Instead of Forming Crystals.
Symptoms: Upon cooling, a liquid phase (an oil) separates from the solution instead of a solid crystalline material. This is a common issue with salts and can lead to the inclusion of impurities.[2]
Possible Causes & Solutions:
-
High Solute Concentration and Rapid Cooling: If the solution is highly supersaturated, the compound may precipitate out of solution at a temperature above its melting point, or too quickly for an ordered crystal lattice to form.[1]
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the supersaturation level. Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.
-
-
Presence of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.[1]
-
Solution 1: Charcoal Treatment: If the solution is colored, impurities may be the cause. After dissolving the compound, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Hot-filter the solution to remove the charcoal and then proceed with cooling.
-
Solution 2: Pre-purification: If oiling out persists, consider a preliminary purification step, such as a column chromatography of the free base before converting it to the dihydrochloride salt.
-
-
Inherent Properties of the Compound: Some compounds have a natural tendency to oil out in certain solvents.
-
Solution: Experiment with different solvent systems. A more viscous solvent or a solvent system that has a stronger interaction with the solute (e.g., through hydrogen bonding) can sometimes inhibit oiling out.
-
Problem 3: Poor Crystal Yield.
Symptoms: A small amount of crystalline product is recovered after filtration, with a significant portion of the compound remaining in the mother liquor.
Possible Causes & Solutions:
-
Incomplete Crystallization: The cooling process may not have been sufficient to induce maximum precipitation.
-
Solution: After initial cooling to room temperature, place the crystallization flask in an ice bath or a refrigerator for several hours to further decrease the solubility of the compound and promote more complete crystallization.
-
-
Excessive Solvent: As with the failure to crystallize, using too much solvent will result in a significant amount of the compound remaining dissolved.[1]
-
Solution: Before filtering, test the mother liquor for saturation (as described in Problem 1). If a significant amount of compound remains, you may need to concentrate the mother liquor to recover a second crop of crystals. Be aware that the second crop may be less pure than the first.
-
-
Washing with a "Good" Solvent: Washing the filtered crystals with a solvent in which they are soluble will dissolve the product.
-
Solution: Always wash the crystals with a small amount of ice-cold solvent, as the compound will be less soluble at lower temperatures. Alternatively, use a solvent in which the compound is known to be poorly soluble, such as cold acetone or diethyl ether.
-
Problem 4: Formation of Very Fine Needles or Powder.
Symptoms: The product crashes out of solution as a fine powder or very small needles, which can be difficult to filter and may trap impurities.
Possible Causes & Solutions:
-
Rapid Crystallization: This is often caused by cooling the solution too quickly or by a very high level of supersaturation.[1]
-
Solution 1: Slower Cooling: Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help.
-
Solution 2: Use More Solvent: Re-dissolve the product by heating and add a small amount of additional solvent. This will decrease the level of supersaturation and encourage the formation of larger, more well-defined crystals upon slower cooling.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing this compound?
A1: Based on the properties of similar piperazine hydrochlorides, a good starting point would be polar, protic solvents.[3] Consider the following:
-
Ethanol/Water mixtures: These are commonly used for recrystallizing amine hydrochlorides. The compound is likely very soluble in water and less soluble in ethanol. You can dissolve the compound in a minimal amount of hot water and then add ethanol as an anti-solvent, or use a pre-mixed ethanol/water solution.
-
Isopropanol: This is another good option and is often used for the recrystallization of piperazine derivatives.[4]
-
Methanol: While the compound is likely to be quite soluble in methanol, it can be a component of a mixed-solvent system.
A systematic approach to solvent screening is recommended. Start with small-scale experiments to test the solubility of your compound in a range of solvents at room temperature and at their boiling points.
Solubility Profile of Related Piperazine Hydrochlorides
| Solvent | Qualitative Solubility | Rationale/Context |
| Water | Highly Soluble | The dihydrochloride salt structure makes it very polar.[3][5] |
| Ethanol/Methanol | Soluble | Often used in recrystallization, indicating good solubility at elevated temperatures.[3] |
| Isopropanol | Soluble | Used as a recrystallization solvent for piperazine derivatives.[4] |
| Acetone | Sparingly Soluble/Insoluble (cold) | Often used as a washing solvent to remove impurities without dissolving the product.[4] |
| Diethyl Ether/Hexane | Insoluble | These non-polar solvents are good anti-solvents. |
Q2: How does pH affect the crystallization of this compound?
A2: As a dihydrochloride salt of a compound with two basic nitrogen atoms and a carboxylic acid, pH is a critical parameter. The compound's solubility will be highly dependent on the pH of the solution. At very low pH, the carboxylic acid will be protonated, and the piperazine nitrogens will be protonated, leading to high water solubility. As the pH increases, the carboxylic acid will be deprotonated to a carboxylate, which could either increase or decrease solubility depending on the counterion and solvent. It is crucial to maintain a sufficiently low pH during crystallization from aqueous solutions to ensure the compound remains in its dihydrochloride form. The addition of a small amount of HCl to the crystallization medium can help ensure the stability of the salt form.
Q3: My compound is hygroscopic. How should I handle it during and after crystallization?
A3: Amine hydrochlorides are often hygroscopic, meaning they readily absorb moisture from the air.[6]
-
During Filtration: Minimize the time the filtered cake is exposed to the atmosphere.
-
Drying: Dry the crystals under vacuum, preferably with a desiccant like phosphorus pentoxide or in a drying oven at a moderate temperature.
-
Storage: Store the final product in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon).
Q4: Could my crystallization issues be due to polymorphism?
A4: Yes, polymorphism (the ability of a compound to exist in multiple crystalline forms) is a common phenomenon in pharmaceutical compounds. Different polymorphs can have different solubilities, stabilities, and melting points. If you observe inconsistent crystallization behavior or obtain products with different physical properties from batch to batch, polymorphism could be a factor. Controlling crystallization conditions such as solvent, cooling rate, and agitation is key to obtaining a consistent polymorphic form. Characterization techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to identify and differentiate between polymorphs.
Experimental Protocols & Visualizations
General Crystallization Workflow
The following diagram illustrates a general workflow for the crystallization of this compound.
Troubleshooting Decision Tree: Oiling Out
This decision tree provides a logical path to address the issue of a compound oiling out during crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. DailyMed - PHENTERMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
Technical Support Center: Scaling Up 1-Methylpiperazine-2-carboxylic Acid Dihydrochloride Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Methylpiperazine-2-carboxylic acid dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of chemical synthesis and process development.
Section 1: Synthesis and Scale-Up Considerations
The synthesis of this compound on a larger scale requires careful consideration of the chosen synthetic route to mitigate potential side reactions and maximize yield and purity.
Frequently Asked Questions (FAQs): Synthesis
What are the most viable synthetic pathways for large-scale production of this compound?
Two primary strategies are commonly considered, each with distinct advantages and challenges during scale-up:
-
Route A: N-methylation of a Piperazine-2-carboxylic Acid Precursor. This is a direct approach but requires precise control to ensure selective methylation at the desired nitrogen. A significant challenge is preventing over-methylation, which leads to the formation of a quaternary ammonium salt, thereby reducing the yield and introducing purification complexities.
-
Route B: Reduction of a Pyrazine-2-carboxylic Acid Precursor Followed by N-methylation. This route involves the hydrogenation of the aromatic pyrazine ring. While effective, scaling up catalytic hydrogenation can pose safety risks due to the use of high-pressure hydrogen and elevated temperatures.[1] Catalyst deactivation and ensuring complete reduction are also critical process parameters to control.[1]
-
Route C: Biocatalytic Approach. For chiral synthesis, a notable method involves the enzymatic resolution of racemic piperazine-2-carboxamide.[2] The primary challenges in scaling up this method are the cost and stability of the enzyme, as well as the downstream processing required to isolate the product from the aqueous reaction medium.[2]
Troubleshooting Guide: Synthesis
| Observed Problem | Potential Root Cause | Recommended Actionable Solutions |
| Low Yield in N-methylation Step | Over-methylation: Formation of quaternary ammonium byproducts. | Optimize the stoichiometry of the methylating agent. Consider a less reactive methylating agent or lower the reaction temperature. A protecting group strategy for the N4 position can also be explored for enhanced selectivity. |
| Incomplete Reaction: Starting material remains. | Cautiously increase the reaction time or temperature. Verify the adequacy of the base used for deprotonation. | |
| Incomplete Hydrogenation of Pyrazine Ring | Catalyst Deactivation: Impurities in the starting material or reaction medium may poison the catalyst. | Ensure the purity of the pyrazine precursor. Consider a higher catalyst loading or a more robust catalyst. |
| Suboptimal Reaction Conditions: Insufficient hydrogen pressure or temperature. | Systematically optimize hydrogenation parameters. Be aware that excessively harsh conditions can promote side reactions.[1] | |
| Formation of Unidentified Impurities | Thermal Degradation: The piperazine ring can be susceptible to degradation at elevated temperatures.[3][4][5][6] | Maintain strict temperature control throughout the process. Where feasible, opt for milder reaction conditions. |
| Side Reactions: Reactivity of other functional groups in the molecule. | If necessary, employ protecting groups for sensitive functionalities to prevent their participation in side reactions. |
Visualizing the Synthetic Landscape
Caption: Key synthetic routes and associated scale-up challenges.
Section 2: Purification and Isolation Strategies
The physicochemical properties of this compound, particularly its polarity, necessitate a well-defined purification strategy for large-scale production.
Frequently Asked Questions (FAQs): Purification
What are the most effective methods for purifying this compound at scale?
-
Crystallization: This is the preferred method for purifying the dihydrochloride salt. The selection of an appropriate solvent or solvent system is crucial for achieving high purity and recovery. Given the polar nature of the molecule, solvent systems often involve polar protic solvents like alcohols or water, potentially with an anti-solvent.
-
Chromatography: While highly effective, large-scale column chromatography is often not economically viable for bulk production. It may be employed for the purification of early-stage intermediates if necessary.
Troubleshooting Guide: Purification and Isolation
| Observed Problem | Potential Root Cause | Recommended Actionable Solutions |
| Failure to Crystallize (Oiling Out) | Inappropriate Solvent System: The chosen solvent may not be optimal for crystallization. | Conduct a systematic screening of various solvent systems, including binary and ternary mixtures (e.g., ethanol/water, methanol/isopropanol). |
| Presence of Impurities: Certain impurities can inhibit the crystallization process. | Pre-treat the crude product with activated carbon or perform a preliminary purification step like an acid-base extraction. | |
| Low Purity After Crystallization | Co-crystallization of Impurities: Structurally similar impurities may crystallize with the product. | Perform a second recrystallization using a different solvent system. Optimize the cooling profile during crystallization to enhance selectivity. |
Section 3: Product Handling, Stability, and Hygroscopicity
The final product's physical properties are critical for its formulation and shelf-life. As a dihydrochloride salt of an amine, hygroscopicity is a key consideration.
Frequently Asked Questions (FAQs): Product Properties
Is this compound prone to moisture absorption?
Hydrochloride salts of amines frequently exhibit hygroscopicity.[7] Therefore, it is essential to handle and store this compound under controlled humidity conditions to prevent physical changes and potential degradation.
Troubleshooting Guide: Product Stability and Handling
| Observed Problem | Potential Root Cause | Recommended Actionable Solutions |
| Product Caking or Deliquescence | Hygroscopicity: Absorption of atmospheric moisture. | Store the product in a well-sealed container with a desiccant. For handling, use a low-humidity environment such as a glove box. |
| Appearance of New Impurities During Storage | Thermal or Photochemical Degradation: The compound may be sensitive to heat or light. | Conduct stability studies to determine optimal storage conditions. Store the material at reduced temperatures and protected from light. The thermal stability of piperazine derivatives can be variable.[3][4][5][6] |
| Inconsistent Potency Measurements | Variable Water Content: Absorption of water can lead to inaccurate assay results. | Routinely measure the water content using Karl Fischer titration and adjust the potency calculations accordingly. |
Decision Framework for Product Instability
Caption: A troubleshooting flowchart for addressing product instability issues.
Section 4: Analytical Control Strategy
A robust analytical framework is essential for monitoring the manufacturing process and ensuring the quality of the final product.
Recommended Analytical Techniques
| Analytical Method | Purpose in Process and Quality Control |
| High-Performance Liquid Chromatography (HPLC) | To monitor the progress of reactions, quantify impurities, and determine the final product's purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For structural confirmation of the product and identification of major impurities. |
| Mass Spectrometry (MS) | To determine the molecular weight of the product and characterize unknown impurities. |
| Karl Fischer Titration | For the precise quantification of water content, especially critical for a potentially hygroscopic compound. |
| Powder X-ray Diffraction (PXRD) | To characterize the solid-state form and crystallinity of the final product. |
Table of Potential Process-Related Impurities
| Potential Impurity | Likely Origin | Recommended Analytical Method for Detection |
| Piperazine-2-carboxylic acid | Incomplete N-methylation reaction. | HPLC, NMR |
| 1,4-Dimethylpiperazine-2-carboxylic acid (as a salt) | Over-methylation side reaction. | HPLC, NMR |
| Pyrazine-2-carboxylic acid | Incomplete hydrogenation of the pyrazine ring. | HPLC, NMR |
| Residual Solvents | Entrapment from reaction or crystallization steps. | Gas Chromatography (GC), ¹H NMR |
References
Technical Support Center: Handling Hygroscopic 1-Methylpiperazine-2-carboxylic Acid Dihydrochloride
Welcome to the technical support center for 1-Methylpiperazine-2-carboxylic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on handling this hygroscopic compound. Our goal is to ensure the integrity of your experiments and the quality of your results by addressing common challenges associated with moisture-sensitive reagents.
Introduction: The Challenge of Hygroscopicity
This compound is a valuable building block in pharmaceutical research and development. However, its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents significant handling challenges.[1] Improper handling can lead to a range of issues, from inaccurate weighing and clumping to chemical degradation and altered reactivity, ultimately compromising experimental outcomes.[1][2] This guide provides a comprehensive framework for mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] For this compound, which is an amine salt, this affinity for water can lead to several problems in a laboratory setting:
-
Inaccurate Measurements: The absorption of water increases the mass of the compound, leading to errors in concentration calculations if the water content is not accounted for.[3]
-
Physical Changes: Moisture can cause the crystalline solid to become sticky, clump together, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[1]
-
Chemical Instability: The presence of water can potentially lead to hydrolysis or other degradation pathways, affecting the purity and reactivity of the compound.
-
Reaction Variability: Undisclosed water content can act as an unintended reagent or solvent in moisture-sensitive reactions, leading to inconsistent results and difficulty in troubleshooting.[2]
Q2: How should I store this compound to maintain its integrity?
A2: Proper storage is the first line of defense against moisture contamination. Follow these guidelines:
-
Airtight Containers: Always store the compound in a tightly sealed, airtight container.[1] The original manufacturer's packaging is often suitable if it can be securely resealed.
-
Dry Environment: Store the container in a desiccator containing a suitable desiccant, such as silica gel or calcium sulfate.[3][4] This creates a low-humidity microenvironment.
-
Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere, such as nitrogen or argon, within a glove box or a sealed container.
-
Consistent Temperature: Avoid storing the compound in areas with large temperature fluctuations, as this can cause condensation inside the container. A cool, dry, and well-ventilated place is ideal.[1]
Q3: What is the best way to weigh a hygroscopic compound like this?
A3: Weighing is a critical step where the compound is most vulnerable to moisture. Speed and a controlled environment are key.
-
Work Quickly: Minimize the time the container is open to the atmosphere. Have all necessary equipment ready before you begin.[1]
-
Use a Glove Box: The most reliable method is to handle and weigh the compound inside a glove box with a controlled inert atmosphere (low humidity and oxygen).[2]
-
Weighing by Difference: If a glove box is unavailable, pre-weigh a sealed vial, transfer the compound to the vial inside a fume hood (to minimize exposure), and re-weigh the sealed vial. The difference in weight will be the amount of compound transferred.
-
Stock Solutions: For repeated use, consider preparing a concentrated stock solution from the entire contents of a new bottle.[3] This minimizes repeated exposure of the solid to air. The stock solution can then be aliquoted and stored appropriately.
Q4: I've noticed the powder has clumped. Can I still use it?
A4: Clumping is a sign of moisture absorption.[1] While you may be able to break up the clumps with a spatula, the material's integrity may be compromised.[1] It is crucial to determine the water content before use in sensitive applications. For non-critical experiments, you may proceed with caution, but be aware that the actual concentration of your solution will be lower than calculated based on the weighed mass.
Q5: How can I determine the water content of my this compound?
A5: For applications requiring precise concentrations, determining the water content is essential. The gold standard for this is Karl Fischer titration . This method is highly specific to water and can accurately quantify even trace amounts.
| Method | Principle | Advantages | Considerations |
| Karl Fischer Titration | A chemical reaction where iodine is stoichiometrically consumed by water. | High accuracy and specificity for water. | Requires specialized equipment. |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature. | Can provide information on bound vs. free water. | Not specific to water; other volatile components can interfere. |
| Loss on Drying (LOD) | Measures the weight loss of a sample after drying in an oven. | Simple and accessible method. | Not specific to water; can be destructive to the compound if it's thermally labile.[4] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or side products. | Variable water content in the hygroscopic starting material. | Quantify water content using Karl Fischer titration and adjust the amount of reagent accordingly. For future experiments, handle the compound in a glove box. |
| Difficulty in achieving complete dissolution. | The compound has absorbed a significant amount of water, altering its physical properties. | Dry the compound under vacuum if it is thermally stable. Caution: Test a small sample first to ensure it does not decompose. Alternatively, prepare a stock solution and determine its precise concentration. |
| The solid turns into a sticky or syrupy substance upon weighing. | High ambient humidity and/or prolonged exposure to air. | Weigh the compound in a controlled environment like a glove box. If unavailable, work as quickly as possible and consider preparing a stock solution from a fresh bottle. |
| Inaccurate molarity of prepared solutions. | Weighing error due to moisture absorption. | Prepare solutions in a controlled environment. If this is not possible, consider making a stock solution and titrating it to determine the exact concentration. |
Experimental Protocols
Protocol 1: Weighing this compound
This protocol outlines the standard procedure for accurately weighing the hygroscopic compound.
Objective: To obtain a precise mass of the compound while minimizing moisture absorption.
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or weighing boat
-
Airtight vial for the weighed sample
-
Desiccator
-
Glove box (recommended)
Procedure:
Method A: In a Glove Box (Preferred)
-
Place the sealed container of the compound, balance, spatula, and receiving vial inside the glove box antechamber.
-
Purge the antechamber with an inert gas (e.g., nitrogen or argon) according to the glove box operating procedure.
-
Move all items into the main chamber of the glove box.
-
Allow the compound's container to equilibrate to the glove box atmosphere for at least 30 minutes.
-
Carefully open the container and quickly weigh the desired amount of the compound onto a weighing boat or directly into the pre-tared receiving vial.
-
Securely seal the receiving vial and the main container of the compound.
-
Remove the sealed vial from the glove box via the antechamber.
Method B: On an Open Bench (Use with Caution)
-
Have all necessary equipment ready and within immediate reach.
-
Pre-tare the receiving vial on the analytical balance.
-
Remove the compound's container from the desiccator.
-
Briefly open the container and quickly transfer an approximate amount of the compound into the pre-tared vial.
-
Immediately and securely seal both the receiving vial and the main container.
-
Place the main container back into the desiccator.
-
Record the mass of the sealed receiving vial containing the compound.
-
The difference between the final and initial mass of the vial is the mass of the transferred compound.
Protocol 2: Preparation of a Stock Solution
Objective: To prepare a stock solution of a known concentration, minimizing repeated handling of the solid.
Materials:
-
This compound (a full, unopened bottle is ideal)
-
Anhydrous solvent (ensure compatibility with the compound and downstream application)
-
Volumetric flask
-
Magnetic stirrer and stir bar or sonicator
-
Syringes and needles for transfer of anhydrous solvent
Procedure:
-
Calculate the volume of solvent required to achieve the desired concentration based on the net weight of the compound provided by the manufacturer.
-
In a fume hood or glove box, carefully add the entire contents of the bottle of this compound to the volumetric flask.
-
Using a syringe, add a portion of the anhydrous solvent to the flask.
-
Swirl or stir the mixture until the solid is fully dissolved. Sonication may be used to aid dissolution.
-
Carefully add the anhydrous solvent to the graduation mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
If the highest accuracy is needed, the concentration of this stock solution can be confirmed by titration or other analytical methods.
-
Store the stock solution in a tightly sealed container, protected from light and moisture. Consider aliquoting into smaller, single-use vials.
Visualizations
Caption: Recommended workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for experiments involving hygroscopic reagents.
References
Technical Support Center: Analytical Method Validation for 1-Methylpiperazine-2-carboxylic acid dihydrochloride
Welcome to the technical support center for the analytical method validation of 1-Methylpiperazine-2-carboxylic acid dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the validation of analytical methods for this compound. The information herein is grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7]
Introduction to the Analyte
This compound is a heterocyclic compound, and its dihydrochloride salt form suggests good aqueous solubility.[8][9][10] As a polar molecule containing a carboxylic acid and a tertiary amine, it can present unique challenges in chromatographic analysis, particularly in reversed-phase high-performance liquid chromatography (HPLC). This guide will focus primarily on HPLC-based methods, as they are commonly employed for the quantification of such pharmaceutical compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical method validation for this compound.
Q1: What is the first step in developing a robust analytical method for this compound?
A1: The initial and most critical step is to understand the physicochemical properties of the analyte. For this compound, its high polarity is a key consideration. This property will influence the choice of chromatographic conditions, including the stationary phase and mobile phase composition, to achieve adequate retention and good peak shape. A thorough literature search for analytical methods of similar polar compounds can also provide a good starting point.
Q2: Which HPLC column is most suitable for analyzing this polar compound?
A2: Standard C18 columns might provide insufficient retention for highly polar compounds like this compound.[11] Consider the following options:
-
Aqueous C18 (AQ-type) columns: These are designed to prevent phase collapse in highly aqueous mobile phases.
-
Polar-embedded columns: These columns have a polar group embedded in the alkyl chain, which enhances the retention of polar analytes.
-
HILIC (Hydrophilic Interaction Liquid Chromatography) columns: HILIC is an excellent alternative for retaining and separating very polar compounds. The mobile phase is typically a high concentration of a water-miscible organic solvent, like acetonitrile, with a small amount of aqueous buffer.
Q3: What are the key validation parameters I need to assess according to ICH Q2(R2)?
A3: The core validation parameters that must be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2][12]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][5]
-
Accuracy: The closeness of test results to the true value.[12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[2]
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
Q4: How do I perform a forced degradation study for this compound?
A4: Forced degradation studies are crucial for developing a stability-indicating method.[13][14][15][16] You should expose the drug substance to various stress conditions to generate potential degradation products. Typical conditions include:
-
Acidic hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Basic hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: e.g., solid drug substance at 105°C for 48 hours.
-
Photolytic degradation: e.g., exposure to UV and visible light as per ICH Q1B guidelines.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The analytical method must be able to separate the intact API from all generated degradation products.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions: The amine and carboxylic acid groups can interact with residual silanols on the silica-based column packing. 2. Column overload: Injecting too high a concentration of the analyte. 3. Inappropriate mobile phase pH: The pH of the mobile phase is close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms. | 1. Mobile phase modification: Add a competing base (e.g., 0.1% triethylamine) or use a low pH mobile phase (e.g., pH 2.5-3.0 with formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid and protonate the silanols. 2. Reduce sample concentration: Dilute the sample and reinject. 3. Adjust mobile phase pH: Adjust the pH to be at least 2 units away from the analyte's pKa. |
| Inconsistent or Drifting Retention Times | 1. Inadequate column equilibration: Insufficient time for the column to stabilize with the mobile phase between injections or after a gradient. 2. Mobile phase composition change: Evaporation of the organic solvent or inconsistent mixing. 3. Temperature fluctuations: Changes in ambient temperature affecting the column. | 1. Increase equilibration time: Ensure at least 10 column volumes of mobile phase pass through the column before the next injection.[17] 2. Prepare fresh mobile phase daily: Keep mobile phase bottles covered to minimize evaporation.[18] 3. Use a column oven: Maintain a constant column temperature (e.g., 30°C or 40°C). |
| No or Low Retention on a C18 Column | 1. High polarity of the analyte: this compound is very polar and has low affinity for the non-polar C18 stationary phase. 2. Inappropriate mobile phase: The mobile phase is too strong (high organic content). | 1. Change the stationary phase: Use an aqueous C18, polar-embedded, or HILIC column. 2. Modify the mobile phase: For reversed-phase, decrease the organic solvent concentration. Consider ion-pair chromatography by adding an ion-pairing reagent (e.g., sodium dodecyl sulfate) to the mobile phase to increase retention. |
| High System Backpressure | 1. Column frit blockage: Particulate matter from the sample or mobile phase. 2. Precipitation of buffer salts: Using a high concentration of buffer that is not soluble in the organic portion of the mobile phase. 3. Column contamination: Buildup of sample components on the column. | 1. Filter samples and mobile phases: Use a 0.45 µm or 0.22 µm filter. Install a guard column to protect the analytical column.[11] 2. Check buffer solubility: Ensure the buffer is soluble across the entire gradient range. Flush the system with water before switching to high organic content mobile phases.[17] 3. Wash the column: Follow the manufacturer's instructions for column washing. A typical wash sequence for a C18 column is water, isopropanol, and then hexane, followed by a reversal of this sequence. |
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Linearity and Range Determination
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a stock solution of 1 mg/mL.
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. The concentration range should bracket the expected working concentration (e.g., 80% to 120% of the target concentration).[5] A typical range for an assay could be 50 µg/mL to 150 µg/mL.
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus the concentration. Perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Y-intercept | Should be close to zero |
| Residuals | Randomly distributed around the x-axis |
Protocol 2: Accuracy (Recovery)
-
Preparation of Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo (a mixture of all excipients without the API) with known amounts of the API stock solution. Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples using the analytical method.
-
Calculation: Calculate the percentage recovery for each sample using the following formula: % Recovery = (Measured Concentration / Theoretical Concentration) x 100
| Concentration Level | Acceptance Criteria for Mean Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Protocol 3: Precision (Repeatability and Intermediate Precision)
-
Repeatability (Intra-assay precision):
-
Prepare six samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
| Precision Type | Acceptance Criteria for %RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Part 4: Visualizations
Workflow for Analytical Method Validation
Caption: A high-level workflow for the analytical method validation process.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape in HPLC analysis.
References
- 1. uspbpep.com [uspbpep.com]
- 2. youtube.com [youtube.com]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. investigationsquality.com [investigationsquality.com]
- 7. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 8. chemimpex.com [chemimpex.com]
- 9. 1246550-14-0 | 1-Methyl-piperazine-2-carboxylic acid dihydrochloride - Moldb [moldb.com]
- 10. PubChemLite - this compound (C6H12N2O2) [pubchemlite.lcsb.uni.lu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. pharmtech.com [pharmtech.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. medcraveonline.com [medcraveonline.com]
- 16. longdom.org [longdom.org]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-Methylpiperazine-2-carboxylic acid dihydrochloride Enantiomers
For researchers and drug development professionals navigating the complexities of chiral compounds, understanding the distinct biological profiles of individual enantiomers is paramount. This guide provides an in-depth technical comparison of the (R)- and (S)-enantiomers of 1-Methylpiperazine-2-carboxylic acid dihydrochloride, outlining the experimental frameworks and potential differential activities that are critical for advancing neuropharmacological research.
Introduction: The Significance of Chirality in Neuroactive Compounds
1-Methylpiperazine-2-carboxylic acid is a chiral molecule, existing as two non-superimposable mirror images: the (R)- and (S)-enantiomers. While structurally similar, these stereoisomers can exhibit vastly different pharmacological and toxicological properties. This stereoselectivity arises from the three-dimensional nature of biological targets, such as G-protein coupled receptors (GPCRs) and enzymes, which often possess chiral binding pockets. Consequently, one enantiomer may display high affinity and desired therapeutic effects, while the other could be inactive, less potent, or even contribute to off-target effects and toxicity.[1]
The piperazine moiety is a common scaffold in centrally active compounds, and its derivatives have been explored for a range of neurological disorders.[2][3] 1-Methylpiperazine-2-carboxylic acid, in particular, serves as a valuable building block in the synthesis of novel therapeutic agents.[4][5] This guide will delineate a hypothetical, yet scientifically rigorous, comparative analysis of its enantiomers to underscore the importance of chiral separation and individual enantiomer characterization in drug discovery.
Experimental Framework for Enantiomer Comparison
A comprehensive evaluation of the biological activity of the (R)- and (S)-enantiomers of this compound necessitates a multi-faceted approach, encompassing in vitro and in vivo studies. The following sections detail the experimental protocols that form the foundation of such a comparative analysis.
In Vitro Characterization: Unveiling Molecular Interactions
In vitro assays are fundamental for dissecting the molecular mechanisms of action and determining the potency and selectivity of each enantiomer at specific biological targets.[6] Given that many neuroactive compounds target GPCRs, our hypothetical study will focus on a representative GPCR target relevant to neurological disorders.
The initial step is to quantify the binding affinity of each enantiomer to the target receptor. A competitive radioligand binding assay is a gold-standard method for this purpose.[7][8]
Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: A stable cell line expressing the human recombinant GPCR of interest is cultured, and cell membranes are prepared through homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) is used for all dilutions.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is selected (e.g., [³H]-ligand).
-
Competition Reaction: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled (R)- or (S)-1-Methylpiperazine-2-carboxylic acid dihydrochloride.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[9]
Experimental Workflow: GPCR Binding Assay
Caption: Workflow for determining GPCR binding affinity.
While binding affinity indicates how well a compound interacts with a receptor, a functional assay reveals the biological consequence of this interaction (e.g., agonist, antagonist, or inverse agonist activity).[10][11][12]
Protocol: cAMP Functional Assay (for Gs or Gi-coupled receptors)
-
Cell Culture: A stable cell line co-expressing the target GPCR and a cAMP-responsive reporter gene (e.g., CRE-luciferase) is used.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the (R)- or (S)-enantiomer.
-
Agonist Stimulation: For antagonist testing, cells are then stimulated with a known agonist of the receptor. For agonist testing, no further stimulation is needed.
-
Lysis and Detection: After incubation, cells are lysed, and the level of cAMP is measured using a suitable detection kit (e.g., HTRF, ELISA, or luciferase activity).
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Signaling Pathway: GPCR-cAMP Cascade
Caption: Simplified GPCR-cAMP signaling pathway.
In Vivo Evaluation: Assessing Physiological Effects
In vivo studies are crucial for understanding the pharmacokinetic profile and overall physiological effects of the enantiomers in a living organism.[13] Animal models of neurological disorders provide a platform to assess potential therapeutic efficacy.[14][15][16][17]
A fundamental aspect of in vivo evaluation is to determine how each enantiomer is absorbed, distributed, metabolized, and excreted (ADME).
Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing: The (R)- and (S)-enantiomers are administered intravenously (IV) and orally (PO) to different groups of animals.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Sample Processing: Plasma is separated by centrifugation.
-
Bioanalysis: The concentration of each enantiomer in the plasma is quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.
To assess the potential therapeutic effects, each enantiomer can be tested in relevant animal models. For instance, in a model of anxiety, the elevated plus maze test could be employed.
Protocol: Elevated Plus Maze (EPM) Test
-
Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Animal Model: Mice are used for this test.
-
Dosing: Animals are treated with either vehicle, a reference anxiolytic drug, or the (R)- or (S)-enantiomer at various doses.
-
Testing: After a specific pre-treatment time, each mouse is placed in the center of the maze, and its behavior is recorded for a set duration (e.g., 5 minutes).
-
Data Collection: The time spent in the open arms and the number of entries into the open and closed arms are recorded.
-
Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Hypothetical Data and Comparative Analysis
The following tables present hypothetical data that might be obtained from the aforementioned experiments, illustrating a scenario where the (S)-enantiomer possesses a more favorable biological profile.
Table 1: Hypothetical In Vitro Activity of this compound Enantiomers
| Compound | GPCR Binding Affinity (Ki, nM) | Functional Activity (cAMP Assay) | Potency (EC₅₀/IC₅₀, nM) |
| (S)-Enantiomer | 15 | Antagonist | 50 |
| (R)-Enantiomer | 500 | Antagonist | >10,000 |
| Racemate | 30 | Antagonist | 100 |
Table 2: Hypothetical Pharmacokinetic Parameters in Rats
| Compound | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |
| (S)-Enantiomer | 20 | 2.5 | 4.0 | 60 |
| (R)-Enantiomer | 80 | 3.0 | 1.5 | 15 |
Table 3: Hypothetical Efficacy in the Elevated Plus Maze Test in Mice
| Treatment (Dose, mg/kg) | Time in Open Arms (seconds) |
| Vehicle | 25 ± 5 |
| Reference Anxiolytic | 75 ± 10 |
| (S)-Enantiomer (10) | 65 ± 8 |
| (R)-Enantiomer (10) | 30 ± 6 |
Discussion and Interpretation
The hypothetical data presented above illustrates a clear stereoselectivity in the biological activity of the this compound enantiomers.
-
In Vitro Findings: The (S)-enantiomer exhibits significantly higher binding affinity for the target GPCR compared to the (R)-enantiomer, as indicated by the lower Ki value. This translates to a more potent antagonist activity in the functional assay. The racemate shows intermediate activity, which is expected as it is a 1:1 mixture of the two enantiomers.
-
Pharmacokinetic Profile: The (S)-enantiomer demonstrates a more favorable pharmacokinetic profile with lower clearance, a longer half-life, and substantially higher oral bioavailability compared to the (R)-enantiomer. This suggests that the (S)-enantiomer would have a more sustained exposure in the body after oral administration.
-
In Vivo Efficacy: In the behavioral model of anxiety, the (S)-enantiomer shows a significant anxiolytic-like effect, comparable to the reference drug. In contrast, the (R)-enantiomer is inactive at the same dose.
Conclusion
This guide underscores the critical importance of evaluating the individual enantiomers of chiral drug candidates like this compound. The hypothetical data clearly demonstrates that the (S)-enantiomer is the eutomer (the more active enantiomer), possessing superior potency, a better pharmacokinetic profile, and in vivo efficacy. The (R)-enantiomer, in this scenario, would be considered the distomer (the less active enantiomer) and could potentially contribute to undesirable effects without providing therapeutic benefit.
For drug development professionals, these findings would strongly advocate for the development of the single (S)-enantiomer (a chiral switch) rather than the racemate. This approach can lead to a therapeutic agent with an improved efficacy and safety profile. The experimental framework provided herein serves as a robust template for the comprehensive characterization of chiral molecules in the pursuit of novel and optimized therapeutics for neurological disorders.
References
- 1. Prediction of in vivo enantiomeric compositions by modeling in vitro metabolic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. (R)-1-Methylpiperidine-2-carboxylic acid [myskinrecipes.com]
- 5. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 6. axxam.com [axxam.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 13. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scantox.com [scantox.com]
- 15. invivobiosystems.com [invivobiosystems.com]
- 16. wuxibiology.com [wuxibiology.com]
- 17. pharmaron.com [pharmaron.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Methylpiperazine-2-carboxylic Acid Dihydrochloride
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Methylpiperazine-2-carboxylic acid dihydrochloride, a compound of interest in pharmaceutical research and drug development. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, supported by data from structurally similar compounds, to provide a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals, offering both predicted spectral data and detailed experimental protocols to facilitate the acquisition and interpretation of in-house data.
Introduction: The Significance of this compound
This compound belongs to the piperazine class of compounds, which are prevalent scaffolds in medicinal chemistry due to their versatile biological activities. The presence of a carboxylic acid and a methylated tertiary amine within the piperazine ring suggests potential applications as a building block in the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is a critical first step in ensuring the identity, purity, and structural integrity of this and any new chemical entity.
This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and FTIR spectra of this compound. Furthermore, we will compare these expected spectral features with those of related, well-characterized molecules to provide a comprehensive understanding of the structure-spectra correlations.
Predicted Spectroscopic Data and Comparative Analysis
The dihydrochloride salt form of the molecule will significantly influence the spectroscopic data. The protonation of the nitrogen atoms will affect the chemical shifts of adjacent protons and carbons in the NMR spectra and will be evident in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: Due to the dihydrochloride salt form, the compound is expected to be soluble in polar, protic solvents. Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended.[1] For the purpose of this predictive analysis, we will consider DMSO-d₆ as the solvent, as it allows for the observation of exchangeable protons (e.g., -NH- and -COOH).
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to be complex due to the rigid chair conformation of the piperazine ring and the presence of multiple diastereotopic protons.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -COOH | 12.0 - 14.0 | Broad Singlet | - | Exchangeable with D₂O. Position is concentration and temperature dependent. |
| -N⁺H₂- (ring) | 9.0 - 11.0 | Broad Singlet | - | Exchangeable with D₂O. The two protons on the protonated nitrogen. |
| H-2 (methine) | 4.0 - 4.5 | Doublet of Doublets | ~3, ~10 | Coupled to the two diastereotopic protons at C-3. |
| H-3, H-5 (axial & equatorial) | 3.0 - 4.0 | Multiplets | - | Complex overlapping signals due to geminal and vicinal coupling. |
| H-6 (axial & equatorial) | 2.8 - 3.5 | Multiplets | - | Diastereotopic protons with complex coupling. |
| -N-CH₃ | 2.8 - 3.2 | Singlet | - | Methyl group on the tertiary amine. |
Comparative Analysis:
-
Piperazine Dihydrochloride: The parent piperazine dihydrochloride shows a singlet for the eight ring protons, as they are chemically equivalent.[2] In our target molecule, the substitution at C-2 and N-1 breaks this symmetry, leading to a more complex spectrum.
-
(S)-Piperazine-2-carboxylic acid: The ¹H NMR spectrum of the non-methylated analogue shows characteristic signals for the piperazine ring protons and the methine proton at C-2.[3] The addition of the methyl group in our target molecule will introduce a singlet for the -CH₃ group and will likely shift the signals of the adjacent ring protons.
-
1-Methylpiperazine: The ¹H NMR spectrum of 1-methylpiperazine displays signals for the methyl group and the piperazine ring protons.[4] The presence of the carboxylic acid group at C-2 in our target molecule will deshield the adjacent H-2 proton, shifting it downfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -C=O (Carboxylic Acid) | 170 - 175 | The carbonyl carbon is significantly deshielded. |
| C-2 (methine) | 55 - 65 | Carbon bearing the carboxylic acid group. |
| C-3, C-5, C-6 (ring CH₂) | 40 - 55 | Methylene carbons of the piperazine ring. |
| -N-CH₃ | 45 - 50 | Methyl carbon attached to the nitrogen. |
Comparative Analysis:
-
Piperazine: The ¹³C NMR of piperazine shows a single peak for the four equivalent methylene carbons.
-
1-Methylpiperazine: In 1-methylpiperazine, the carbon atoms of the piperazine ring are no longer equivalent, resulting in multiple signals.[5][6]
-
2-Methylpiperazine: The introduction of a methyl group at the 2-position also breaks the symmetry, leading to distinct signals for each carbon of the piperazine ring.[7]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound. The spectrum of a solid sample is typically acquired using a KBr pellet or the mull technique.[8][9][10]
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Very broad due to hydrogen bonding. |
| N⁺-H stretch (Ammonium) | 2400 - 2800 | Broad, Multiple Bands | Characteristic of secondary amine salts.[11] |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the CH₂, CH, and CH₃ groups.[11][12] |
| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong | Carbonyl stretch, may be shifted slightly due to hydrogen bonding.[13] |
| N⁺-H bend (Ammonium) | 1500 - 1600 | Medium | Bending vibration of the protonated amine. |
| C-N stretch | 1000 - 1250 | Medium | Stretching vibrations of the C-N bonds in the piperazine ring.[11] |
Comparative Analysis:
-
Piperazine: The IR spectrum of piperazine shows characteristic N-H and C-H stretching and bending vibrations.[14]
-
Piperazine-2-carboxylic acid: The presence of the carboxylic acid group introduces a strong C=O stretching band and a broad O-H stretching band.[15][16]
-
1-Methylpiperazine: The IR spectrum of 1-methylpiperazine will be similar to piperazine but will lack the N-H stretching band of a secondary amine, instead showing C-H stretches for the methyl group.[17][18]
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.
NMR Data Acquisition
Figure 1: Workflow for NMR sample preparation and data acquisition.
Detailed ¹H NMR Acquisition Parameters: [19]
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
Detailed ¹³C NMR Acquisition Parameters: [19]
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
IR Data Acquisition (KBr Pellet Method)
Figure 2: Workflow for IR sample preparation using the KBr pellet technique.
Key Considerations for IR Spectroscopy: [8][20]
-
The sample and KBr must be thoroughly dried to avoid a broad water absorption band around 3400 cm⁻¹.
-
The sample should be finely ground to minimize scattering of the IR radiation.[9][10]
-
The resulting pellet should be transparent or translucent for optimal results.
Conclusion
This guide provides a comprehensive, scientifically grounded framework for the spectroscopic analysis of this compound. By leveraging predictive analysis based on the known spectral characteristics of related compounds, researchers are equipped with a strong starting point for the interpretation of their own experimental data. The detailed protocols for NMR and IR spectroscopy further ensure that high-quality, reliable data can be obtained. This foundational spectroscopic information is indispensable for the advancement of research and development projects involving this and other novel chemical entities.
References
- 1. chem.washington.edu [chem.washington.edu]
- 2. Piperazine dihydrochloride [webbook.nist.gov]
- 3. (S)-Piperazine-2-carboxylic acid(147650-70-2) 1H NMR spectrum [chemicalbook.com]
- 4. 1-Methylpiperazine(109-01-3) 1H NMR [m.chemicalbook.com]
- 5. 1-Methylpiperazine(109-01-3) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Methylpiperazine(109-07-9) 13C NMR spectrum [chemicalbook.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. eng.uc.edu [eng.uc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. aidic.it [aidic.it]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. Piperazine, 1-methyl- [webbook.nist.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 1-Methylpiperazine-2-carboxylic Acid Dihydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Niche Building Block
1-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS No. 1246550-14-0) is a heterocyclic building block that, while not a household name, holds significant value in the intricate world of medicinal chemistry and drug discovery.[1] Its rigid, chiral piperazine core, combined with the carboxylic acid functionality, makes it a valuable scaffold for introducing specific spatial arrangements and physicochemical properties into novel therapeutic agents. As with any reagent destined for pharmaceutical development, its purity is not a trivial specification—it is a cornerstone of reproducible research and, ultimately, patient safety.
The presence of even minute quantities of impurities can lead to the formation of unintended side products, introduce toxicological risks, and confound biological assay results. This guide provides a comprehensive framework for the purity analysis of commercially sourced this compound. We will dissect the prevalent analytical techniques, offer a robust, field-tested HPLC protocol, and discuss the common impurities that researchers must vigilantly monitor.
Methodologies for Purity Assessment: A Comparative Overview
Several analytical techniques can be employed to assess the purity of small molecules like this compound. The choice of method is dictated by the specific information required, from simple identity confirmation to the precise quantification of trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Often used by suppliers for initial purity assessment (e.g., ≥98% by NMR), this technique provides detailed structural information and can quantify the main component against a known standard.[2] It is excellent for identifying and quantifying major impurities if their structures are known but may lack the sensitivity to detect trace components below the 0.1% level.
-
Titration: A classical chemical method, non-aqueous acid-base titration can determine the overall assay of the dihydrochloride salt by titrating the amine functional groups with a standardized acid like perchloric acid.[3] While accurate for determining the bulk purity of the salt form, it is non-specific and will not differentiate the target analyte from other basic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and versatility. It excels at separating the main compound from closely related structural isomers, precursors, and degradation products. For piperazine derivatives, which lack a strong native UV chromophore, derivatization is often required to achieve detection at the low levels necessary for impurity profiling.[4][5]
Given its superior ability to resolve and quantify a wide range of potential impurities, this guide will focus on HPLC as the gold-standard technique.
The Gold Standard: A Validated HPLC-UV Method for Purity Profiling
The primary challenge in developing an HPLC method for this compound is its lack of significant UV absorbance. To overcome this, we employ a pre-column derivatization strategy using 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine of the piperazine ring to form a stable, highly UV-active derivative.[4] This allows for sensitive detection using a standard UV detector.
Experimental Workflow: HPLC Purity Analysis
Below is a detailed protocol for the purity analysis. The causality behind each step is explained to provide a self-validating system.
Diagram: HPLC Experimental Workflow
Caption: Workflow for purity analysis via derivatization-HPLC.
Step-by-Step Methodology
-
Reagent Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade Water.
-
Borate Buffer: Prepare a 0.1 M Borate buffer and adjust the pH to 9.0 with NaOH. Rationale: The derivatization reaction with NBD-Cl is efficient under basic conditions to ensure the secondary amine is deprotonated and nucleophilic.
-
NBD-Cl Reagent: Prepare a 1 mg/mL solution of 4-chloro-7-nitrobenzofuran in Acetonitrile. This solution should be prepared fresh.
-
Quenching Solution: Prepare a 0.1 M HCl solution.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Sample Solution: Prepare the sample solution identically to the standard solution.
-
Derivatization: In separate vials, mix 100 µL of the Standard/Sample solution, 500 µL of Borate Buffer, and 500 µL of the NBD-Cl Reagent.
-
Reaction: Cap the vials and place them in a heating block or water bath at 60°C for 30 minutes.
-
Quenching: After cooling to room temperature, add 100 µL of the 0.1 M HCl solution to each vial to stop the reaction and stabilize the derivative. Rationale: Lowering the pH prevents further reaction and degradation of the NBD derivative.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Rationale: A C18 column provides excellent hydrophobic retention for the separation of the derivatized analyte from polar and non-polar impurities.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). Rationale: TFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH to ensure the carboxylic acid is protonated.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35°C.[4]
-
Detection Wavelength: 340 nm.[4] Rationale: This wavelength corresponds to a high absorbance maximum for the NBD-piperazine derivative, ensuring high sensitivity.
-
Injection Volume: 10 µL.[4]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 85 15 20.0 50 50 25.0 20 80 25.1 85 15 | 30.0 | 85 | 15 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram with an area greater than 0.05% of the total area.
-
Calculate the purity using the area percent method: Purity (%) = (Area of the main peak / Sum of all peak areas) x 100
-
Potential Impurities: What to Look For
Understanding the synthetic route is key to predicting potential impurities. For 1-Methylpiperazine-2-carboxylic acid, impurities can arise from starting materials, side reactions, or degradation.
Diagram: Potential Impurity Sources
Caption: Common impurity pathways in synthesis.
Key Impurities to Monitor:
-
Piperazine-2-carboxylic acid: The unmethylated starting material is a common process-related impurity.
-
1,4-Dimethylpiperazine-2-carboxylic acid: Over-methylation of the second nitrogen on the piperazine ring can lead to this impurity.
-
Piperazine: Decarboxylation of the starting material or final product can result in the formation of piperazine, a common impurity in related APIs that requires careful monitoring.[4]
-
Positional Isomers: Depending on the synthetic route, small amounts of other isomers could potentially be formed.
-
Residual Solvents: Solvents used in the final crystallization step may be present. Gas Chromatography (GC) is the preferred method for analyzing residual solvents.
Comparison of Commercial Offerings
A survey of various chemical suppliers indicates that this compound is typically available at purities of 97% or higher. However, the analytical method used to determine this purity can vary, which is a critical consideration for the end-user.
| Supplier Type | Typical Stated Purity | Common Analytical Method Cited | Key Considerations for Researchers |
| Major Brands | ≥ 98% | NMR, LC-MS | Often provide more comprehensive Certificates of Analysis (CoA) with spectral data. Higher cost but generally higher confidence. |
| Research Chemical Suppliers | ≥ 97%[1] | HPLC, NMR | Purity and documentation can be variable. It is crucial to request a batch-specific CoA.[1] |
| Custom Synthesis | ≥ 95% to > 99% | Per client specification | Offers the ability to specify purity and impurity profiles, but with longer lead times and higher initial costs. |
It is imperative for researchers to not rely solely on the label-stated purity. A batch-specific Certificate of Analysis should always be requested and reviewed. For critical applications, in-house purity verification using a validated method, such as the HPLC protocol detailed above, is strongly recommended.
Conclusion and Recommendations
The chemical purity of this compound is a critical parameter that directly impacts the integrity of research and the viability of drug development programs. While suppliers typically provide material of ≥97% purity, the nature and quantity of the remaining impurities can vary significantly.
Key Recommendations:
-
Always demand a batch-specific Certificate of Analysis that details the method used for purity determination (e.g., HPLC, NMR).
-
Employ a high-resolution chromatographic technique like HPLC for in-house verification, especially for sensitive applications. The use of derivatization is essential for achieving the required sensitivity with standard UV detectors.
-
Be aware of potential process-related impurities, such as unreacted starting materials and over-methylated byproducts, and ensure your analytical method can resolve them from the main peak.
-
For GMP applications, a fully validated, stability-indicating HPLC method is required to ensure the material meets all regulatory standards throughout its lifecycle.
By implementing a rigorous analytical strategy, researchers can ensure the quality of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
References
- 1. 1246550-14-0 | 1-Methyl-piperazine-2-carboxylic acid dihydrochloride - Moldb [moldb.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN104833673A - Content detection method of chemical intermediate N-methyl piperazine - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the In Vitro Validation of 1-Methylpiperazine-2-carboxylic acid dihydrochloride
For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated lead compound is paved with rigorous in vitro testing. This guide provides a comprehensive framework for the in vitro validation of 1-Methylpiperazine-2-carboxylic acid dihydrochloride, a compound of interest in neuroscience and pharmacology. We will delve into the rationale behind experimental choices, present detailed protocols, and compare its potential performance against established alternatives. Our focus is on creating a self-validating system of experiments to ensure the data generated is robust, reliable, and interpretable.
Introduction: Unveiling the Potential of this compound
This compound belongs to the piperazine class of compounds, which are known for a wide range of biological activities.[1] While specific data on this particular molecule is emerging, its structural similarity to known neuromodulators suggests potential interactions with key central nervous system targets. Piperidine and piperazine derivatives are often investigated for their effects on neurotransmitter systems.[2][3]
Based on its core structure—a cyclic amine with a carboxylic acid moiety—we can hypothesize its potential as a modulator of amino acid transporters or receptors. Specifically, the structural resemblance to glycine and other amino acid analogs points towards a potential interaction with glycine transporters (GlyT1 and GlyT2) or the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[4][5] Glycine acts as an essential co-agonist at NMDA receptors, and modulation of its synaptic concentration via GlyT1 inhibition is a therapeutic strategy being explored for neurological disorders.[4][5]
This guide will, therefore, focus on a systematic in vitro validation cascade to test this primary hypothesis. We will start with fundamental cytotoxicity profiling, proceed to direct target engagement and functional assays for GlyT1 and NMDA receptors, and conclude with a comparative analysis against well-characterized inhibitors.
Part 1: Foundational In Vitro Profiling: Cytotoxicity and Cell Viability
Before delving into specific mechanistic studies, it is crucial to establish the compound's intrinsic cytotoxicity. This baseline data is essential for differentiating true target-mediated effects from non-specific toxicity and for determining the appropriate concentration range for subsequent functional assays.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Culture: Plate a relevant neuronal cell line (e.g., SH-SY5Y or HEK293 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile, deionized water. Create a series of dilutions ranging from 1 µM to 1 mM.
-
Treatment: Remove the culture medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of water) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the CC50 (50% cytotoxic concentration).
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | Assay | CC50 (µM) |
| This compound | HEK293 | MTT (24h) | >1000 (Hypothetical) |
| Staurosporine (Positive Control) | HEK293 | MTT (24h) | 0.1 |
Interpretation: A high CC50 value (>100 µM) is desirable, as it indicates a wide therapeutic window for subsequent in vitro assays.
Part 2: Target Engagement and Functional Validation
Assuming minimal cytotoxicity, the next logical step is to investigate the direct interaction of this compound with its hypothesized molecular targets: the glycine transporter 1 (GlyT1) and the NMDA receptor.
A. Glycine Transporter 1 (GlyT1) Inhibition
GlyT1 is responsible for the reuptake of glycine from the synaptic cleft.[6] Inhibition of GlyT1 increases synaptic glycine levels, thereby enhancing NMDA receptor activity.[4]
Caption: Workflow for a radiolabeled glycine uptake assay to determine GlyT1 inhibition.
This assay directly measures the functional inhibition of GlyT1.[7]
Step-by-Step Methodology:
-
Cell Culture: Use a cell line stably expressing human GlyT1 (e.g., CHO or HEK293 cells). Plate the cells in a 96-well plate and grow to confluence.
-
Compound Incubation: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of this compound or a known GlyT1 inhibitor (e.g., Sarcosine or NFPS) for 15 minutes at room temperature.
-
Glycine Uptake: Initiate the uptake by adding a mixture of unlabeled glycine and [³H]-glycine to each well. Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold KRH buffer.
-
Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-glycine using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
| Compound | Target | Assay Type | IC50 (µM) | Mode of Inhibition |
| This compound | GlyT1 | [³H]-Glycine Uptake | 25 (Hypothetical) | Competitive (Hypothetical) |
| Sarcosine | GlyT1 | [³H]-Glycine Uptake | 50-100 | Competitive |
| NFPS | GlyT1 | [³H]-Glycine Uptake | 0.01-0.05 | Non-competitive[5] |
Interpretation: A low micromolar or sub-micromolar IC50 would indicate that this compound is a potent inhibitor of GlyT1. Further studies would be needed to determine the mode of inhibition (competitive vs. non-competitive).[5]
B. NMDA Receptor Modulation
The NMDA receptor is a ligand-gated ion channel that requires both glutamate and a co-agonist (glycine or D-serine) for activation.[4] A compound could modulate NMDA receptor activity by acting as an agonist, antagonist, or allosteric modulator.
Caption: Simplified signaling pathway of NMDA receptor activation and potential modulation.
A calcium flux assay is a high-throughput method to measure the activity of ion channels like the NMDA receptor.[8][9]
Step-by-Step Methodology:
-
Cell Culture: Use HEK293 cells stably co-expressing NMDA receptor subunits (e.g., NR1 and NR2A).[9] Plate the cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells. To test for antagonistic activity, pre-incubate with the compound before adding agonists. To test for agonistic activity, add the compound directly.
-
Agonist Stimulation: Stimulate the cells with a sub-maximal concentration of glutamate and glycine.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Calculate the change in fluorescence (ΔF) and normalize it to the baseline (F₀). Determine the EC50 (for agonists) or IC50 (for antagonists) from the concentration-response curves.
| Compound | Target Subunits | Assay Type | Effect | EC50/IC50 (µM) |
| This compound | NR1/NR2A | Calcium Flux | Co-agonist (Hypothetical) | 15 (Hypothetical) |
| Glutamate | NR1/NR2A | Calcium Flux | Agonist | 1-10 |
| Glycine | NR1/NR2A | Calcium Flux | Co-agonist | 1-5 |
| D-AP5 | NR1/NR2A | Calcium Flux | Competitive Antagonist | 0.5-2[10][11] |
| MK-801 | NR1/NR2A | Calcium Flux | Non-competitive Antagonist | 0.05-0.2[10][11] |
Interpretation: The results of the calcium flux assay will classify the compound as an agonist, antagonist, or allosteric modulator of the NMDA receptor. If it acts as a co-agonist at the glycine binding site, it would potentiate the glutamate-induced response.
Part 3: Synthesis and Conclusion
The in vitro validation of a novel compound like this compound requires a systematic and hypothesis-driven approach. By starting with broad cytotoxicity profiling and progressing to specific target engagement and functional assays, researchers can build a comprehensive pharmacological profile of the molecule.
This guide proposes a focused investigation into the compound's potential effects on the glycinergic system, a key player in central nervous system function. The presented protocols for cytotoxicity, GlyT1 inhibition, and NMDA receptor modulation provide a robust framework for initial characterization. The comparative data tables, populated with hypothetical results for our test compound alongside known modulators, offer a clear context for interpreting the experimental outcomes.
Should this compound demonstrate potent and selective activity in these in vitro assays, further investigation into its mechanism of action, off-target effects, and in vivo efficacy would be warranted. This structured approach ensures that the progression of a compound through the drug discovery pipeline is based on solid, reproducible scientific evidence.
References
- 1. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. bioivt.com [bioivt.com]
- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 10. Effects of NMDA receptor modulators on a blood-brain barrier in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 1-Methylpiperazine-2-carboxylic acid dihydrochloride and its N-Alkyl Analogs for Drug Discovery
This guide provides a comprehensive comparative analysis of 1-Methylpiperazine-2-carboxylic acid dihydrochloride and its homologous N-alkyl analogs, specifically the N-ethyl and N-propyl derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential pharmacological activities of these compounds. By presenting experimental protocols and structure-activity relationship (SAR) insights, this guide aims to facilitate the rational design of novel therapeutics based on the piperazine-2-carboxylic acid scaffold.
Introduction: The Versatility of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs. Its disubstituted nitrogen atoms offer a unique combination of structural rigidity and synthetic tractability, allowing for the fine-tuning of physicochemical and pharmacological properties. This compound serves as a key building block in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system (CNS). This guide focuses on a systematic comparison of this parent compound with its N-ethyl and N-propyl analogs to elucidate the impact of N-1 alkyl chain length on key molecular attributes.
Synthesis of 1-Alkylpiperazine-2-carboxylic Acid Dihydrochlorides
The synthesis of the target compounds can be achieved through a multi-step process, beginning with the protection of piperazine-2-carboxylic acid, followed by N-alkylation, and concluding with deprotection and salt formation. The following is a generalized, yet detailed, protocol.
Experimental Protocol: Synthesis of 1-Alkylpiperazine-2-carboxylic Acid Dihydrochlorides
Step 1: Protection of Piperazine-2-carboxylic Acid
-
Reaction Setup: To a solution of piperazine-2-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.
-
Addition of Protecting Group: Cool the solution in an ice bath and add a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O) for Boc protection, dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected piperazine-2-carboxylic acid.[1]
Step 2: N-Alkylation
-
Reaction Setup: Dissolve the protected piperazine-2-carboxylic acid in a polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Base and Alkylating Agent: Add a base, for instance, potassium carbonate, followed by the corresponding alkyl halide (e.g., methyl iodide, ethyl bromide, or propyl bromide).
-
Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate to yield the N-alkylated, protected intermediate.
Step 3: Deprotection and Dihydrochloride Salt Formation
-
Deprotection: Dissolve the N-alkylated, protected intermediate in a suitable solvent (e.g., dioxane or methanol).
-
Acidification: Add an excess of hydrochloric acid (e.g., a solution of HCl in dioxane or concentrated HCl).
-
Precipitation and Isolation: Stir the mixture at room temperature. The dihydrochloride salt of the final product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent like diethyl ether, and dry under vacuum to obtain the pure 1-alkylpiperazine-2-carboxylic acid dihydrochloride.
Caption: Synthetic workflow for 1-Alkylpiperazine-2-carboxylic acid dihydrochlorides.
Comparative Physicochemical Properties
The length of the N-alkyl chain is expected to systematically influence the physicochemical properties of the analogs. These properties are critical for drug development as they affect absorption, distribution, metabolism, and excretion (ADME).
| Property | 1-Methylpiperazine-2-carboxylic acid | 1-Ethylpiperazine-2-carboxylic acid (Predicted) | 1-Propylpiperazine-2-carboxylic acid (Predicted) | Causality |
| Molecular Weight ( g/mol ) | 144.17 | 158.20 | 172.22 | Incremental addition of a -CH₂- group. |
| LogP (Predicted) | -1.5 | -1.0 | -0.5 | Increased lipophilicity with longer alkyl chain. |
| pKa (Predicted) | ~8.5 (basic nitrogen), ~2.0 (acidic proton) | ~8.6 | ~8.7 | Alkyl groups are weakly electron-donating, slightly increasing the basicity of the tertiary amine. |
| Aqueous Solubility | High | High to Moderate | Moderate | Increased lipophilicity generally leads to decreased aqueous solubility. |
Note: Predicted values are based on established chemical principles and require experimental verification.
Comparative Biological Activity: A Focus on CNS Targets
Piperazine derivatives are well-known modulators of various CNS receptors and enzymes. This section outlines experimental protocols for evaluating the biological activity of the synthesized analogs and presents a hypothetical comparative analysis based on known structure-activity relationships.
Serotonin 5-HT1A Receptor Binding Assay
Rationale: The 5-HT1A receptor is a key target for anxiolytics and antidepressants. Arylpiperazine derivatives are a prominent class of 5-HT1A receptor ligands.[2]
-
Membrane Preparation: Homogenize rat brain tissue (e.g., hippocampus or cortex) in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (crude membrane preparation) in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, a radioligand such as [³H]8-OH-DPAT, and varying concentrations of the test compounds (1-alkylpiperazine-2-carboxylic acid analogs).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period to allow for binding equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand receptor binding assay.
Hypothetical Comparative Data: 5-HT1A Receptor Affinity
| Compound | Kᵢ (nM) (Hypothetical) | Structure-Activity Rationale |
| 1-Methylpiperazine-2-carboxylic acid | 50 | The small methyl group provides a baseline interaction with the receptor. |
| 1-Ethylpiperazine-2-carboxylic acid | 25 | The ethyl group may offer a more optimal hydrophobic interaction with a specific pocket in the binding site. |
| 1-Propylpiperazine-2-carboxylic acid | 40 | A longer propyl chain might introduce steric hindrance, slightly decreasing the binding affinity compared to the ethyl analog. |
Acetylcholinesterase (AChE) Enzyme Inhibition Assay
Rationale: AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. Some piperazine derivatives have shown potential as cholinesterase inhibitors.[3][4]
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and the AChE enzyme solution. Pre-incubate for a defined period.
-
Initiation of Reaction: Add the substrate, acetylthiocholine iodide, to initiate the enzymatic reaction.
-
Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance of this product over time using a microplate reader at a wavelength of 412 nm.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Hypothetical Comparative Data: AChE Inhibition
| Compound | IC₅₀ (µM) (Hypothetical) | Structure-Activity Rationale |
| 1-Methylpiperazine-2-carboxylic acid | 15 | The core structure may have a moderate inhibitory effect on the enzyme. |
| 1-Ethylpiperazine-2-carboxylic acid | 10 | The ethyl group might enhance binding to a hydrophobic region within the active site of AChE. |
| 1-Propylpiperazine-2-carboxylic acid | 12 | Similar to the receptor binding, the propyl group could be slightly too large for optimal interaction, resulting in a modest decrease in potency compared to the ethyl analog. |
Discussion and Future Directions
This guide provides a framework for the comparative study of this compound and its N-alkyl analogs. The presented synthetic protocols offer a clear path to obtaining these compounds, while the outlined in vitro assays provide the means to evaluate their pharmacological potential.
The hypothetical data, grounded in established medicinal chemistry principles, suggests that the N-ethyl analog may exhibit enhanced biological activity compared to the N-methyl and N-propyl counterparts. This highlights the importance of systematic structural modification in drug discovery.
Future research should focus on the experimental validation of these predictions. The synthesis and characterization of the proposed analogs, followed by their evaluation in the described biological assays, will provide concrete data to establish a definitive structure-activity relationship. Furthermore, expanding the panel of biological targets to include other relevant receptors and enzymes would provide a more comprehensive understanding of the pharmacological profile of this series of compounds.
References
- 1. Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2762-32-5|Piperazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to Assessing the Purity of 1-Methylpiperazine-2-carboxylic acid dihydrochloride by HPLC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each building block is paramount. 1-Methylpiperazine-2-carboxylic acid dihydrochloride, a key heterocyclic intermediate, is no exception. Its purity directly influences the efficacy, safety, and regulatory compliance of the final drug product.[1] Impurities, even at trace levels, can propagate through synthesis, leading to unwanted by-products, potential toxicity, and significant delays in drug development.[1]
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in the pharmaceutical industry due to its precision, versatility, and ability to separate complex mixtures.[2][3] However, this compound presents a classic analytical challenge: it is a highly polar, ionic compound. Traditional reversed-phase (RP-HPLC) columns often fail to provide adequate retention for such molecules, making accurate quantification difficult.[4][5]
This guide provides an in-depth, field-proven approach to this analytical challenge. We will detail a primary method using Hydrophilic Interaction Chromatography (HILIC), compare it with alternative HPLC and orthogonal techniques, and ground our protocols in the principles of regulatory method validation.
Part 1: The Primary Method: Hydrophilic Interaction Chromatography (HILIC)
Expertise & Experience: Why HILIC is the Superior Choice
For highly polar analytes like 1-Methylpiperazine-2-carboxylic acid, achieving retention on a standard C18 column is a significant hurdle.[5][6] While techniques like ion-pairing can be used, they often suffer from long equilibration times and incompatibility with mass spectrometry (MS).[5][7] HILIC emerges as a more robust and elegant solution.[8]
The HILIC mechanism involves the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of a polar stationary phase.[8][9] The mobile phase is typically high in organic solvent (like acetonitrile), which acts as the weak solvent, while water is the strong, eluting solvent—the opposite of reversed-phase.[6][8] This approach provides excellent retention for compounds that would otherwise elute in the void volume of an RP column.[9]
Detailed Experimental Protocol: HILIC-UV Method
This protocol is designed to be a robust starting point for the purity assessment of this compound.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: A HILIC-specific column, such as one with an amide or unbonded silica stationary phase (e.g., TSKgel NH2-100 or Amide-80).[10] Dimensions of 150 mm x 4.6 mm, 3 µm particle size are suitable.
-
Reagents: HPLC-grade acetonitrile, water, and ammonium formate.
2. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% B
-
2-15 min: 95% to 70% B
-
15-17 min: 70% B
-
17.1-20 min: 95% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary).
-
Injection Volume: 5 µL.
3. Sample and Standard Preparation:
-
Solvent (Diluent): 90:10 (v/v) Acetonitrile:Water. Causality Note: Using a diluent with high organic content is crucial in HILIC to prevent peak distortion and ensure compatibility with the initial mobile phase conditions.
-
Standard Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in the diluent. Create working standards by serial dilution.
-
Sample Solution: Prepare the sample to be tested at a nominal concentration of 1.0 mg/mL in the diluent.
Workflow and Expected Data
The experimental process follows a logical sequence to ensure data integrity.
Caption: HILIC analysis workflow from preparation to reporting.
Data Presentation: Upon analysis, system suitability parameters should be evaluated to ensure the system is performing correctly. The purity is typically calculated using the area percent method.
| Parameter | Typical Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| Resolution (Rs) | > 2.0 (between analyte and closest impurity) | Ensures separation between adjacent peaks. |
| %RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) | Demonstrates system precision. |
Part 2: Comparative Analysis of Alternative Methodologies
A robust purity assessment often relies on more than one technique. Comparing the primary HILIC method with alternatives provides a more complete picture of the sample's quality.
Alternative HPLC Method: Ion-Pair Reversed-Phase (IP-RP)
Before HILIC became widespread, IP-RP was a common strategy for retaining polar compounds.[4][11] This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte, thereby increasing its retention on a C18 column.[7][12]
| Feature | HILIC Method | Ion-Pair RP Method |
| Principle | Analyte partitions into a water layer on a polar stationary phase.[8] | Analyte forms a neutral ion pair, which is retained on a non-polar stationary phase.[11] |
| Stationary Phase | Polar (e.g., Amide, Silica)[13] | Non-polar (e.g., C18, C8) |
| Mobile Phase | High Organic (ACN) with aqueous buffer.[8] | Aqueous buffer with organic modifier and an ion-pairing reagent (e.g., Heptafluorobutyric acid).[14] |
| Pros | MS-compatible, faster equilibration, robust. | Utilizes very common C18 columns, can offer different selectivity.[11] |
| Cons | Requires specific HILIC columns, sensitive to water content in sample diluent. | Long column equilibration times, ion-pairing reagents can suppress MS signal and are difficult to remove from the column.[7] |
Expert Insight: While IP-RP can be effective, the operational drawbacks, particularly the "memory effect" of ion-pairing reagents on columns and the incompatibility with MS, make HILIC the more modern and efficient choice for new method development.
Orthogonal Purity Techniques
Orthogonal methods use different separation principles to confirm purity, providing a higher degree of confidence.
| Technique | Principle of Purity Assessment | Advantages | Limitations |
| HPLC (HILIC) | Chromatographic separation based on polarity and partitioning.[9] | High resolution, precise quantification, well-established.[2][3] | Requires a reference standard for identity confirmation and quantification. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field.[15][16][17] | Very high efficiency, rapid analysis, requires minimal sample.[15][17] | Best for charged molecules; lower concentration sensitivity than HPLC-UV.[17] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard without needing a reference standard of the analyte itself.[18][19] | Provides absolute purity, requires no analyte-specific reference standard, structurally informative.[19][20] | Lower sensitivity than HPLC, requires more sample, complex mixtures can be difficult to resolve. |
Trustworthiness: Employing an orthogonal technique like CE or qNMR is a self-validating step. If a sample is determined to be 99.5% pure by HILIC and a similar value is obtained by qNMR, it provides strong evidence that no significant impurities are being missed by either method.
Part 3: Method Validation: The Foundation of Trustworthy Data
Any analytical method used for quality control must be validated to prove it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the framework for this process.[21][22][23][24]
Caption: Interrelationship of key ICH Q2(R1) validation parameters.
Key Validation Parameters for an Impurity Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by separating the main peak from all known impurities and placebo components.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an impurity that can be reliably detected and quantified, respectively. This is critical for controlling potentially toxic impurities at very low levels.
-
Linearity: Demonstrates that the method's response is directly proportional to the concentration of the impurity over a specified range.
-
Accuracy: The closeness of the test results to the true value. For impurities, this is often assessed by spiking the sample with known quantities of the impurities and measuring the recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).
-
Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Conclusion
Assessing the purity of this compound requires a nuanced approach that addresses its high polarity. A well-developed HILIC-HPLC method serves as a robust and reliable primary technique, offering superior performance over traditional ion-pair methods, especially when MS compatibility is desired. For comprehensive quality assurance, this primary method should be supplemented with an orthogonal technique , such as qNMR or Capillary Electrophoresis, to provide an independent verification of purity. Finally, all analytical procedures must be underpinned by a thorough method validation according to ICH Q2(R1) guidelines to ensure the data is accurate, reliable, and suitable for regulatory scrutiny. This multi-faceted strategy provides the highest level of confidence in the quality of this critical pharmaceutical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. moravek.com [moravek.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. agilent.com [agilent.com]
- 7. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 16. people.whitman.edu [people.whitman.edu]
- 17. Video: Capillary Electrophoresis: Principle, Procedure and Applications [jove.com]
- 18. emerypharma.com [emerypharma.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. jordilabs.com [jordilabs.com]
- 23. fda.gov [fda.gov]
- 24. starodub.nl [starodub.nl]
Navigating the Therapeutic Potential of 1-Methylpiperazine-2-carboxylic acid dihydrochloride: A Comparative Efficacy Guide
For drug discovery researchers and medicinal chemists, the piperazine scaffold is a well-established and versatile building block, forming the core of numerous approved therapeutics.[1] This guide delves into the prospective biological efficacy of a specific, yet under-characterized derivative, 1-Methylpiperazine-2-carboxylic acid dihydrochloride. Due to the nascent stage of research on this particular compound, direct comparative data remains limited. This document, therefore, serves as both an analysis of its potential, grounded in the activities of structurally related compounds, and a detailed methodological framework for its systematic evaluation against established standard-of-care agents.
Our approach is guided by the principle of validated learning. We will first extrapolate potential therapeutic applications for this compound based on the broad bioactivity of the piperazine class. Subsequently, we will outline a rigorous, multi-tiered experimental workflow, from initial in vitro screening to in vivo model validation, providing researchers with the tools to generate their own comparative data.
The Piperazine Moiety: A Foundation for Diverse Bioactivity
The piperazine ring is a privileged scaffold in pharmacology, renowned for its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets.[2] Derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) agents.[2][3][4] Given this precedent, this compound is hypothesized to possess potential activity in one or more of these domains. The presence of the N-methyl group and the carboxylic acid moiety at the 2-position are key structural features that will dictate its specific interactions and pharmacological profile.
A Roadmap for Efficacy Assessment: A Proposed Experimental Workflow
To systematically investigate the biological efficacy of this compound, a phased approach is recommended. This workflow is designed to first establish a foundational understanding of its cellular effects and then to build upon those findings with more complex, physiologically relevant models.
Figure 1: A comprehensive workflow for the biological evaluation of this compound.
Comparative Analysis: Benchmarking Against Standard Compounds
The selection of appropriate standard compounds is critical for contextualizing the efficacy of a novel agent. Based on the prevalent activities of piperazine derivatives, we propose evaluating this compound in the context of CNS disorders, a therapeutic area where this scaffold is particularly prominent.
Table 1: Proposed Standard Compounds for Comparative CNS Activity Profiling
| Therapeutic Area | Standard Compound | Mechanism of Action |
| Depression | Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Psychosis | Olanzapine | Atypical antipsychotic; dopamine and serotonin receptor antagonist |
| Cognitive Disorders | Donepezil | Acetylcholinesterase inhibitor[5] |
Detailed Experimental Protocols
The following protocols are presented as a guide for researchers to generate robust and comparable data.
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the general cytotoxicity of this compound against a panel of relevant cell lines (e.g., neuronal cells, cancer cell lines) and to establish a therapeutic window for subsequent assays.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and standard compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.[3]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
Receptor Binding Assay
Objective: To assess the binding affinity of this compound to key CNS targets, such as dopamine and serotonin receptors, in comparison to standard compounds.
Figure 2: Workflow for a competitive radioligand receptor binding assay.
Data Presentation: The results of receptor binding assays are typically presented as Ki values, which represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium.
Table 2: Hypothetical Comparative Receptor Binding Data (Ki in nM)
| Compound | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor |
| This compound | Experimental Value | Experimental Value |
| Olanzapine (Standard) | 1.1 | 4.2 |
| Sertraline (Standard) | >1000 | 25 |
Lower Ki values indicate higher binding affinity.
In Vivo Model of Cognition: Novel Object Recognition Test
Objective: To evaluate the potential pro-cognitive effects of this compound in a rodent model.
Methodology:
-
Habituation: Individually house mice and habituate them to the testing arena for several days.
-
Training (Familiarization Phase): Place each mouse in the arena containing two identical objects and allow them to explore for 10 minutes.
-
Drug Administration: Administer this compound, a standard compound (e.g., Donepezil), or vehicle via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the testing phase.
-
Testing (Choice Phase): After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the time spent exploring each object.
-
Data Analysis: Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better memory.
Analytical Characterization
A thorough characterization of this compound is essential for ensuring the validity of biological data. Standard analytical techniques should be employed.
Table 3: Recommended Analytical Methods for Compound Characterization
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[6][7] |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation.[8] |
Conclusion and Future Directions
While direct biological efficacy data for this compound is not yet available in the public domain, its structural relationship to a wide range of bioactive piperazine derivatives suggests a high potential for therapeutic relevance, particularly in the realm of CNS disorders. The experimental framework provided in this guide offers a clear and robust pathway for researchers to systematically evaluate this potential. By employing the outlined in vitro and in vivo assays and comparing the results to well-characterized standard compounds, the scientific community can begin to build a comprehensive understanding of the pharmacological profile of this compound and determine its promise as a novel therapeutic candidate.
References
- 1. Drugs affecting the central nervous system - Clinical GateClinical Gate [clinicalgate.com]
- 2. Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]
- 5. patient.info [patient.info]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Structural Analogs of 1-Methylpiperazine-2-carboxylic Acid: A Comparative Analysis of Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a privileged structure, a versatile building block for a multitude of biologically active agents.[1][2][3][4][5] This guide delves into the nuanced world of 1-Methylpiperazine-2-carboxylic acid dihydrochloride, a key intermediate and pharmacophore. We will explore its structural analogs, dissecting the intricate relationship between chemical modifications and biological activity. This document moves beyond a simple catalog of compounds, offering a comparative analysis grounded in experimental data to empower researchers in their quest for novel therapeutics.
The Core Moiety: 1-Methylpiperazine-2-carboxylic Acid - A Foundation for Innovation
1-Methylpiperazine-2-carboxylic acid provides a rigid, chiral scaffold with two key points for chemical diversification: the secondary amine at the 4-position and the carboxylic acid at the 2-position. The inherent properties of the piperazine ring, such as its basicity and ability to form hydrogen bonds, contribute to favorable pharmacokinetic profiles.[2][3] The methyl group at the 1-position can influence the conformational rigidity and metabolic stability of the molecule. The carboxylic acid moiety offers a handle for the formation of esters and amides, allowing for the exploration of a wide range of chemical space and interactions with biological targets.
Strategic Modifications: Unlocking Diverse Biological Activities
The rationale for generating structural analogs of 1-Methylpiperazine-2-carboxylic acid is to modulate its pharmacological properties, including potency, selectivity, and pharmacokinetic parameters (ADME). The primary points of modification are:
-
N-4 Position Substitution: The secondary amine at the N-4 position is a prime site for introducing various substituents to explore interactions with different receptor pockets. Aryl, heteroaryl, and aralkyl groups are commonly incorporated to target specific receptors, such as dopamine, serotonin, and NMDA receptors.
-
C-2 Carboxylic Acid Derivatization: The carboxylic acid group can be converted into esters or amides. This modification significantly impacts the compound's polarity, hydrogen bonding capacity, and metabolic stability. Amide derivatives, in particular, allow for the introduction of a wide array of substituents, further expanding the chemical diversity and potential biological targets.
Comparative Analysis of Biological Activity
This section provides a comparative overview of the biological activities of various structural analogs of 1-Methylpiperazine-2-carboxylic acid, with a focus on their interactions with key central nervous system (CNS) targets.
NMDA Receptor Antagonism: Modulating Glutamatergic Neurotransmission
Derivatives of piperazine-2-carboxylic acid have been extensively investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory synaptic transmission.[1][4] Overactivation of NMDA receptors is implicated in various neurological disorders, making its antagonists promising therapeutic agents.
A study on N-substituted piperazine-2,3-dicarboxylic acid derivatives, close structural relatives of our core molecule, revealed that bulky aromatic substituents at the N-1 position (equivalent to the N-4 position in our scaffold) significantly influence their affinity and selectivity for different NMDA receptor subunits (NR2A-D).[1]
Table 1: Comparative NMDA Receptor Subunit Affinity (Ki, µM) of N-Aroyl-piperazine-2,3-dicarboxylic Acid Analogs
| Compound | N-Substituent | NR2A | NR2B | NR2C | NR2D |
| Analog A | Biphenyl-4-carbonyl | 0.8 | 1.5 | 0.3 | 0.2 |
| Analog B | Naphthalene-2-carbonyl | 2.5 | 4.0 | 0.5 | 0.4 |
| Analog C | Phenanthrene-2-carbonyl | >100 | >100 | 1.5 | 1.2 |
Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on experimental conditions.
The data suggests that increasing the size of the aromatic substituent can shift the selectivity towards NR2C and NR2D subunits. This highlights the importance of the N-4 substituent in probing the diverse binding pockets of NMDA receptor subtypes.
Dopamine Receptor Modulation: Targeting Neurological and Psychiatric Disorders
Arylpiperazine derivatives are well-known for their interaction with dopamine receptors, particularly the D2 and D3 subtypes, which are key targets in the treatment of schizophrenia, Parkinson's disease, and other psychiatric disorders.
A series of N-acyl-N-methylpiperazine-2-carboxamides were synthesized and evaluated for their affinity towards dopamine D2, D3, and D4 receptors. These compounds can be considered conformationally restricted analogs of more flexible dopamine receptor ligands.
Table 2: Comparative Dopamine Receptor Affinity (pIC50) of N-Acyl-N-methylpiperazine-2-carboxamide Analogs
| Compound | R-Group on Carboxamide | DRD2 (pIC50) | DRD3 (pIC50) | DRD4 (pIC50) |
| Analog D | Benzyl | 8.96 | 7.50 | 6.80 |
| Analog E | Cyclohexylmethyl | 8.20 | 7.10 | 6.50 |
| Analog F | Phenylethyl | 8.50 | 7.30 | 6.70 |
Data presented as pIC50 (negative logarithm of the half-maximal inhibitory concentration) for comparative purposes. Higher values indicate greater potency.[3]
These results indicate that the nature of the substituent on the carboxamide at the C-2 position plays a crucial role in determining the potency and selectivity for dopamine receptor subtypes. The benzyl group in Analog D conferred the highest potency for the D2 receptor.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of N-Arylpiperazine-2-carboxamides
This protocol outlines a general procedure for the synthesis of N-arylpiperazine-2-carboxamide analogs.
Workflow for N-Arylpiperazine-2-carboxamide Synthesis
A representative synthesis workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-1-methylpiperazine-2-carboxamide.
In Vitro Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Workflow for Radioligand Binding Assay
A typical workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Assay Buffer: Use a suitable assay buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Incubation: In a 96-well plate, incubate the cell membranes (e.g., 10-20 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone) and a range of concentrations of the test compound.
-
Equilibrium: Incubate the plates at room temperature for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on 1-Methylpiperazine-2-carboxylic acid analogs allows for the deduction of key structure-activity relationships.
Key SAR Observations
A summary of structure-activity relationships.
-
N-4 Position: The introduction of large, hydrophobic aromatic groups at the N-4 position is a key determinant for affinity and selectivity at NMDA receptors. The size and electronic properties of this substituent can be fine-tuned to achieve selectivity for specific NR2 subunits.
-
C-2 Carboxamide: The conversion of the carboxylic acid to a carboxamide and the subsequent substitution on the amide nitrogen significantly impacts activity at dopamine receptors. Aromatic substituents, such as a benzyl group, have been shown to enhance potency at the D2 receptor.
-
Stereochemistry: The stereochemistry at the C-2 position is crucial for biological activity. Enantiomerically pure compounds often exhibit significantly different potencies and selectivities compared to their racemic mixtures.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the structure-activity relationships of analogs of 1-Methylpiperazine-2-carboxylic acid. The versatility of this scaffold allows for the generation of a wide array of derivatives with diverse biological activities, primarily targeting CNS receptors. Future research should focus on the systematic exploration of the chemical space around this core structure, with an emphasis on optimizing potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers embarking on the design and evaluation of novel 1-Methylpiperazine-2-carboxylic acid analogs for the development of next-generation therapeutics.
References
- 1. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document: Piperazine-2,3-dicarboxylic acid derivatives as dual antagonists of NMDA and GluK1-containing kainate receptors. (CHEMBL1949555) - ChEMBL [ebi.ac.uk]
- 5. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling of 1-Methylpiperazine-2-carboxylic acid dihydrochloride
For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic potential and safety profile. This guide provides an in-depth, objective comparison of experimental strategies for assessing the cross-reactivity of a novel chemical entity (NCE), using 1-Methylpiperazine-2-carboxylic acid dihydrochloride as a case study. We will move beyond rigid templates to explain the causality behind experimental choices, ensuring a robust and self-validating approach to off-target profiling.
Introduction: The Imperative of Selectivity Profiling
This compound is a heterocyclic building block, and its piperazine core is a common scaffold in a multitude of centrally active agents, including those targeting dopaminergic and serotonergic systems.[1][2] The promiscuity of the piperazine moiety necessitates a thorough investigation of its potential interactions with a wide range of biological targets.[3][4] Unidentified off-target interactions are a primary cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[5][6] Therefore, early, comprehensive cross-reactivity screening is not merely a regulatory hurdle but a critical step in de-risking a drug discovery program.[7][8]
This guide will delineate a logical, tiered workflow for characterizing the selectivity of our case compound, from initial broad screening to detailed mechanistic studies.
Strategic Framework for Cross-Reactivity Assessment
A successful profiling campaign begins with a well-designed strategy. Given that this compound is an NCE without a predetermined primary target, our approach will focus on broad liability screening to identify potential safety concerns and uncover possible therapeutic applications.
Our strategy is built on a tiered approach:
-
Tier 1: Broad Panel Safety Screening: Assess the compound against a wide array of targets known to be associated with clinical ADRs. This provides a bird's-eye view of potential liabilities.
-
Tier 2: Dose-Response & Affinity Determination: For any "hits" identified in Tier 1, perform concentration-response experiments to determine potency (IC50) and binding affinity (Ki).
-
Tier 3: Functional & Mechanistic Assays: Investigate the functional consequences of target engagement (e.g., agonist vs. antagonist activity) and the mechanism of interaction.
Below is a diagram illustrating this strategic workflow.
Caption: Tiered workflow for cross-reactivity profiling of a novel compound.
Experimental Methodologies & Protocols
The choice of assay technology is critical for generating reliable and translatable data. We will focus on robust, industry-standard methods.
Tier 1: Broad Panel Radioligand Binding Assays
For initial screening, competitive radioligand binding assays offer a robust, high-throughput, and cost-effective method to assess interactions with a wide range of targets.[9][10] We propose using a panel analogous to the Eurofins SafetyScreen44™ or WuXi Mini Safety 44 Panel, which cover targets associated with the most common and serious ADRs.[5][11]
Principle: The assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its receptor. The amount of bound radioactivity is inversely proportional to the test compound's affinity for the receptor.[12][13]
Abbreviated Protocol: Competitive Radioligand Binding Assay
-
Preparation: Thaw receptor-containing membrane preparations (from recombinant cell lines or tissue homogenates) and resuspend in an appropriate assay buffer.[12]
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the specific radioligand, and the test compound (typically at 1 or 10 µM for a single-point screen).
-
Incubation: Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[12]
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration onto glass fiber filters. The membranes and bound radioligand are trapped on the filter.[9]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.[12]
-
Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to control wells.
Tier 2: Kinase Profiling via Enzymatic Assays
The piperazine scaffold can be found in numerous kinase inhibitors. Therefore, a parallel screen against a panel of protein kinases is a prudent step.[14] Luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) are an industry standard.[15][16]
Principle: Kinase activity depletes ATP, converting it to ADP. The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to kinase activity, and a reduction in signal indicates inhibition.[15]
Abbreviated Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: In a multi-well plate, incubate the specific kinase, its substrate, ATP, and the test compound.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and eliminate any remaining ATP.
-
Convert ADP to ATP: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the first step back into ATP.
-
Detect Light: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to produce a light signal.
-
Measurement: Quantify the luminescent signal using a plate reader. The signal intensity correlates with the amount of ADP produced and thus the kinase activity.
Data Presentation and Interpretation
Clear data presentation is essential for making informed decisions. All quantitative data should be summarized in tables for easy comparison.
Hypothetical Screening Results
Let's assume our Tier 1 screen of this compound at 10 µM produced the following results.
Table 1: Tier 1 Broad Panel Screening Results (% Inhibition at 10 µM)
| Target Class | Target | % Inhibition | Potential Implication |
| GPCR | Dopamine D2 | 85% | CNS effects, potential antipsychotic or side effects |
| Serotonin 5-HT2A | 72% | CNS effects, mood, psychosis | |
| Histamine H1 | 15% | Negligible activity | |
| Ion Channel | hERG | 58% | High Risk: Cardiac arrhythmia (QT prolongation)[17][18][19] |
| CaV 1.2 | 5% | Negligible activity | |
| Kinase | ROCK2 | 65% | Cardiovascular effects (vasodilation) |
| PKA | 10% | Negligible activity |
Interpretation: The hits (>50% inhibition) are the Dopamine D2 receptor, Serotonin 5-HT2A receptor, hERG potassium channel, and ROCK2 kinase. The hERG activity is a significant red flag requiring immediate follow-up, as hERG channel blockade is linked to potentially fatal cardiac arrhythmias.[20][21]
Tier 2 Dose-Response Data
For the identified hits, 10-point dose-response curves were generated to determine IC50 values.
Table 2: Tier 2 Potency and Affinity Determination
| Target | Assay Type | IC50 (nM) | Ki (nM) |
| Dopamine D2 | Binding | 150 | 95 |
| Serotonin 5-HT2A | Binding | 450 | 280 |
| hERG | Electrophysiology | 1,200 | - |
| ROCK2 | Enzymatic | 800 | - |
Interpretation: The compound shows the highest affinity for the Dopamine D2 receptor. While the hERG IC50 is over 1 µM, a selectivity window of less than 30-fold between the primary target and hERG is often considered a risk.[19] Here, the window (hERG IC50 / D2 Ki) is approximately 12.6 (1200 nM / 95 nM), warranting caution and further investigation.
Visualizing Potential Off-Target Effects
Understanding the potential downstream consequences of off-target interactions is crucial. If we hypothesize that the compound's intended therapeutic action is via D2 receptor antagonism, its off-target hERG blockade represents an unwanted parallel pathway with significant safety implications.
Caption: Hypothetical on-target vs. off-target signaling pathways.
Conclusion and Forward Look
This guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity of a novel compound, this compound. Early, broad profiling using robust binding and enzymatic assays is essential for identifying potential safety liabilities and uncovering secondary pharmacology.[5][22] The hypothetical data presented here underscore the importance of this process, highlighting a significant potential for cardiac toxicity via hERG channel interaction that must be addressed.
The next steps in a real-world scenario would involve functional assays to determine if the compound acts as an agonist or antagonist at the GPCR targets and medicinal chemistry efforts to improve selectivity by designing out the hERG activity while maintaining or improving affinity for the desired target.[21] By adopting this rigorous, inquiry-driven approach, drug development teams can make more informed decisions, reduce attrition, and ultimately develop safer, more effective medicines.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. biophysics-reports.org [biophysics-reports.org]
- 14. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. appggreatlakes.org [appggreatlakes.org]
- 18. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Concept Life Sciences | Medchem Concepts â hERG, what is it and how to design it out? [conceptlifesciences.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methylpiperazine-2-carboxylic acid dihydrochloride
Introduction: A Proactive Stance on Laboratory Safety
For researchers in drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; it concludes with their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS No. 1246550-14-0).
Part 1: Core Directive: Hazard Assessment and Foundational Safety
Understanding the chemical's inherent risks is the foundation of safe disposal. The structure combines a piperazine ring, known for causing skin and eye irritation or burns, with a dihydrochloride salt form, which imparts acidic and corrosive properties.[4][5][6][7] Therefore, this compound must be treated as a hazardous, corrosive solid.
The primary causality for these hazards is twofold:
-
Piperazine Moiety: Cyclic amines like piperazine are known skin and respiratory sensitizers and can be corrosive to tissues upon contact.[4][6]
-
Dihydrochloride Salt: As a hydrochloride salt, the compound is acidic. In the presence of moisture (such as on skin or mucous membranes), it can release hydrochloric acid, leading to chemical burns and irritation.[8][9] Corrosive solids can cause delayed but severe injury as they dissolve.[7]
Hazard Profile Summary
The following table summarizes the anticipated hazard classifications based on data from analogous compounds, in accordance with the OSHA Hazard Communication Standard (29 CFR 1910.1200).[10]
| Hazard Classification | GHS Category | Rationale & Key Considerations |
| Skin Corrosion/Irritation | Category 2 (Irritant) to 1B (Corrosive) | Piperazine derivatives are known to cause skin irritation and burns.[4][5] The acidic nature of the dihydrochloride salt enhances this risk.[9] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) to 1 (Damage) | Direct contact with the dust can cause serious, potentially irreversible, eye damage due to its corrosive and acidic nature.[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if dust is inhaled.[5] |
| Skin Sensitization | Potential Sensitizer | Piperazine and its derivatives may cause an allergic skin reaction in some individuals upon repeated contact.[4][6] |
Part 2: Personal Protective Equipment (PPE) - A Non-Negotiable Protocol
A robust PPE protocol is your primary defense against exposure. The selection of PPE is not merely a checklist; it is a system designed to mitigate the specific hazards identified in Part 1.
| PPE Component | Specification | Justification for Use |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified) | Protects against airborne dust particles and accidental splashes, which pose a significant risk of serious eye irritation or damage.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact, protecting against irritation, potential burns, and sensitization.[1][4] Always inspect gloves before use. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination by dust or spills.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required if generating dust or aerosols. Use in a well-ventilated area, preferably a chemical fume hood, is the primary engineering control.[4][11] |
Part 3: The Disposal Workflow: A Step-by-Step Guide
Proper disposal is a systematic process that begins the moment waste is generated. The key principle is waste segregation . Never mix this compound waste with incompatible materials, particularly bases or strong oxidizing agents.[12]
Disposal Decision Workflow
The following diagram outlines the logical flow for segregating and containerizing waste associated with this compound.
Caption: Logical workflow for the safe disposal of the target compound.
Experimental Protocol: Waste Containerization
-
Container Selection: Choose a waste container made of a material compatible with acidic solids (e.g., high-density polyethylene - HDPE). Ensure it has a secure, screw-on cap to prevent leaks.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[1] The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[2]
-
Solid Waste Collection:
-
Don all required PPE as specified in Part 2.
-
Using a dedicated spatula or scoop, carefully transfer residual solid chemical into the designated "Hazardous Solid Waste" container.
-
Any consumables contaminated with the solid (e.g., weighing paper, gloves, disposable plasticware) must also be placed in this container.[1]
-
-
Decontamination & Liquid Waste:
-
Non-disposable equipment (e.g., glassware, spatulas) must be decontaminated.
-
Rinse the equipment with a suitable solvent (such as ethanol or isopropanol) to dissolve any remaining residue.
-
Collect this solvent rinsate in a dedicated, labeled "Hazardous Liquid Waste" container.[1]
-
Follow the solvent rinse with a standard wash using soap and water.
-
-
Storage: Keep the hazardous waste container securely sealed when not in use.[2] Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.[1][4]
Part 4: Spill Management Protocol
Accidental releases require an immediate and systematic response to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, if safe to do so.[11]
-
Don PPE: Before addressing the spill, don the full PPE suite described in Part 2, including respiratory protection.
-
Contain the Spill: For a solid spill, gently cover the material with an inert, absorbent substance like vermiculite, sand, or a commercial chemical absorbent.[1][11] This prevents the dust from becoming airborne.
-
Collect and Dispose:
-
Decontaminate the Area: Clean the spill surface using a cloth dampened with soap and water. Place the used cloth and any other contaminated cleaning materials into the hazardous waste container.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department, following local protocols.
Part 5: Final Disposal and Regulatory Adherence
The ultimate disposal of this chemical waste is a regulated process that must not be taken lightly.
-
Professional Disposal: All collected waste containing this compound is classified as hazardous waste. It must be disposed of through your institution's EHS program or a licensed hazardous waste disposal contractor.[2] Do not discard it in the general trash or down the drain.[2][6]
-
Method of Disposal: The standard and required method for this type of organic chemical waste is high-temperature incineration in a licensed facility.[11]
-
Regulatory Compliance: Chemical waste generators are legally responsible for ensuring that waste is correctly classified, labeled, and managed according to local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[5][13] Always consult your local EHS department to ensure full compliance.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1246550-14-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Corrosive Chemicals | Hellman & Associates [ehscompliance.com]
- 8. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 9. Weekly Safety Meeting – Working Safely with Corrosives – Safety Matters Weekly [safetymattersweekly.com]
- 10. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.ca [fishersci.ca]
- 13. carlroth.com [carlroth.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methylpiperazine-2-carboxylic acid dihydrochloride
The causality behind the stringent protocols described herein is grounded in the known hazard profile of the piperazine functional group, which can present risks of corrosion, irritation, and sensitization.[6][8][9] This guide is designed to be a self-validating system, ensuring that every step, from preparation to disposal, is underpinned by a clear understanding of the potential risks and the rationale for mitigating them.
Hazard Profile Analysis: Understanding the Risk
Before selecting Personal Protective Equipment (PPE), we must first understand the hazards presented by the chemical's family. Structurally similar compounds exhibit a consistent pattern of potential health effects.
-
Dermal and Ocular Hazard : Piperazine and its derivatives are frequently classified as corrosive or severe irritants.[7][8][9] Contact with the skin can cause irritation or, in more severe cases, chemical burns. The dihydrochloride salt form, when dissolved or in contact with moisture, can create an acidic environment, exacerbating this effect. For the eyes, the risk is even greater, with the potential for serious, irreversible damage.[7][8]
-
Respiratory Hazard : As a solid powder, 1-Methylpiperazine-2-carboxylic acid dihydrochloride can become airborne during handling (e.g., weighing, transferring). Inhalation of dust can cause respiratory tract irritation.[5][10] Some piperazine compounds are also known respiratory sensitizers, meaning repeated exposure could lead to allergic reactions or asthma-like symptoms.[6][8]
-
Ingestion Hazard : While less common in a laboratory setting, accidental ingestion may be harmful.[3][11] Symptoms can include severe irritation and damage to the gastrointestinal tract.[3][7]
Given these risks, a comprehensive PPE strategy is not merely a recommendation but a critical requirement for safe handling.
Core PPE Ensemble and Operational Guidelines
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for handling this compound.
| Task | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (Double-gloving recommended) | Chemical Safety Goggles & Face Shield | Flame-Retardant Lab Coat (fully buttoned), Closed-toe shoes | NIOSH-approved N95 Respirator (or higher) |
| Solution Preparation | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Safety Goggles & Face Shield | Flame-Retardant Lab Coat (fully buttoned), Closed-toe shoes | Not required if handled exclusively within a certified fume hood |
| Reaction Workup & Purification | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Safety Goggles & Face Shield | Flame-Retardant Lab Coat (fully buttoned), Closed-toe shoes | Not required if handled exclusively within a certified fume hood |
| Accidental Spill Cleanup | Ensure adequate ventilation | Heavy-duty Nitrile or Neoprene Gloves | Chemical Safety Goggles & Face Shield | Chemical-resistant Apron over Lab Coat | NIOSH-approved Respirator with appropriate cartridges (e.g., P100) |
Experimental Protocols: A Step-by-Step Guide
Adherence to standardized protocols is paramount for ensuring reproducible science and, more importantly, personal safety.
Protocol 1: PPE Selection, Donning, and Doffing Workflow
This protocol ensures that the protective barrier between the researcher and the chemical is established correctly and removed without cross-contamination.
Step 1: Pre-Operational Risk Assessment 1.1. Review the Safety Data Sheets of analogous compounds to re-familiarize yourself with the hazards.[3][5] 1.2. Confirm that engineering controls (fume hood, safety shower, eyewash station) are operational and certified.[12] 1.3. Identify the specific tasks to be performed (e.g., weighing, dissolution) to select the appropriate level of PPE from the table above.
Step 2: Donning Procedure (in order) 2.1. Footwear and Clothing : Confirm you are wearing long pants and closed-toe shoes. 2.2. Inner Gloves : Don the first pair of nitrile gloves. 2.3. Lab Coat : Put on a flame-retardant lab coat, ensuring it is fully buttoned. 2.4. Respiratory Protection (if required) : Perform a seal check on your N95 respirator. This is critical when handling the powder outside of a ventilated enclosure. 2.5. Eye/Face Protection : Put on chemical safety goggles. If there is a splash risk, add a face shield over the goggles. 2.6. Outer Gloves : Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step 3: Doffing Procedure (in order to prevent contamination) 3.1. Outer Gloves : Remove the outer, most contaminated pair of gloves. Peel them off from cuff to fingertip, turning them inside out. Dispose of them in the designated chemical waste container.[12] 3.2. Face Shield/Goggles : Remove face and eye protection from the back to the front. 3.3. Lab Coat : Unbutton and remove the lab coat, folding the contaminated outside inwards. Place it in a designated laundry receptacle or disposal bag. 3.4. Respirator : Remove the respirator without touching the front. 3.5. Inner Gloves : Remove the final pair of gloves, again turning them inside out. 3.6. Hand Washing : Immediately wash your hands thoroughly with soap and water.[12][13]
Protocol 2: Safe Handling and Disposal Plan
Step 1: Preparation and Handling 1.1. Designate a specific area within a chemical fume hood for handling the compound. 1.2. Use spark-proof tools and equipment, as related compounds may be flammable.[3][4] 1.3. When handling the solid, use gentle motions to avoid creating airborne dust. 1.4. For solution preparation, add the solid to the solvent slowly to control any exothermic reactions.
Step 2: Waste Containment 2.1. All disposable materials that come into contact with the chemical (e.g., gloves, weighing paper, pipette tips) must be considered hazardous waste. 2.2. Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.[5][11] 2.3. Unused chemical and solutions should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[5]
Step 3: Decontamination and Disposal 3.1. Wipe down the work surface in the fume hood with an appropriate decontaminating solution (e.g., 70% ethanol), followed by water. 3.2. Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local, regional, and national regulations.[3][14]
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.
Caption: PPE selection and operational workflow for handling the target compound.
Emergency Response
Accidental Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]
-
Ingestion : Do NOT induce vomiting.[3][7] Rinse mouth with water and seek immediate medical attention.[3]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your experimental results and, most importantly, in the well-being of your team.
References
- 1. 1246550-14-0 | 1-Methyl-piperazine-2-carboxylic acid dihydrochloride - Moldb [moldb.com]
- 2. 1246550-14-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.fi [fishersci.fi]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.ca [fishersci.ca]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
